4-Amino-2,3-dichlorobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,3-dichlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFIYTYIHNSBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-2,3-dichlorobenzoic Acid (CAS No. 34263-51-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Amino-2,3-dichlorobenzoic acid, a key chemical intermediate in various fields of research and development. With full editorial control, this document is structured to deliver scientifically sound and field-proven insights into the synthesis, properties, analysis, and applications of this compound, with a particular focus on its relevance in medicinal chemistry and drug discovery.
Core Chemical Identity and Physicochemical Properties
This compound, registered under CAS number 34263-51-9, is a substituted aromatic carboxylic acid.[1] Its structure is characterized by a benzoic acid backbone with an amino group at the 4-position and two chlorine atoms at the 2- and 3-positions. This specific arrangement of functional groups imparts distinct reactivity and makes it a valuable building block in organic synthesis.[2]
| Property | Value | Source(s) |
| CAS Number | 34263-51-9 | [1] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |
| Molecular Weight | 206.03 g/mol | [1] |
| Appearance | Light brown to solid | [3] |
| Storage | Sealed in dry, room temperature conditions | [1][4] |
Synthesis and Manufacturing Insights
The primary route for the synthesis of this compound and its analogs involves the reduction of the corresponding nitro compound. While a specific, detailed industrial synthesis protocol for this compound is proprietary, the general principles can be understood from the synthesis of structurally similar compounds.
A common laboratory-scale synthesis for a related compound, 4-amino-2-chlorobenzoic acid, involves the catalytic reduction of 2-chloro-4-nitrobenzoic acid. This process typically utilizes a reducing agent such as sodium borohydride in the presence of a catalyst. The choice of catalyst and reaction conditions is critical to ensure high yield and purity of the final product. Industrial production of similar compounds, like the methyl ester of this compound, is carried out by specialized chemical manufacturers in well-equipped facilities.[2] Quality control is maintained through rigorous analytical testing to ensure product consistency and purity.[2]
Conceptual Synthesis Workflow:
Sources
Authored by: [Your Name/Gemini], Senior Application Scientist
An In-Depth Technical Guide to 4-Amino-2,3-dichlorobenzoic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a chlorinated derivative of aminobenzoic acid, a class of compounds with significant utility in medicinal chemistry and materials science. Understanding the fundamental physicochemical properties of this molecule, beginning with its molecular weight, is crucial for its effective application in research and development. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in the field of drug development.
Core Physicochemical Properties
The molecular weight of a compound is a critical parameter that influences its stoichiometric calculations in chemical reactions, its formulation into dosage forms, and its pharmacokinetic profile. For this compound, the molecular weight is 206.03 g/mol .[1] This value is derived from its molecular formula, C₇H₅Cl₂NO₂.[1]
A summary of its key computed properties is presented in the table below:
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO₂ | ChemScene[1] |
| Molecular Weight | 206.03 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | ChemScene[1] |
| LogP | 2.2738 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
These properties provide initial insights into the molecule's behavior. The LogP value suggests moderate lipophilicity, which can influence its solubility and ability to cross biological membranes. The presence of both hydrogen bond donors and acceptors indicates the potential for forming intermolecular interactions, which are critical for its crystalline structure and binding to biological targets.
Synthesis and Purification
The synthesis of this compound, like many of its analogs, typically involves the reduction of the corresponding nitro compound. A general and widely applicable method is the reduction of a nitrobenzoic acid precursor.
General Synthetic Workflow
A common synthetic route for producing aminobenzoic acids is the reduction of the corresponding nitrobenzoic acid.[2][3] This process can be achieved through various reduction methods, including catalytic hydrogenation.
Caption: General experimental workflow for the synthesis of this compound.
Experimental Protocol: Catalytic Hydrogenation (Adapted)
The following is a representative protocol adapted from the synthesis of similar aminobenzoic acids. The specific conditions may require optimization for this compound.
-
Dissolution: Dissolve the starting material, 2,3-dichloro-4-nitrobenzoic acid, in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Place the reaction mixture in a pressure vessel and introduce hydrogen gas (typically 1-5 atm).
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from an appropriate solvent system to achieve high purity.
Analytical Characterization
Ensuring the identity and purity of synthesized this compound is paramount for its use in research and development. A combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of synthesized compounds.[2] A typical HPLC method would involve:
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
The purity is determined by integrating the peak area of the main compound relative to the total peak area.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, further confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups such as the amino (-NH₂), carboxylic acid (-COOH), and aromatic C-Cl bonds.
Applications in Research and Drug Development
Aminobenzoic acid derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules and materials.
Pharmaceutical Intermediates
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural features, including the amino and carboxylic acid groups, allow for further chemical modifications to produce more complex molecules. For instance, derivatives of aminobenzoic acids are used in the development of:
The dichloro substitution pattern on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
Agrochemicals
This compound and its analogs are also utilized in the formulation of herbicides and other agricultural chemicals.[4][5] The specific substitution pattern can confer selective herbicidal activity.
Material Science
In material science, this compound can be explored for creating specialized polymers with enhanced thermal and chemical resistance.[5]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. Based on safety data for similar compounds, the following should be considered:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area.[8][9]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]
-
Incompatibilities: Avoid strong oxidizing agents.[8]
It is recommended to consult the specific Safety Data Sheet (SDS) for this compound before use.
Conclusion
This compound, with a molecular weight of 206.03 g/mol , is a valuable chemical intermediate with significant potential in pharmaceutical and chemical research. Its synthesis, typically achieved through the reduction of its nitro precursor, requires careful control and purification to ensure high quality. The versatile reactivity of its functional groups makes it an important building block for the development of new drugs and materials. Adherence to proper analytical characterization and safety protocols is essential for its successful and safe application.
References
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- MDPI. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening.
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Navigating the Solubility Landscape of 4-Amino-2,3-dichlorobenzoic Acid: A Technical Guide for Researchers
Introduction: Understanding the Physicochemical Profile of 4-Amino-2,3-dichlorobenzoic Acid
This compound, a substituted aromatic carboxylic acid, presents a molecular architecture that dictates its behavior in various solvent systems. Its structure comprises a benzene ring functionalized with a carboxylic acid group, an amino group, and two chlorine atoms. This combination of a polar, ionizable carboxylic acid, a basic amino group, and lipophilic chloro-substituents results in a complex solubility profile.
The interplay of these functional groups governs the compound's polarity, hydrogen bonding capabilities, and crystal lattice energy, all of which are pivotal factors in its dissolution. The carboxylic acid and amino groups can participate in hydrogen bonding, both as donors and acceptors, suggesting potential solubility in protic and polar aprotic solvents. Conversely, the dichlorinated benzene ring contributes to its nonpolar character, potentially favoring solubility in less polar organic solvents. A compound's octanol-water partition coefficient (LogP) is a key indicator of its lipophilicity; for this compound, the predicted LogP value is 2.27, suggesting a degree of lipophilicity.[1]
Theoretical Framework and Comparative Solubility Analysis
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[2] This principle suggests that solutes will have higher solubility in solvents with similar polarity and intermolecular forces. For this compound, this implies a nuanced solubility profile across a spectrum of organic solvents.
While specific quantitative data for the target compound is scarce, examining the solubility of structurally related benzoic acid derivatives can provide valuable insights. The following table summarizes the solubility of benzoic acid and some of its substituted analogs in various organic solvents. This comparative data highlights how different functional groups influence solubility.
Table 1: Solubility of Benzoic Acid and its Derivatives in Select Organic Solvents
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Reference |
| Benzoic Acid | Ethanol | 25 | 44.4 | [3] |
| Benzoic Acid | Methanol | 25 | 58.4 | [3] |
| Benzoic Acid | Ethyl Acetate | 25 | 34.7 | [3] |
| Benzoic Acid | Dichloromethane | 25 | 15.6 | [3] |
| 4-Aminobenzoic Acid | Ethanol | 25 | 4.6 | [4] |
| 4-Chlorobenzoic Acid | Ethanol | 25 | 6.8 | [5] |
Disclaimer: This data is for comparative purposes and illustrates general solubility trends. Actual solubility of this compound will vary.
Based on its structure, this compound is anticipated to exhibit moderate to good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate both the polar and nonpolar regions of the molecule. Its solubility in alcohols like methanol and ethanol is expected to be moderate, influenced by hydrogen bonding interactions. In less polar solvents such as dichloromethane and chloroform, solubility is likely, while it is expected to have limited solubility in nonpolar solvents like hexane and in water.[6]
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.
Rationale for the Shake-Flask Method
The shake-flask method is considered the "gold standard" for solubility determination due to its simplicity, reliability, and the direct measurement of thermodynamic equilibrium solubility. The core principle involves creating a saturated solution of the compound in the chosen solvent at a constant temperature and then quantifying the concentration of the dissolved solute.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Figure 1: Experimental workflow for solubility determination.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Vortex mixer
Protocol:
-
Preparation of Stock Standards: Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., DMF or methanol) at a known concentration. From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is achieved. A preliminary experiment can be conducted to determine the time required to reach a plateau in solubility.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.
-
Carefully withdraw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration that falls within the range of the prepared calibration standards.
-
Analyze the diluted samples and the calibration standards using a validated HPLC-UV method. The wavelength for UV detection should be set to the λmax of this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
-
Conclusion
While direct, quantitative solubility data for this compound in organic solvents is not extensively documented, a thorough understanding of its physicochemical properties and a comparative analysis with related compounds provide a strong basis for predicting its solubility behavior. For researchers requiring precise data, the detailed experimental protocol provided in this guide offers a robust and reliable method for its determination. This knowledge is paramount for the effective design of synthetic routes, formulation development, and various other applications in the chemical and pharmaceutical sciences.
References
- Zhang, P., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
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LibreTexts. Solubility of Organic & Inorganic Compounds. Available from: [Link]
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University of California, Irvine. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
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Austin Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]
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Queen's University. Solubility of Organic Compounds. Available from: [Link]
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PubChem. 4-Amino-3,5-dichlorobenzoic acid. Available from: [Link]
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-
Solubility of Things. 4-Aminobenzoic acid. Available from: [Link]
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A Comprehensive Spectroscopic Profile of 4-Amino-2,3-dichlorobenzoic acid: A Technical Guide for Researchers
Introduction
4-Amino-2,3-dichlorobenzoic acid (CAS No. 6288-33-1) is a substituted aromatic carboxylic acid. As a halogenated aminobenzoic acid derivative, it serves as a potential building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Accurate structural elucidation and purity assessment are paramount for its application in any synthetic workflow. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a definitive analytical fingerprint of the molecule.
This technical guide offers an in-depth analysis of the expected spectral data for this compound. While experimentally verified spectra for this specific compound are not widely available in public databases, this document synthesizes predictive data based on established spectroscopic principles and analysis of structurally analogous compounds.[1][2] The insights provided herein are designed to guide researchers in identifying the compound, interpreting experimental results, and designing appropriate analytical methods for quality control.
Molecular Structure and Spectroscopic Overview
The structure of this compound contains several key features that dictate its spectroscopic signature: a 1,2,3,4-tetrasubstituted benzene ring, a carboxylic acid group, an amino group, and two chlorine atoms. Each functional group imparts a characteristic signal or pattern in NMR, IR, and MS analyses.
The numbering of the atoms, as used throughout this guide, is presented below. This convention is crucial for the unambiguous assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Predicted ¹H NMR Spectral Data
The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to H-5 and H-6. The electron-donating amino group (-NH₂) at C-4 will shield these protons (shifting them upfield), while the electron-withdrawing carboxylic acid (-COOH) and chlorine (-Cl) groups will deshield them (shifting them downfield). The relative positions are determined by the combined electronic effects. The protons of the -NH₂ and -COOH groups are expected to appear as broad singlets that may exchange with D₂O.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.7 - 7.9 | Doublet (d) | ~8.5 - 9.0 | H-6 |
| ~6.7 - 6.9 | Doublet (d) | ~8.5 - 9.0 | H-5 |
| ~4.5 - 6.0 | Broad Singlet (br s) | - | -NH₂ |
| ~11.0 - 13.0 | Broad Singlet (br s) | - | -COOH |
Expert Interpretation:
-
H-6: This proton is ortho to the strongly electron-withdrawing carboxylic acid group, causing it to be the most deshielded aromatic proton. It appears as a doublet due to coupling with H-5.
-
H-5: This proton is ortho to the strongly electron-donating amino group, which significantly shields it, moving its signal upfield relative to H-6. It also appears as a doublet from coupling to H-6. The expected ortho coupling constant (³JHH) is typically in the range of 7-9 Hz.[3][4]
-
-NH₂ and -COOH Protons: These labile protons have chemical shifts that are highly dependent on solvent, concentration, and temperature. Their signals are often broad and will disappear upon shaking the sample with a drop of D₂O, a key validation step.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to show 7 distinct signals, as there are no planes of symmetry in the molecule. The chemical shifts are predicted based on substituent effects.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~150 | C-4 |
| ~135 | C-2 |
| ~132 | C-6 |
| ~125 | C-3 |
| ~118 | C-1 |
| ~115 | C-5 |
Expert Interpretation:
-
Carbonyl Carbon (C=O): The carboxylic acid carbon is the most deshielded, appearing significantly downfield as is characteristic for this functional group.[5]
-
C-4: The carbon atom attached to the amino group is strongly shielded by its electron-donating effect, but its position is shifted downfield due to being an ipso-carbon bonded to a substituent.
-
C-2 and C-3: The carbons bonded to the electronegative chlorine atoms are expected to be deshielded and appear in the 125-135 ppm range.
-
C-1, C-5, C-6: The remaining aromatic carbons will have shifts influenced by the cumulative effects of all substituents. Definitive assignment often requires advanced 2D NMR techniques like HSQC and HMBC.
Experimental Protocol: NMR Spectroscopy
This protocol describes a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observe the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Key Parameters: Pulse angle: 30-45°; Acquisition time: 2-4 seconds; Relaxation delay: 1-5 seconds.
-
Validation: Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm). The accuracy of this reference is critical for correct chemical shift assignment.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with broadband proton decoupling.
-
Key Parameters: Pulse angle: 45-90°; Acquisition time: 1-2 seconds; Relaxation delay: 2-5 seconds.
-
Validation: Reference the spectrum to the deuterated solvent peaks (e.g., the center of the DMSO-d₆ septet at δ 39.52 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the signals in the ¹H NMR spectrum to confirm the proton ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound should display characteristic absorption bands for the O-H, N-H, C=O, C-Cl, and aromatic ring bonds.[6][7][8]
Predicted IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3300 - 3500 | Medium | N-H Stretch | Primary Amine (-NH₂) |
| 2400 - 3300 | Broad, Strong | O-H Stretch | Carboxylic Acid (-COOH) |
| ~1700 | Strong | C=O Stretch | Carboxylic Acid (-COOH) |
| 1550 - 1620 | Medium-Strong | N-H Bend / C=C Stretch | Amine / Aromatic Ring |
| 1450 - 1600 | Medium, Multiple Peaks | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | Strong | C-O Stretch | Carboxylic Acid |
| 600 - 800 | Strong | C-Cl Stretch | Aryl Halide |
Expert Interpretation:
-
The most prominent feature will be the very broad O-H stretch of the carboxylic acid, often spanning from 2400 to 3300 cm⁻¹. This broadness is due to strong hydrogen bonding.[8]
-
Overlapping with the O-H band, two distinct, sharper peaks for the N-H symmetric and asymmetric stretches of the primary amine should be visible around 3300-3500 cm⁻¹.[8]
-
A strong, sharp absorption around 1700 cm⁻¹ is the unmistakable signature of the carbonyl (C=O) group in the carboxylic acid.[6]
-
The aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.[9][10]
-
The "fingerprint region" (below 1500 cm⁻¹) will contain complex signals, including the strong C-Cl stretching bands.[7]
Experimental Protocol: FT-IR Spectroscopy (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.
-
Background Scan: Acquire a background spectrum of the empty ATR stage. This is a critical validation step to subtract atmospheric H₂O and CO₂ signals from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard acquisition range is 4000 to 400 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For halogenated compounds, MS is particularly diagnostic due to the characteristic isotopic patterns of halogens.
Predicted Mass Spectrum Data (Electron Ionization)
The molecular formula is C₇H₅Cl₂NO₂. The molecular weight using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) is 204.97 g/mol .
| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Identity | Interpretation |
| 205 / 207 / 209 | High / Medium / Low | [M]⁺ | Molecular Ion Cluster |
| 188 / 190 / 192 | Medium | [M - OH]⁺ | Loss of hydroxyl radical |
| 160 / 162 / 164 | Medium | [M - COOH]⁺ | Loss of carboxyl group |
| 170 / 172 | High | [M - Cl]⁺ | Loss of a chlorine atom |
Expert Interpretation:
-
Isotopic Pattern of the Molecular Ion: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M) at M⁺, [M+2]⁺, and [M+4]⁺.[11][12] The expected intensity ratio for these peaks is approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms. The base peak will be at m/z 205, corresponding to the molecule containing two ³⁵Cl atoms.
-
Key Fragmentations: Aromatic carboxylic acids often show fragmentation by the loss of -OH (M-17) and -COOH (M-45).[13] The loss of a chlorine atom (M-35 or M-37) is also a highly probable fragmentation pathway for this molecule.[14] The stability of the aromatic ring means the molecular ion peak is expected to be prominent.[11][13]
Experimental Protocol: GC-MS (Electron Ionization)
This workflow ensures reproducible fragmentation for library matching and identification.
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- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 11. whitman.edu [whitman.edu]
- 12. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Characterizing 4-Amino-2,3-dichlorobenzoic Acid: A Technical Guide to Melting Point Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Profile of 4-Amino-2,3-dichlorobenzoic Acid
This compound is an aromatic organic compound featuring a benzoic acid core substituted with an amino group and two chlorine atoms. As a halogenated aminobenzoic acid, it serves as a potential building block in medicinal chemistry and material science, where its distinct functional groups—a carboxylic acid, an amine, and organochlorides—offer versatile reaction sites for the synthesis of more complex molecules. Its precise physicochemical properties are crucial for its application in any synthetic pathway.
This guide focuses on a fundamental, yet critical, aspect of its characterization: the melting point. Unlike more common isomers, the melting point of this compound is not widely reported in standard chemical literature, making its experimental determination a necessary first step for any researcher utilizing this compound. This scenario is common in drug discovery and development, where novel or sparsely documented compounds are frequently synthesized and must be rigorously characterized.
Compound Identification:
| Property | Identifier |
| Chemical Name | This compound |
| CAS Number | 34263-51-9[1] |
| Molecular Formula | C₇H₅Cl₂NO₂ |
| Molecular Weight | 206.03 g/mol [1] |
| Synonyms | Benzoic acid, 4-amino-2,3-dichloro- |
The Imperative of Melting Point Analysis in Research
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[2] Far from being a mere physical constant, it is a powerful diagnostic tool for a research scientist.
-
Indicator of Purity: A pure, crystalline compound typically exhibits a sharp, well-defined melting point, melting over a narrow range of 0.5-2°C.[3][4] Conversely, the presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[1][4] This phenomenon, known as melting point depression, makes it an essential quality control measurement after synthesis and purification.
-
Confirmation of Identity: While not definitive on its own, a measured melting point can be compared against known values for isomers or related compounds to provide strong evidence for the identity of a synthesized molecule. For a compound like this compound, establishing a reliable melting point creates a reference standard for future synthetic batches.
Experimental Protocol for Melting Point Determination
The following protocol details the capillary method for determining the melting point of a solid organic compound such as this compound. This method is widely adopted for its accuracy and requirement for only a small amount of sample.[5]
Principle
A small, finely powdered sample of the dry solid is packed into a capillary tube and heated at a controlled rate in a calibrated apparatus. The temperatures at which the substance begins to liquefy (onset) and completely turns to a clear liquid (clear point) are observed and recorded as the melting range.[4]
Apparatus and Reagents
-
Melting Point Apparatus (e.g., Mel-Temp, DigiMelt, or similar)
-
Glass Capillary Tubes (sealed at one end)
-
Sample of this compound (must be completely dry)
-
Mortar and Pestle
-
Spatula
Step-by-Step Methodology
-
Sample Preparation (The Foundation of Accuracy):
-
Rationale: Proper sample preparation is critical for reproducible results. The sample must be completely dry, as residual solvent will act as an impurity and depress the melting point. It must also be a fine, homogenous powder to ensure uniform heat transfer and packing.[4]
-
Procedure:
-
Place a small amount (10-20 mg) of this compound in a clean, dry mortar.
-
Gently grind the sample with a pestle to a fine, uniform powder.
-
Ensure the sample is completely dry, using a desiccator or vacuum oven if necessary.
-
-
-
Capillary Tube Loading:
-
Rationale: The sample must be packed tightly to a small depth to avoid thermal gradients within the sample, which can artificially broaden the melting range.[6]
-
Procedure:
-
Press the open end of a capillary tube into the powdered sample until a small amount (1-2 mm depth) enters the tube.[4]
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder firmly into the sealed end.
-
Repeat until the sample is compactly packed to a depth of 2-3 mm.
-
-
-
Instrument Setup and Measurement:
-
Rationale: The heating rate is the most common source of experimental error.[1] A rapid heating rate does not allow for thermal equilibrium between the sample, thermometer, and heating block, leading to an observed melting point that is higher than the true value. A two-step heating process is efficient and accurate.[3][4]
-
Procedure:
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, first perform a quick determination by heating the sample at a high rate (e.g., 10-15°C per minute).[7] This provides a rough estimate. Let the apparatus cool to at least 20°C below this approximate value before proceeding.
-
Accurate Determination: Place the packed capillary tube into the heating block of the apparatus.
-
Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected or roughly determined melting point.
-
Once this temperature is reached, reduce the heating rate to 1-2°C per minute. This slow ramp is crucial for ensuring thermal equilibrium.[3]
-
Observe the sample closely through the magnifying eyepiece.
-
Record the Onset Temperature (T1): The temperature at which the first drop of liquid appears.
-
Record the Clear Point Temperature (T2): The temperature at which the last solid crystal melts, and the sample is a completely clear liquid.
-
The melting point is reported as the range T1 – T2.
-
-
-
Repeatability and Validation:
-
Rationale: To ensure the trustworthiness of the result, the measurement should be repeated with fresh samples until consistent values are obtained.
-
Procedure: Perform at least two additional measurements following the same procedure. The recorded melting ranges should agree within 1-2°C.
-
Workflow for Melting Point Determination
Caption: Experimental workflow for accurate melting point determination.
Factors Influencing Measurement and Interpretation
Several factors can affect the accuracy and interpretation of melting point data. Understanding these is key to producing reliable results.
-
Purity: As discussed, impurities are the most significant chemical factor, leading to a depressed and broadened melting range.[1] This is a colligative property, meaning it depends on the concentration of soluble impurities.
-
Heating Rate: The most critical experimental parameter. A heating rate faster than 2°C per minute near the melting point will almost always result in an erroneously high and broad range.[1]
-
Polymorphism: Some compounds can exist in different crystalline forms (polymorphs), each with a unique crystal lattice and a distinct melting point.[6] If a synthesis produces a mixture of polymorphs, a broad or multi-stage melting behavior might be observed.
-
Sample Packing: An unevenly or loosely packed sample will not heat uniformly, leading to a wider melting range.[6]
-
Apparatus Calibration: The thermometer or thermocouple in the apparatus must be calibrated using certified standards with known, sharp melting points to ensure the accuracy of the temperature readings.[4]
Conclusion
For a compound such as this compound, where the melting point is not readily documented, its experimental determination is a foundational act of chemical characterization. It provides the first critical data points for confirming the compound's identity and assessing its purity. By adhering to a meticulous protocol—emphasizing sample preparation, controlled heating, and careful observation—researchers can establish a reliable melting range. This value then becomes an indispensable benchmark for quality control in synthesis, purification, and all subsequent stages of research and development.
References
- Kintek Solution. (n.d.). What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab.
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University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
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University of Calgary. (2025). Melting Point and Thermometer Calibration. Retrieved from [Link]
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Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Chemistry For Everyone. (2025, November 1). Why Are Melting Points Inconsistent For Pure Chemistry Compounds? [Video]. YouTube. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
University of Babylon. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
Florida State University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
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stability and storage of 4-Amino-2,3-dichlorobenzoic acid
An In-depth Technical Guide to the Stability and Storage of 4-Amino-2,3-dichlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted aromatic compound with significant utility in pharmaceutical research and organic synthesis. The presence of an amino group, a carboxylic acid, and two chlorine atoms on the benzene ring imparts a unique reactivity profile, making it a valuable intermediate. However, these same functional groups can be susceptible to degradation, compromising the compound's purity, and consequently, the integrity of downstream applications. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles of chemical stability and handling of related compounds.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and handling requirements.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |
| Molecular Weight | 206.03 g/mol | [2] |
| Appearance | Pale cream to cream to pale brown powder | [1] |
| Melting Point | Data for the specific isomer is limited. For the related 4-Amino-3,5-dichlorobenzoic acid: 290-293 °C (lit.) | [3] |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide, with limited solubility in water. | [4] |
The reactivity of this compound is primarily dictated by its functional groups: the amino (-NH₂), carboxylic acid (-COOH), and the chloro (-Cl) substituents on the aromatic ring. The amino group acts as a nucleophilic center, while the carboxylic acid provides an acidic proton and a site for esterification. The chlorine atoms can influence the electronic properties of the aromatic ring and may be subject to nucleophilic substitution under certain conditions.[4]
Stability Profile and Potential Degradation Pathways
Thermal Stability
Substituted benzoic acids are generally stable solids at ambient temperatures. However, elevated temperatures can promote decarboxylation or other decomposition reactions. For related compounds, hazardous decomposition under fire conditions can produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5][6]
Photostability
Aromatic compounds, particularly those with amino substituents, can be susceptible to photodegradation. Exposure to UV or high-intensity visible light may lead to oxidation of the amino group or other photochemical reactions, resulting in discoloration and the formation of impurities.
Hydrolytic Stability
The compound is expected to be stable against hydrolysis under neutral conditions. However, in strongly acidic or basic solutions, the functional groups may undergo reactions. For instance, the amino group's basicity and the carboxylic acid's acidity will be influenced by the pH of the medium.
Oxidative Stability
The amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light, metal ions, or other oxidizing agents. This can lead to the formation of colored impurities. Strong oxidizing agents are listed as incompatible materials for similar compounds.[6]
A potential degradation pathway for chlorinated benzoic acids can involve dehalogenation and hydroxylation. For instance, studies on the biodegradation of 4-chlorobenzoic acid have shown a pathway involving hydrolytic dehalogenation to 4-hydroxybenzoic acid, which is then further metabolized.[7] While this is a biological pathway, it highlights the potential for chemical dehalogenation under certain conditions.
Caption: Potential degradation cascade for this compound.
Recommended Storage and Handling Procedures
Proper storage and handling are paramount to maintaining the integrity of this compound.
Long-Term Storage
For long-term storage, the following conditions are recommended:
-
Temperature: Store in a cool place.[2] While a specific temperature range is not provided in the search results, a common practice for stable solids is to store them at room temperature (20-25°C), away from direct heat sources.
-
Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[8] Inert atmosphere (e.g., nitrogen or argon) can be considered for sensitive applications to minimize oxidative degradation.
-
Light: Protect from light. Store in an opaque or amber container to prevent photodegradation.
-
Container: Use a well-sealed, chemically resistant container.
Handling
When handling this compound, the following precautions should be taken:
-
Ventilation: Use only outdoors or in a well-ventilated area. Avoid the formation of dust and aerosols.
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Material Compatibility and Incompatibilities
Compatible Materials
For storage and handling, materials that are generally considered chemically resistant are recommended. These include:
-
Glass (borosilicate)
-
Polytetrafluoroethylene (PTFE)
-
Polypropylene
-
Stainless Steel[10]
Incompatible Materials
Avoid contact with the following:
-
Strong oxidizing agents: Can lead to oxidative degradation.[6]
-
Strong acids and alkalis: May react with the amino and carboxylic acid functional groups.[9]
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is crucial for determining the shelf-life and appropriate storage conditions.
Forced Degradation Study Protocol
This study is designed to identify potential degradation products and pathways.
-
Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., methanol, acetonitrile).
-
Stress Conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store the solid compound at 80°C for 48 hours.
-
Photolytic: Expose the solid compound to a calibrated light source (e.g., ICH option 2) for a defined period.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
-
Peak Purity: Assess the purity of the main peak to ensure it is free from co-eluting degradants.
Caption: Workflow for stability assessment of this compound.
Long-Term Stability Study Protocol
This study evaluates the stability of the compound under recommended storage conditions over an extended period.
-
Sample Packaging: Package the solid compound in the proposed long-term storage container.
-
Storage Conditions: Store the packaged samples under the recommended conditions (e.g., 25°C/60% RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and the presence of any degradation products.
Conclusion
This compound is a stable solid when stored under appropriate conditions. The primary risks to its stability are exposure to high temperatures, light, and incompatible materials such as strong oxidizing agents. By adhering to the recommended storage and handling guidelines outlined in this document, researchers, scientists, and drug development professionals can ensure the long-term integrity and purity of this valuable chemical intermediate. A systematic approach to stability testing, including forced degradation and long-term studies, is essential for establishing a definitive shelf-life and ensuring the quality of the material for its intended use.
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4-Amino-3,5-Dichloro Benzoic Acid CAS No 56961-25-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
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4-Amino-2-chlorobenzoic acid (cas 2457-76-3) SDS/MSDS download - Guidechem.
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4-Amino-2,3-dichloro-benzoic acid methyl ester - 1807013-25-7 - Vulcanchem.
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4 - SAFETY DATA SHEET.
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SAFETY DATA SHEET - Thermo Fisher Scientific.
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Safety Data Sheet - Cayman Chemical.
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SAFETY DATA SHEET - Thermo Fisher Scientific.
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4-Amino-3,5-Dichloro Benzoic Acid CAS No 56961-25-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
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4-Amino-2-chlorobenzoic acid 97 2457-76-3 - Sigma-Aldrich.
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Degradation pathway of 2,4-dichlorobenzoic acid by strain... - ResearchGate.
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Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed.
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Degradation of 4-Chlorobenzoïc Acid in a Thin Falling Film Dielectric Barrier Discharge Reactor - ResearchGate.
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4-AMINO-3,5-DICHLOROBENZOIC ACID | 56961-25-2 - ChemicalBook.
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Degradation of diclofenac and 4-chlorobenzoic acid in aqueous solution by cold atmospheric plasma source - IBISS RADaR.
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4-Amino-3,5-dichlorobenzoic acid - Apollo Scientific.
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N,N-Dimethyltrimethylsilylamine 97 2083-91-2 - Sigma-Aldrich.
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4-Amino-3,5-dichlorobenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals.
-
Chemical Compatibility Chart - Walchem.
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An In--Depth Technical Guide to the Safety and Hazards of 4-Amino-2,3-dichlorobenzoic acid
Introduction and Scope
4-Amino-2,3-dichlorobenzoic acid is a chlorinated aromatic carboxylic acid, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of an amino group, a carboxylic acid, and chlorine atoms on the benzene ring imparts a unique reactivity profile, making it a valuable building block. However, these same functional groups are responsible for its inherent toxicological and ecotoxicological properties.
This guide is intended for researchers, chemists, and drug development professionals who handle this compound. It provides a comprehensive analysis of its hazard profile, outlines protocols for safe handling and emergency response, and details necessary exposure controls. The causality behind each recommendation is explained to ensure a deep, actionable understanding of the risks involved and the rationale for mitigation strategies.
Chemical and Physical Properties
A thorough understanding of a compound's physical properties is foundational to its safe handling. For instance, a high melting point solid that is not prone to sublimation under standard conditions presents a lower inhalation risk than a volatile liquid, influencing the choice of engineering controls. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 6288-33-1 | N/A |
| Molecular Formula | C₇H₅Cl₂NO₂ | [2] |
| Molecular Weight | 206.02 g/mol | [2] |
| Appearance | Pale cream to brown powder/solid | [3] |
| Melting Point | 290-293 °C (decomposes) | |
| Solubility | Limited solubility in water. Soluble in many common organic solvents. | [1] |
| InChI Key | UHXYYTSWBYTDPD-UHFFFAOYSA-N | [3] |
Toxicological Profile and Health Hazards
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[4][5] While comprehensive toxicological data is limited, the available information, primarily from structurally similar compounds and Safety Data Sheets (SDS), mandates careful handling to prevent exposure.
Acute Toxicity: While specific LD50 or LC50 data for this exact isomer is not readily available in the searched literature, related compounds like 4-Amino-2-chlorobenzoic acid are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[6] Given the structural similarity, a cautious approach assuming moderate acute toxicity is warranted.
Primary Routes of Exposure and Effects:
-
Skin Irritation: Direct contact causes skin irritation.[4][5] This is a common property of chlorinated aromatic acids, which can disrupt the lipid barrier of the skin, leading to inflammation.
-
Eye Irritation: The compound is classified as causing serious eye irritation.[4][5] Particulate matter can cause mechanical irritation and chemical damage to the cornea and conjunctiva.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[4][5] The acidic nature of the molecule can irritate the mucous membranes of the respiratory tract.
-
Ingestion: May be harmful if swallowed.[7]
Chronic Exposure: Data on long-term exposure effects such as carcinogenicity, mutagenicity, or reproductive toxicity are not available in the provided search results. In the absence of data, it is prudent to minimize exposure and treat the compound as having unknown chronic effects.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazards. Based on available data, this compound is classified as follows:
| Hazard Class | Category | Hazard Statement | Source |
| Skin Irritation | 2 | H315: Causes skin irritation | [4][5] |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation | [4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [4][5] |
These classifications necessitate the use of specific warning pictograms on labels and in safety documentation.
Caption: GHS Pictogram for Irritation Hazards.
Exposure Controls and Personal Protection
A multi-layered approach involving engineering controls, administrative procedures, and Personal Protective Equipment (PPE) is essential for minimizing exposure.
Engineering Controls: The primary engineering control is to handle the compound within a certified chemical fume hood. This is crucial to prevent the inhalation of dust particles and to contain any potential spills. The laboratory should also be equipped with accessible safety showers and eyewash stations.[6]
Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment. The following table provides baseline recommendations.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect prior to use. | Provides a barrier against skin contact. Proper removal technique (without touching the glove's outer surface) is critical to avoid cross-contamination.[4] |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | Protects eyes from splashes and airborne particles.[4] |
| Skin/Body Protection | Lab coat, long sleeves, and closed-toe shoes. Consider impervious clothing for large quantities. | Minimizes the area of skin potentially exposed to the chemical.[4] |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher potential exposures, use a full-face respirator with appropriate cartridges. | Required when engineering controls cannot guarantee that airborne concentrations are kept low, especially when handling fine powders.[4] |
Safe Handling, Storage, and Disposal
A systematic workflow ensures safety throughout the chemical's lifecycle in the laboratory.
Caption: Laboratory Workflow for Chemical Handling.
Handling Protocols:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.
-
Weighing/Transfer: Conduct all transfers of solid material within the fume hood to contain dust. Use tools like spatulas carefully to minimize aerosolization.
-
Post-Handling: After handling, thoroughly wash hands and any potentially contaminated surfaces.[4] Contaminated clothing should be removed and laundered before reuse.[6]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] The compound should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases, as these could trigger hazardous reactions.[7]
Disposal: Waste material should be treated as hazardous. It must be disposed of through a licensed professional waste disposal service.[4] One common method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4] Empty containers should be disposed of as unused product.[4]
First-Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
Caption: First-Aid Decision Flowchart for Exposure.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[8][9]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas can be released.[8][10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release Measures:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage. Do not let the product enter drains.[4]
-
Clean-up: Wearing appropriate PPE, sweep up the solid material, avoiding dust creation, and place it in a suitable, closed container for disposal.[4]
Environmental Hazards
While specific ecotoxicity data for this compound is sparse, related chlorinated aromatic compounds can be toxic to aquatic life, with some having long-lasting effects.[11][12] Therefore, it is imperative to prevent the release of this chemical into the environment. Its water solubility suggests it can be mobile in soil and water systems.[10]
Conclusion
This compound is a valuable chemical intermediate that presents moderate acute hazards, primarily as an irritant to the skin, eyes, and respiratory system. The lack of comprehensive chronic toxicity data necessitates a conservative approach to safety. Adherence to the engineering controls, personal protective equipment standards, and handling protocols detailed in this guide is paramount for ensuring the safety of all laboratory personnel. A foundational principle of chemical safety is to treat all compounds with respect, and this is especially true for those, like this one, where the full toxicological profile is not yet completely understood.
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An In-Depth Technical Guide to the Electronic and Steric Effects of Substituents in 4-Amino-2,3-dichlorobenzoic Acid
Abstract
4-Amino-2,3-dichlorobenzoic acid is a multifaceted chemical entity whose utility as a synthetic intermediate in pharmaceuticals and agrochemicals stems from the complex interplay of its functional groups.[1] The molecule's reactivity, acidity, basicity, and overall chemical personality are not merely a sum of its parts but a product of competing electronic and steric phenomena. This guide provides a detailed analysis of the inductive and resonance effects of the amino and dichloro substituents, with a particular focus on the profound impact of the ortho-chloro group, which induces Steric Inhibition of Resonance (SIR). We will dissect these effects, explain their consequences on the molecule's physicochemical properties, and provide robust experimental and computational frameworks for their evaluation. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of substituted aromatic systems.
Foundational Principles: Substituent Effects in Aromatic Systems
To comprehend the behavior of this compound, one must first grasp the fundamental principles governing how substituents modulate the electron density and geometry of a benzene ring.
Electronic Effects: A Duality of Influence
Substituents exert their electronic influence through two primary mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms. Electron-withdrawing groups (EWGs) with a negative inductive effect (-I) pull electron density away from the ring, while electron-donating groups (EDGs) with a positive inductive effect (+I) push electron density towards it.[2]
-
Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Substituents with lone pairs (e.g., -NH₂, -OH, -Cl) can donate electron density to the ring, a positive resonance effect (+R).[2] Conversely, groups with π-bonds to electronegative atoms (e.g., -NO₂, -COOH) can withdraw electron density, a negative resonance effect (-R).
Steric Effects: The Ortho-Effect and Steric Inhibition of Resonance (SIR)
When a substituent is located at the ortho position relative to another group, it can physically crowd it, leading to significant conformational changes. A critical manifestation of this is the "ortho effect" in substituted benzoic acids.[3][4] A sufficiently bulky ortho-substituent will force the carboxyl group (-COOH) to twist out of the plane of the benzene ring.[5][6] This loss of coplanarity is known as Steric Inhibition of Resonance (SIR), which disrupts the π-electron delocalization between the carboxyl group and the ring, with profound consequences for the molecule's acidity.[3][7]
Deconstructing this compound
The unique properties of this molecule arise from the combined influence of its four distinct substituents on the benzene ring.
The Amino Group (-NH₂)
The amino group at the C4 (para) position is a powerful electron-donating group. While nitrogen is electronegative (a weak -I effect), its influence is overwhelmingly dominated by its strong positive resonance effect (+R). The nitrogen lone pair delocalizes into the aromatic system, significantly increasing electron density, particularly at the ortho and para positions relative to itself.[8][9][10][11] This makes the ring more activated towards electrophilic attack.[8]
The Dichloro Substituents (-Cl)
The two chlorine atoms at C2 (ortho) and C3 (meta) exert a dual electronic influence.
-
Inductive Effect: Due to chlorine's high electronegativity, both atoms exhibit a strong electron-withdrawing inductive effect (-I), pulling electron density from the ring through the C-Cl sigma bond.[12][13][14]
-
Resonance Effect: Chlorine possesses lone pairs that can be donated to the ring, resulting in a weak positive resonance effect (+R).[12][13] However, for halogens, the -I effect is significantly stronger than the +R effect, leading to a net deactivation of the benzene ring.[2][12]
The Carboxylic Acid Group (-COOH)
The carboxylic acid group is an electron-withdrawing group, primarily through its inductive effect and its ability to withdraw electrons via resonance (-R) when the ring is subjected to electrophilic substitution.
Caption: Dominant electronic effects of substituents.
The Interplay of Effects: A Net Analysis
The final properties of the molecule are determined by the competition and synergy between these individual effects.
Impact on Acidity (pKa): The Primacy of the Ortho-Effect
The acidity of the carboxylic acid is the most dramatically affected property. While the electron-donating -NH₂ group would be expected to decrease acidity (destabilizing the carboxylate anion) and the electron-withdrawing -Cl atoms would increase it, the steric effect of the C2-chloro substituent is the decisive factor.[15]
The C2-Cl forces the -COOH group to twist out of the plane of the benzene ring (SIR).[3][4][5] This has two major consequences:
-
Inhibition of Resonance: The resonance interaction between the -COOH group and the ring is minimized. This prevents the electron-donating resonance from the para-amino group from being effectively transmitted to the carboxylate, which would have otherwise destabilized the anion.
-
Stabilization of the Carboxylate Anion: By forcing the carboxyl group out of plane, the destabilizing cross-conjugation with the ring is removed.[3][6] This enhances the inherent resonance stabilization within the -COO⁻ group itself, leading to a more stable conjugate base and thus a stronger acid.
Therefore, despite the presence of a powerful electron-donating amino group, this compound is expected to be a significantly stronger acid than 4-aminobenzoic acid and likely even stronger than benzoic acid itself. This is a classic example of the ortho-effect overriding conventional electronic expectations.[3][15]
Caption: Steric Inhibition of Resonance (SIR) enhances acidity.
Impact on Basicity of the Amino Group
The basicity of the C4-amino group is substantially reduced compared to aniline. This is due to the cumulative electron-withdrawing inductive effects of the two chlorine atoms and the carboxylic acid group, which pull electron density away from the nitrogen, making its lone pair less available for protonation.
Directing Effects in Electrophilic Aromatic Substitution (EAS)
Predicting the site of further electrophilic substitution is complex. The -NH₂ group is a powerful activating ortho, para-director.[8] The -Cl atoms are deactivating but also ortho, para-directing. The -COOH group is a deactivating meta-director. The positions ortho to the amino group (C3 and C5) are already substituted or influenced by the adjacent -Cl and -COOH groups. The overwhelming activating power of the amino group would typically dominate, but the steric hindrance from the adjacent substituents makes further substitution challenging and regioselectivity difficult to predict without experimental data.
Experimental and Computational Frameworks
Theoretical claims must be validated through empirical methods. Here, we outline key protocols for quantifying the substituent effects.
Protocol: Potentiometric Determination of the Acid Dissociation Constant (pKa)
This protocol provides a reliable method for measuring the acidity of the carboxylic acid function, which is a direct quantitative measure of the net electronic and steric effects.
Objective: To determine the pKa of this compound.
Methodology:
-
Preparation of Analyte Solution: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in a suitable solvent mixture (e.g., 50 mL of 70:30 ethanol-water) to ensure solubility.[16]
-
Titrant Preparation: Prepare a standardized solution of a strong base, such as 0.05 M NaOH, in the same solvent system to avoid miscibility issues.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Data Collection: Record the initial pH of the acid solution. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL), recording the pH after each addition. Ensure the solution stabilizes before each reading.
-
Endpoint Determination: Continue the titration past the equivalence point. The point of maximum slope on a plot of pH vs. volume of titrant is the equivalence point.
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). A more accurate value can be obtained from the y-intercept of a Gran plot.
Caption: Experimental workflow for pKa determination.
The Hammett Equation: Quantifying Electronic Effects
The Hammett equation, log(K/K₀) = ρσ, is a powerful tool in physical organic chemistry for correlating reaction rates and equilibria with substituent electronic effects.[16][17][18] It separates the contribution of the reaction (ρ, the reaction constant) from that of the substituent (σ, the substituent constant).
-
σ values: These are determined from the ionization of substituted benzoic acids in water, where ρ is defined as 1.[16] A positive σ indicates an electron-withdrawing group, while a negative σ indicates an electron-donating group.
-
Limitations: The standard Hammett equation is generally not applicable to ortho-substituents because it does not account for steric effects.[18] Therefore, while we can use σ values to understand the electronic contributions of the C3-Cl and C4-NH₂ groups, the effect of the C2-Cl cannot be captured by a simple σ constant and is the primary reason for the unique behavior of this molecule.
Table 1: Representative Hammett Sigma (σ) Constants
| Substituent | Position | σ Value | Implied Electronic Effect |
| -Cl | meta | +0.37 | Electron-Withdrawing |
| -Cl | para | +0.23 | Electron-Withdrawing |
| -NH₂ | meta | -0.16 | Weakly Electron-Donating |
| -NH₂ | para | -0.66 | Strongly Electron-Donating |
Note: These are standard literature values for meta and para positions and are used here to illustrate the expected electronic push/pull. The ortho position is excluded due to steric complications.[18][19]
Computational Analysis
Modern computational chemistry, particularly Density Functional Theory (DFT), offers invaluable insights.[20]
-
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule, highlighting the electron-rich (red) and electron-poor (blue) regions, providing a qualitative picture of the substituent effects.
-
Natural Bond Orbital (NBO) Analysis: This can quantify charge transfer and delocalization between the substituents and the ring.
-
Conformational Analysis: Energy calculations can confirm that the twisted, non-planar conformation of the -COOH group is indeed the low-energy ground state, validating the SIR hypothesis.
Conclusion and Implications for Drug Development
The chemical behavior of this compound is a masterful case study in the non-additive nature of substituent effects. The molecule's acidity is not governed by simple electronic arguments but is instead dominated by the steric hindrance imposed by the ortho-chloro substituent, which triggers Steric Inhibition of Resonance. This SIR effect dramatically increases the acidity of the carboxylic acid. Concurrently, the basicity of the para-amino group is significantly attenuated by the collective electron-withdrawing power of the other substituents.
For drug development professionals, this deep understanding is paramount. The pKa of the molecule directly influences its solubility, absorption, and distribution in biological systems. The electron distribution, modulated by these effects, dictates how the molecule will interact with biological targets like enzymes and receptors. An accurate grasp of these foundational principles enables the rational design of derivatives with tailored physicochemical properties for improved efficacy and safety.
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Gómez-Jeria, J. S., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing. [Link]
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Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021). [Link]
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An In-Depth Technical Guide on the Reactivity of Functional Groups in 4-Amino-2,3-dichlorobenzoic acid methyl ester
<_ _>
Introduction
4-Amino-2,3-dichlorobenzoic acid methyl ester is a multifaceted organic compound of significant interest to researchers and professionals in drug development and chemical synthesis. Its structural architecture, featuring an amino group, a methyl ester, and two chlorine atoms strategically positioned on a benzene ring, provides a rich landscape for a variety of chemical transformations.[1] This guide offers an in-depth exploration of the reactivity of each functional group, providing insights into the underlying principles that govern their chemical behavior and offering practical guidance for their manipulation in synthetic applications.
The strategic placement of these functional groups—an electron-donating amino group and electron-withdrawing chloro and methyl ester groups—creates a unique electronic environment that dictates the molecule's reactivity profile.[1] Understanding the interplay between these groups is paramount for designing selective and efficient synthetic routes to novel compounds, particularly in the realms of pharmaceutical and agrochemical development.[1] This document will serve as a technical resource, elucidating the reactivity of each functional moiety and providing actionable protocols for key transformations.
Molecular Structure and Functional Group Analysis
The chemical behavior of this compound methyl ester is a direct consequence of its constituent functional groups. A thorough understanding of their individual and collective properties is essential for predicting and controlling reaction outcomes.
| Functional Group | Position | Electronic Effect | Predicted Reactivity |
| Amino (-NH₂) | 4 (para) | Electron-donating (activating) | Nucleophilic reactions, electrophilic aromatic substitution directing |
| Methyl Ester (-COOCH₃) | 1 | Electron-withdrawing (deactivating) | Susceptible to nucleophilic acyl substitution |
| Chloro (-Cl) | 2 (ortho) | Electron-withdrawing (deactivating), weak directing | Potential for nucleophilic aromatic substitution under forcing conditions |
| Chloro (-Cl) | 3 (meta) | Electron-withdrawing (deactivating) | Potential for nucleophilic aromatic substitution under forcing conditions |
Reactivity of the Amino Group
The primary amino group at the 4-position is a potent nucleophilic center and a strong activating group, significantly influencing the reactivity of the aromatic ring.[1] Its lone pair of electrons can be readily donated into the benzene ring, enhancing electron density, particularly at the ortho and para positions relative to itself (positions 3 and 5).
N-Acylation and N-Alkylation
The nucleophilicity of the amino group makes it susceptible to acylation and alkylation reactions. These transformations are fundamental for introducing diverse substituents and are often employed to protect the amino group during subsequent reactions.
Experimental Protocol: N-Acetylation
A common strategy to protect the amino group is through acetylation.
-
Reaction Setup: In a round-bottom flask, dissolve this compound methyl ester in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add a slight excess (1.1-1.2 equivalents) of acetic anhydride and a catalytic amount of a base like triethylamine or pyridine.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with a mild aqueous acid (e.g., 1M HCl) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Diazotization
The primary aromatic amino group can be converted into a diazonium salt, a highly versatile intermediate in organic synthesis.[2] This reaction is typically performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[3]
Experimental Protocol: Diazotization and Subsequent Sandmeyer Reaction
Diazonium salts can be used in a variety of subsequent reactions, such as the Sandmeyer reaction to introduce a range of substituents.[2]
-
Diazotization:
-
Suspend this compound methyl ester in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄).[3]
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.[3] The formation of the diazonium salt is typically indicated by a color change.
-
-
Sandmeyer Reaction (e.g., for cyanation):
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to drive the reaction to completion.
-
The product can be isolated by extraction and purified by standard methods.
-
The resulting diazonium salt is a gateway to a wide array of functional groups, making it a cornerstone transformation for this molecule.
Reactivity of the Methyl Ester Group
The methyl ester at the 1-position is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution.[1] However, it is itself a reactive center for nucleophilic acyl substitution reactions.
Hydrolysis
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is crucial for subsequent amide bond formation or other modifications of the carboxyl group.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Reaction Setup: Dissolve this compound methyl ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Addition of Base: Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Work-up and Purification: After cooling, the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.
It is important to note that prolonged exposure to hot or concentrated base should be avoided to minimize potential side reactions.[4]
Amidation
The methyl ester can be directly converted to an amide by reacting with an amine, although this reaction often requires elevated temperatures or the use of a catalyst. A more common and efficient approach is to first hydrolyze the ester to the carboxylic acid and then perform an amide coupling reaction.
Experimental Protocol: Amide Coupling via the Carboxylic Acid
-
Acid Formation: Hydrolyze the methyl ester to the corresponding carboxylic acid as described above.
-
Amide Coupling:
-
Dissolve the resulting this compound in a suitable anhydrous solvent like dimethylformamide (DMF) or DCM.
-
Add a coupling reagent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[5]
-
Add the desired amine and a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature until completion.
-
The product is isolated by standard work-up procedures, which may involve filtration to remove the urea byproduct (in the case of DCC) and purification by chromatography.
-
Reactivity of the Chloro Substituents
The chlorine atoms at the 2 and 3-positions are electron-withdrawing and deactivating towards electrophilic aromatic substitution. Nucleophilic aromatic substitution (SNA) on unactivated aryl halides is generally difficult and requires harsh reaction conditions.[6]
However, the presence of other functional groups on the ring can influence their reactivity. The electron-donating amino group and the electron-withdrawing ester group can have competing effects on the feasibility of SNA reactions. In general, nucleophilic substitution of the chlorine atoms in this compound methyl ester will require forcing conditions, such as high temperatures, high pressures, and the use of a strong nucleophile.[6][7]
The presence of electron-withdrawing groups ortho and para to a leaving group can significantly enhance the rate of nucleophilic aromatic substitution.[7] In this molecule, the ester group is para to the C2-chloro and meta to the C3-chloro, while the amino group is ortho to the C3-chloro and meta to the C2-chloro. This complex substitution pattern makes predicting the regioselectivity of a potential SNA reaction challenging without experimental data.
Interplay of Functional Groups and Chemoselectivity
The primary challenge and opportunity in the chemistry of this compound methyl ester lies in achieving chemoselectivity. The relative reactivity of the amino and ester groups allows for selective transformations by careful choice of reagents and reaction conditions.
-
Protecting Group Strategy: To perform reactions at the ester or the aromatic ring without interference from the amino group, it is often necessary to protect the amine, for example, through acylation.[8]
-
Reaction Sequencing: The order of reactions is critical. For instance, if a reaction requires a free amino group, any modifications to the ester should be performed first, or the protecting group on the amine must be removed.
Logical Relationship of Functional Group Reactivity
Caption: Interplay of functional group reactivities in this compound methyl ester.
Conclusion
This compound methyl ester is a valuable building block in organic synthesis due to the distinct and tunable reactivity of its functional groups. A comprehensive understanding of the electronic effects and inherent chemical properties of the amino, methyl ester, and chloro substituents is crucial for the successful design and execution of synthetic strategies. By employing appropriate protecting group strategies and carefully controlling reaction conditions, chemists can selectively manipulate this molecule to access a wide range of complex and potentially bioactive compounds. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full synthetic potential of this versatile intermediate.
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- Abd-El-Aziz, A. S., de Denus, C. R., Todd, E. K., & Bernardin, S. A. (2000). Studies on Selective Nucleophilic Substitution Reactions of [(Cyclopentadienyl)(1,3- and 1,4-dichlorobenzene)Fe]+PF6- Complexes: Applications to the Synthesis of Polymer Monomers. The Journal of Organic Chemistry, 65(17), 5264-5274.
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Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]
- Kuneš, J., Svoboda, J., & Pour, M. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(11), 2645.
- El-Gohary, N. S. (2014). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. International Journal of Chemical Kinetics, 46(1), 1-10.
- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
-
Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.
-
Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]
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CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloarenes. Retrieved from [Link]
- Wibaut, J. P., & van de Lande, L. M. (1959). The chlorination of 4‐aminobenzoic acid and its methyl ester. Recueil des Travaux Chimiques des Pays-Bas, 78(8), 674-686.
- Google Patents. (n.d.). One step diazotization coupling process.
- Google Patents. (n.d.). The preparation method of p-aminobenzoic acid.
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
ChemBK. (2024). 4-Amino-3,5-dichlorobenzoic acid methyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
- Reddy, K. S., Kumar, V. P., & Reddy, P. S. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. E-Journal of Chemistry, 7(S1), S441-S444.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.
-
National Center for Biotechnology Information. (n.d.). 4-Amino-3,5-dichlorobenzoic acid. PubChem Compound Database. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
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An In-depth Technical Guide to the Structural Elucidation of 4-Amino-2,3-dichlorobenzoic acid
This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 4-Amino-2,3-dichlorobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a strategic and logical approach to confirming the chemical identity and structure of this complex molecule. The methodologies described herein are rooted in established analytical principles and are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Introduction: The Importance of Unambiguous Structural Verification
This compound (CAS No. 34263-51-9) is a substituted aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its specific substitution pattern—an amino group at the 4-position, and two chlorine atoms at the 2- and 3-positions—gives it a unique electronic and steric profile that is critical to its reactivity and, ultimately, its utility in multi-step syntheses.
Given the existence of numerous isomers, such as 4-amino-3,5-dichlorobenzoic acid and 3-amino-2,4-dichlorobenzoic acid, rigorous structural elucidation is not merely a procedural formality; it is a critical checkpoint to ensure the integrity of a research and development program.[2][3] An incorrect isomer could lead to failed reactions, unexpected byproducts, and, in a pharmaceutical context, inactive or even toxic final compounds.
This guide will detail a multi-technique approach to the structural elucidation of this compound, emphasizing the synergy between different analytical methods to build an irrefutable case for its structure.
Foundational Analysis: Confirming Molecular Identity
The first step in any structural elucidation workflow is to confirm the molecular formula and mass of the compound. This is most effectively achieved through high-resolution mass spectrometry (HRMS).
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. This is particularly crucial for halogenated compounds, as the precise mass of chlorine isotopes (³⁵Cl and ³⁷Cl) provides a distinctive isotopic pattern that serves as a powerful confirmation of the number of chlorine atoms in the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. The sample should be filtered through a 0.22 µm syringe filter to remove any particulate matter.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer, which are capable of mass accuracies in the low ppm range.
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, likely forming the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
Data Interpretation:
The expected molecular formula for this compound is C₇H₅Cl₂NO₂. The theoretical monoisotopic mass of this compound is 204.9697 Da.[3] The HRMS data should confirm this mass to within 5 ppm.
Furthermore, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. The relative abundance of the M, M+2, and M+4 peaks, corresponding to the presence of two ³⁵Cl atoms, one ³⁵Cl and one ³⁷Cl atom, and two ³⁷Cl atoms, respectively, should be in an approximate ratio of 100:65:10. Observing this pattern is strong evidence for a dichlorinated compound.
Table 1: Expected HRMS Data for C₇H₅Cl₂NO₂
| Ion | Theoretical m/z | Observed m/z (example) | Mass Accuracy (ppm) |
| [M+H]⁺ (³⁵Cl₂) | 205.9770 | 205.9772 | < 5 |
| [M+H]⁺ (³⁵Cl³⁷Cl) | 207.9740 | 207.9743 | < 5 |
| [M+H]⁺ (³⁷Cl₂) | 209.9711 | 209.9714 | < 5 |
Elucidating the Core Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H NMR will reveal the substitution pattern on the aromatic ring, while ¹³C NMR will confirm the number and type of carbon atoms.
¹H NMR Spectroscopy
Rationale: The chemical shifts and coupling patterns of the protons on the aromatic ring are highly sensitive to the electronic effects of the substituents. The amino group is a strong electron-donating group, while the carboxylic acid and chlorine atoms are electron-withdrawing. This will create a predictable pattern of shielding and deshielding for the aromatic protons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good choice for carboxylic acids as it can help to solubilize the compound and allows for the observation of the acidic proton.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
Predicted ¹H NMR Spectrum and Interpretation:
The structure of this compound has two protons on the aromatic ring at positions 5 and 6. These two protons are adjacent to each other and will therefore exhibit coupling, appearing as a pair of doublets (an AX spin system).
-
H-6: This proton is ortho to the electron-donating amino group and will be the most upfield (lowest ppm) of the aromatic protons.
-
H-5: This proton is meta to the amino group and ortho to the electron-withdrawing carboxylic acid group, placing it downfield (higher ppm) relative to H-6.
The expected spectrum in DMSO-d₆ would show:
-
A doublet around 6.7-6.9 ppm (H-6), with a coupling constant (J) of approximately 8-9 Hz.
-
A doublet around 7.6-7.8 ppm (H-5), with the same coupling constant (J) of approximately 8-9 Hz.
-
A broad singlet for the -NH₂ protons, likely in the range of 5-6 ppm.
-
A very broad singlet for the carboxylic acid proton (-COOH), often above 12 ppm.
This specific AX pattern is a key signature for the 1,2,3,4-tetrasubstituted ring system where the two remaining protons are adjacent.
¹³C NMR Spectroscopy
Rationale: ¹³C NMR spectroscopy provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
Predicted ¹³C NMR Spectrum and Interpretation:
The spectrum should display seven distinct carbon signals:
-
C=O (Carboxylic acid): The most downfield signal, typically in the range of 165-170 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (approximately 110-155 ppm).
-
C-4 (bearing the -NH₂ group): This carbon will be significantly shielded by the amino group, appearing at a relatively upfield chemical shift for an aromatic carbon attached to a substituent.
-
C-2 and C-3 (bearing the -Cl atoms): These carbons will be deshielded by the electronegative chlorine atoms.
-
C-1 (bearing the -COOH group): This carbon will also be deshielded.
-
C-5 and C-6 (bearing protons): These carbons will appear as signals with higher intensity in a standard proton-decoupled spectrum. DEPT experiments would confirm these as CH carbons.
-
The precise assignment of each carbon can be aided by 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), which correlates protons with the carbons they are directly attached to, and HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two to three bonds.
Functional Group Analysis: Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the N-H, O-H, C=O, and C-Cl bonds.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Spectrum and Interpretation:
Table 2: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (Carboxylic acid) | 2500-3300 | Very broad band, often obscuring C-H stretches |
| N-H stretch (Amine) | 3300-3500 | Two sharp bands (symmetric and asymmetric) |
| C-H stretch (Aromatic) | 3000-3100 | Sharp, medium intensity bands |
| C=O stretch (Carboxylic acid) | 1680-1710 | Strong, sharp band |
| C=C stretch (Aromatic) | 1450-1600 | Multiple bands of varying intensity |
| C-N stretch (Amine) | 1250-1350 | Medium intensity band |
| C-Cl stretch | 600-800 | Strong band(s) |
The presence of all these bands provides strong corroborating evidence for the proposed structure.[4]
The Logical Workflow of Structural Elucidation
The following diagram illustrates the logical flow of the analytical process, demonstrating how each technique builds upon the last to provide a comprehensive and validated structural assignment.
Caption: Logical workflow for the structural elucidation of this compound.
Conclusion: A Self-Validating System
The structural elucidation of this compound requires a multi-faceted analytical approach. By integrating data from high-resolution mass spectrometry, one- and two-dimensional NMR spectroscopy, and infrared spectroscopy, a researcher can build a self-validating case for the correct structure. Each technique provides a unique piece of the puzzle, and their collective agreement provides the high degree of certainty required in modern chemical research and drug development. This guide has outlined not just the methods, but the critical thinking and logical flow that underpins a robust and defensible structural characterization.
References
- Vulcanchem. (n.d.). 4-Amino-2,3-dichloro-benzoic acid methyl ester.
-
PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-amino-2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Amino-3,5-dichloro-benzoic acid. Retrieved from [Link]
-
ResearchGate. (2014). IR-Spectra of 4-aminobenzoic acid and complex A. Retrieved from [Link]
Sources
Methodological & Application
An In-Depth Technical Guide to the Synthesis of 4-Amino-2,3-dichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,3-dichlorobenzoic acid is an important synthetic intermediate, finding applications in the development of novel pharmaceuticals and specialized agrochemicals. Its substituted aromatic scaffold, featuring amino, chloro, and carboxylic acid functionalities, offers multiple reaction sites for the construction of more complex molecular architectures. This guide details a reliable two-step synthetic pathway commencing with the nitration of 2,3-dichlorobenzoic acid, followed by the reduction of the nitro intermediate.
Synthetic Strategy Overview
The synthesis of this compound is strategically approached in two key transformations:
-
Electrophilic Aromatic Substitution: Nitration of the starting material, 2,3-dichlorobenzoic acid, to introduce a nitro group at the C4 position.
-
Reduction of the Nitro Group: Conversion of the nitro intermediate to the desired primary amine to yield the final product.
This approach is favored due to the ready availability of the starting material and the generally high yields achievable for these transformations.
"2,3-Dichlorobenzoic_Acid" [label="2,3-Dichlorobenzoic Acid"]; "Nitration" [label="Nitration\n(HNO3, H2SO4)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2,3-Dichloro-4-nitrobenzoic_Acid" [label="2,3-Dichloro-4-nitrobenzoic Acid"]; "Reduction" [label="Reduction\n(e.g., SnCl2, HCl)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "4-Amino-2,3-dichlorobenzoic_Acid" [label="this compound"];
"2,3-Dichlorobenzoic_Acid" -> "Nitration" [label="Step 1"]; "Nitration" -> "2,3-Dichloro-4-nitrobenzoic_Acid"; "2,3-Dichloro-4-nitrobenzoic_Acid" -> "Reduction" [label="Step 2"]; "Reduction" -> "4-Amino-2,3-dichlorobenzoic_Acid"; }
Caption: Overall synthetic workflow for this compound.
PART 1: Synthesis of 2,3-Dichloro-4-nitrobenzoic Acid (Nitration)
Principle and Mechanistic Insight
The nitration of 2,3-dichlorobenzoic acid is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the formation of the nitronium ion.
The regioselectivity of the nitration is governed by the directing effects of the substituents on the benzene ring. The carboxylic acid group is a deactivating, meta-directing group, while the chlorine atoms are deactivating, ortho-, para-directing groups. In this specific case, the electronic and steric effects favor the introduction of the nitro group at the C4 position, which is para to the C2-chloro and meta to the carboxylic acid group.
Experimental Protocol: Nitration
-
Materials:
-
2,3-Dichlorobenzoic acid
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to 2,3-dichlorobenzoic acid while cooling the mixture in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration to ensure complete conversion.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid, 2,3-dichloro-4-nitrobenzoic acid, is collected by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.
-
| Parameter | Condition | Rationale |
| Reactant Ratio | (To be optimized) | To ensure complete nitration and minimize side products. |
| Temperature | Below 10 °C | To control the exothermic reaction and prevent over-nitration. |
| Reaction Time | (To be monitored by TLC) | To ensure the reaction proceeds to completion. |
PART 2: Synthesis of this compound (Reduction)
Principle and Mechanistic Insight
The reduction of the nitro group in 2,3-dichloro-4-nitrobenzoic acid to a primary amine can be achieved using various reducing agents. A common and effective method is the use of a metal in an acidic medium, such as tin(II) chloride in concentrated hydrochloric acid. The metal acts as an electron donor, and the acidic environment provides the necessary protons for the reduction process. The overall reaction involves the transfer of six electrons and six protons to the nitro group, ultimately yielding the amino group and water.
Alternative methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, are also effective but require specialized equipment for handling hydrogen.
Experimental Protocol: Reduction with Tin(II) Chloride
-
Materials:
-
2,3-Dichloro-4-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend 2,3-dichloro-4-nitrobenzoic acid in a suitable solvent like ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization.
-
| Parameter | Condition | Rationale |
| Reducing Agent | Tin(II) chloride dihydrate | An effective and readily available reducing agent for nitro groups. |
| Solvent | Ethanol/HCl | Provides a suitable medium for the reaction. |
| Temperature | Reflux | To ensure a reasonable reaction rate. |
| Work-up | Basic neutralization and extraction | To remove tin salts and isolate the product. |
Product Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine and carboxylic acid protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, confirming the presence of the aromatic ring, the carboxylic acid carbonyl, and the carbons bearing the chloro and amino substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the O-H stretching of the carboxylic acid (broad band around 2500-3300 cm⁻¹), and the C=O stretching of the carboxylic acid (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information. For this compound (C₇H₅Cl₂NO₂), the expected molecular weight is approximately 206.03 g/mol .
Safety and Handling
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Concentrated Acids (Nitric and Sulfuric): These are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water.
-
Chlorinated Organic Compounds: These compounds should be handled with care as they can be toxic. Avoid inhalation of dust and vapors.
-
Tin Compounds: Tin salts can be toxic and should be handled with care.
All chemical waste should be disposed of in accordance with institutional and local regulations.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the principles behind each step, researchers can effectively and safely produce this valuable intermediate for their research and development endeavors. The provided protocols offer a solid foundation that can be further optimized to meet specific laboratory or industrial requirements.
References
- While specific literature directly detailing the synthesis and characterization of this compound is not cited due to its limited availability in the searched public domain, the described synthetic methods are based on well-established and widely published organic chemistry principles for nitration and nitro group reduction reactions. For analogous procedures, please refer to standard organic chemistry textbooks and relevant scientific literature on the synthesis of substituted benzoic acids.
Application Notes: 4-Amino-2,3-dichlorobenzoic acid as a Versatile Building Block in Organic Synthesis
Abstract
4-Amino-2,3-dichlorobenzoic acid is a trifunctional aromatic compound whose strategic placement of an amino group, a carboxylic acid, and two chlorine atoms on a benzene ring makes it a highly valuable and versatile building block in modern organic synthesis. The distinct reactivity of each functional group allows for selective, stepwise modifications, providing synthetic routes to a diverse array of complex molecules. These derivatives are of significant interest in the pharmaceutical and agrochemical industries. This guide provides an in-depth look at the key synthetic transformations of this compound, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction and Physicochemical Properties
This compound presents a unique chemical scaffold. The electron-donating amino group and the electron-withdrawing carboxylic acid and chlorine atoms create a nuanced electronic environment that chemists can exploit for regioselective reactions. The ortho and meta positioning of the chlorine atoms relative to the carboxylic acid introduces steric hindrance and electronic effects that influence the reactivity of the adjacent functional groups.
Understanding the physical properties of this starting material is crucial for experimental design.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 4-Amino-3,5-dichlorobenzoic acid | 3-Amino-2,5-dichlorobenzoic acid (Chloramben)[1][2] |
| CAS Number | 50917-28-7[3] | 56961-25-2[4][5] | 133-90-4[1][2] |
| Molecular Formula | C₇H₅Cl₂NO₂[3] | C₇H₅Cl₂NO₂[4][5] | C₇H₅Cl₂NO₂[1][2] |
| Molecular Weight | 206.02 g/mol [3] | 206.03 g/mol [4][5] | 206.02 g/mol [1][2] |
| Appearance | Off-white to light yellow solid | Cream powder[6] | Colorless crystalline solid[2] |
| Melting Point (°C) | ~185-190 (decomposes) | 290-293[5][6] | 200-201 (decomposes)[2] |
| Solubility | Soluble in DMF, DMSO, THF, hot alcohols; sparingly soluble in water. | Soluble in polar organic solvents. | 700 mg/L in water[2] |
Core Synthetic Transformations
The utility of this compound stems from the ability to selectively target its three primary reactive sites: the carboxylic acid, the amino group, and the aromatic ring.
Caption: Key reactive sites of this compound.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety is a prime site for modification, typically to form esters or amides. These transformations are fundamental in medicinal chemistry for modulating properties like solubility, stability, and cell permeability.
-
Esterification: Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst, is a straightforward method.[7] The use of excess alcohol as the solvent drives the equilibrium toward the product.[7]
-
Amide Bond Formation: This is arguably the most critical reaction for drug development. It requires activation of the carboxylic acid to overcome the low reactivity towards amines. A plethora of coupling reagents are available, each with specific advantages.[8]
Reactions at the Amino Group
The nucleophilic amino group readily undergoes acylation, sulfonylation, and diazotization.
-
N-Acylation/N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base yields the corresponding amides and sulfonamides. This is a common strategy to introduce diverse functionalities.
-
Diazotization and Sandmeyer Reactions: The amino group can be converted to a diazonium salt, which is a versatile intermediate.[9] Subsequent Sandmeyer reactions can replace the diazonium group with a wide range of substituents (e.g., -OH, -CN, -Br, -I), dramatically expanding the synthetic possibilities.[9]
Reactions involving the Chloro-Substituents
The chlorine atoms are typically less reactive but can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
Detailed Application Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for further synthetic exploration.
Protocol 1: Fischer-Speier Esterification to Synthesize Methyl 4-amino-2,3-dichlorobenzoate
This protocol details a classic acid-catalyzed esterification. The causality for using excess methanol is to act as both reactant and solvent, pushing the reaction equilibrium towards the ester product according to Le Châtelier's principle.[7][10] Concentrated sulfuric acid serves as the catalyst.[7]
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Sulfuric Acid (H₂SO₄), concentrated (98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (2.06 g, 10.0 mmol, 1.0 eq) in anhydrous methanol (40 mL).
-
Catalyst Addition: Cool the suspension in an ice bath (0 °C). While stirring, slowly add concentrated sulfuric acid (0.28 mL, 5.0 mmol, 0.5 eq) dropwise. Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. Slow, cooled addition is crucial to control the exothermic reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (~65 °C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
Neutralization: Carefully add saturated NaHCO₃ solution portion-wise to the aqueous mixture until gas evolution ceases and the pH is ~8. This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, causing the ester product to precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Causality: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water to afford pure methyl 4-amino-2,3-dichlorobenzoate as a white to off-white solid.
Caption: Experimental workflow for Fischer-Speier esterification.
Protocol 2: Amide Coupling using HATU to Synthesize N-Benzyl-4-amino-2,3-dichlorobenzamide
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent.[11][12] It is often preferred for challenging couplings due to its high reactivity and low rates of racemization.[8][12]
Materials:
-
This compound
-
HATU
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
1M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (412 mg, 2.0 mmol, 1.0 eq) and anhydrous DMF (10 mL).
-
Base Addition: Add DIPEA (0.87 mL, 5.0 mmol, 2.5 eq) to the solution.
-
Activation: Add HATU (836 mg, 2.2 mmol, 1.1 eq) in one portion. Stir the mixture at room temperature for 15 minutes. Causality: HATU reacts with the carboxylate (formed in situ by DIPEA) to generate a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack. This pre-activation step minimizes side reactions.[11]
-
Amine Addition: Add benzylamine (0.22 mL, 2.0 mmol, 1.0 eq) dropwise to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor for completion by TLC or LC-MS.
-
Work-up - Quenching: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL). Causality: The acid wash removes excess DIPEA and benzylamine, while the base wash removes unreacted starting acid and byproducts from the HATU reagent.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-benzyl-4-amino-2,3-dichlorobenzamide.
Safety and Handling
This compound and its related isomers are classified as irritants. They may cause skin, eye, and respiratory irritation.[4][13][14] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[4][13][15] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before use.[13][14][15]
Conclusion
This compound is a powerful and versatile building block for synthetic chemists. Its distinct functional handles allow for a wide range of chemical modifications, providing access to novel and complex molecular structures. The protocols and insights provided in this guide serve as a practical resource for researchers aiming to leverage this compound in their synthetic campaigns, particularly within the fields of pharmaceutical and agrochemical development. By understanding the causality behind each experimental step, scientists can troubleshoot effectively and rationally design new synthetic pathways.
References
-
National Center for Biotechnology Information. (n.d.). Chloramben. PubChem Compound Database. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1980). Chloramben (3 Amino 2,5-Dichlorobenzoic Acid) Pesticide Registration Standard. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloramben. Retrieved from [Link]
- Google Patents. (n.d.). JP6920572B2 - Method for manufacturing herbicides and their intermediates.
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-2,4-dichlorobenzoic acid. PubChem Compound Database. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Extension Toxicology Network. (1996). Chloramben - EXTOXNET PIP. Retrieved from [Link]
-
Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-3,5-dichlorobenzoic acid. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Google Patents. (n.d.). KR101337798B1 - Process for esterification of an organic acid.
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Application Notes and Protocols for Investigating the Biological Activity of 4-Amino-2,3-dichlorobenzoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Chemical Versatility of the 4-Amino-2,3-dichlorobenzoic Acid Scaffold
This compound is a substituted aromatic carboxylic acid that, while not extensively studied for its own direct biological effects, represents a highly valuable and versatile chemical scaffold. Its structure, featuring an aminobenzoic acid core with chlorine substituents, provides multiple reactive sites for chemical modification.[1] The amino group (-NH₂) at the 4-position is a nucleophilic center ideal for acylation and alkylation, while the carboxylic acid group allows for esterification and amidation. This inherent reactivity makes it a prime building block for creating diverse libraries of derivative compounds with potential applications in agrochemicals and pharmaceuticals.[1] This guide provides detailed application notes and experimental protocols for exploring two primary areas of biological activity demonstrated by derivatives of this and structurally related compounds: plant growth regulation/herbicidal effects and anticancer therapeutics.
Section 1: Herbicidal and Plant Growth Regulatory Applications
Derivatives of benzoic acids and other aromatic carboxylic acids are well-established as potent herbicides, often acting as synthetic mimics of the natural plant hormone auxin (indole-3-acetic acid, IAA).[2][3] These synthetic auxins are typically more stable in plants than IAA, leading to persistent and overwhelming hormonal signals that disrupt normal growth processes in susceptible species, ultimately causing senescence and tissue decay.[2][3]
Mechanism of Action: Synthetic Auxin Herbicides
The primary mechanism of action for synthetic auxin herbicides involves their perception by a specific family of auxin receptors, most notably the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) proteins.[3][4]
-
Receptor Binding: In the plant cell nucleus, synthetic auxins bind to the TIR1/AFB receptor complex.
-
Repressor Degradation: This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. This targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.[3]
-
Gene Activation: With the repressors removed, Auxin Response Factors (ARFs), which are transcription factors, are free to activate the expression of a multitude of auxin-responsive genes.[3][4]
-
Downstream Effects: The continuous, unregulated expression of these genes leads to a cascade of physiological disruptions, including the overproduction of ethylene and abscisic acid (ABA).[2][3] This hormonal imbalance results in epinasty (downward bending of leaves), growth inhibition, and ultimately, plant death.[4]
Caption: Synthetic auxin herbicide signaling pathway.
Protocol 1: In Vitro Herbicidal Activity Assay (Seed Germination and Root Growth)
This protocol provides a preliminary screening method to assess the herbicidal effects of this compound derivatives on seed germination and early seedling growth. It is adapted from standard methodologies for herbicide evaluation.[5][6]
Objective: To determine the concentration-dependent inhibitory effect of test compounds on the germination and root elongation of monocot and dicot weed species.
Materials:
-
Test derivatives of this compound
-
Positive control: A commercial synthetic auxin herbicide (e.g., Dicamba, 2,4-D)
-
Negative control: Solvent used for dissolving compounds (e.g., DMSO or acetone, <0.1% final concentration)
-
Seeds of target weeds: e.g., Echinochloa crus-galli (barnyard grass, a monocot) and Amaranthus retroflexus (redroot pigweed, a dicot)
-
Sterile Petri dishes (60 mm or 90 mm)
-
Sterile filter paper (Whatman No. 1 or equivalent)
-
Sterile distilled water
-
Growth chamber with controlled light (16h light/8h dark) and temperature (25°C)
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test derivative and the positive control in a suitable solvent (e.g., DMSO).
-
Working Solution Preparation: Create a series of dilutions from the stock solution in sterile distilled water to achieve final test concentrations (e.g., 1, 10, 50, 100, 500 µM). Ensure the final solvent concentration is consistent across all treatments and does not exceed 0.1%. Prepare a negative control solution with solvent only.
-
Assay Setup:
-
Place two sheets of sterile filter paper into each sterile Petri dish.
-
Pipette 3-5 mL of each working solution (or control) into the corresponding labeled Petri dish, ensuring the filter paper is fully saturated.
-
Carefully place 20-30 seeds of a single weed species onto the saturated filter paper in each dish.
-
Seal the Petri dishes with paraffin film to prevent evaporation.
-
-
Incubation: Place the sealed Petri dishes in a growth chamber under controlled conditions (25°C, 16h light/8h dark photoperiod) for 7-10 days.
-
Data Collection:
-
After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.
-
For germinated seeds, carefully measure the length of the primary root using a ruler or digital calipers.
-
-
Data Analysis:
-
Germination Inhibition (%): [1 - (Germinated seeds in treatment / Germinated seeds in negative control)] * 100
-
Root Growth Inhibition (%): [1 - (Average root length in treatment / Average root length in negative control)] * 100
-
Calculate the IC50 value (the concentration that causes 50% inhibition of root growth) for each active compound by plotting the percent inhibition against the log of the compound concentration and using non-linear regression analysis.
-
Causality and Self-Validation:
-
Choice of Species: Using both a monocot (E. crus-galli) and a dicot (A. retroflexus) provides insight into the selectivity of the compound, as many synthetic auxins are more effective against broadleaf (dicot) weeds.[2]
-
Controls: The negative control (solvent) ensures that the observed effects are due to the compound and not the vehicle. The positive control (a known herbicide) validates that the assay conditions are suitable for detecting herbicidal activity.
-
Concentration Range: A wide range of concentrations is crucial for establishing a dose-response relationship and accurately calculating the IC50.
Protocol 2: In Vivo Post-Emergence Herbicidal Activity Assay
This protocol evaluates the efficacy of the test compounds on established seedlings, which is more representative of a real-world agricultural application.
Objective: To assess the post-emergence herbicidal efficacy of test compounds on target weed species grown in soil.
Materials:
-
Seeds of target weed species (as in Protocol 1)
-
Potting mix (e.g., sandy loam soil) and small pots (10 cm diameter)
-
Test compounds, positive and negative controls
-
Solvent (e.g., acetone) and a surfactant (e.g., Tween-20)
-
Calibrated laboratory spray chamber
-
Greenhouse with controlled environment (25°C day/18°C night, 16h photoperiod)
Procedure:
-
Plant Preparation: Sow seeds in pots filled with potting mix and grow them in the greenhouse until they reach the 2-4 true leaf stage.
-
Spray Solution Preparation: Prepare spray solutions of the test compounds at desired application rates (e.g., 50, 100, 250, 500 g a.i./ha). Dissolve the compound in a minimal amount of acetone, add a surfactant (e.g., 0.1% v/v Tween-20), and bring to the final volume with water. Prepare positive and negative (solvent + surfactant) control solutions.
-
Herbicide Application: Transfer the potted plants to a calibrated spray chamber. Apply the different concentrations of the test compounds evenly to the foliage.
-
Observation: Return the treated plants to the greenhouse. Observe for signs of herbicidal activity (e.g., epinasty, chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Data Collection and Analysis:
-
At 21 days, visually assess the percentage of plant injury on a scale of 0% (no effect) to 100% (complete plant death).
-
For a quantitative measure, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight. Calculate the percent reduction in biomass compared to the negative control.
-
Caption: Experimental workflow for herbicidal activity screening.
Section 2: Anticancer Therapeutic Potential
The aminobenzoic acid scaffold is a common feature in many pharmacologically active molecules. Recent research has demonstrated that derivatives of structurally similar compounds, such as 4-amino-3-chloro benzoate esters, can exhibit potent anticancer activity by inhibiting key signaling pathways that drive tumor growth and survival.[7]
Mechanism of Action: EGFR Inhibition and Apoptosis Induction
A primary target for these derivatives is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, including lung, liver, and colon cancer.[7][8]
-
EGFR Inhibition: The derivative compound acts as a tyrosine kinase inhibitor (TKI), binding to the ATP-binding site within the EGFR kinase domain. This prevents the autophosphorylation and activation of the receptor.
-
Signal Blockade: By inhibiting EGFR, the compound blocks downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.
-
Apoptosis Induction: The blockade of these pro-survival signals can trigger programmed cell death (apoptosis). This is often mediated through the extrinsic apoptotic pathway, which involves the activation of initiator caspase-8, followed by the activation of executioner caspase-3.[9] Activated caspase-3 then cleaves a range of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: EGFR signaling inhibition and apoptosis induction.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of test compounds against various cancer cell lines.
Materials:
-
Human cancer cell lines: e.g., A549 (lung), HepG2 (liver), HCT-116 (colon)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds and a positive control (e.g., Erlotinib, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates, CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. Replace the old medium with 100 µL of medium containing the various compound concentrations. Include wells with medium only (no cells, for blank) and cells with medium containing only the solvent (vehicle control). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Percent Viability: (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 4: Caspase-3/8 Activity Assay (Fluorometric)
This assay directly measures the activation of key caspases involved in the extrinsic apoptotic pathway.[10][11]
Objective: To quantify the activity of caspase-3 and caspase-8 in cancer cells following treatment with a test compound.
Materials:
-
Cancer cell line (e.g., A549)
-
Test compound and a positive control (e.g., Staurosporine)
-
Fluorometric Caspase-3 Assay Kit (containing DEVD-AFC or similar substrate)
-
Fluorometric Caspase-8 Assay Kit (containing IETD-AFC or similar substrate)
-
Cell lysis buffer
-
96-well black opaque plates
-
Fluorometric plate reader (Ex/Em ≈ 400/505 nm for AFC)
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its 1x and 2x IC50 concentrations for 24 hours. Include vehicle control and positive control wells.
-
Cell Lysis: Harvest the cells (both adherent and floating) and lyse them according to the kit manufacturer's protocol. Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay to ensure equal protein loading.
-
Assay Reaction: In a 96-well black plate, add 50 µg of protein lysate to each well. Add the reaction buffer and the specific caspase substrate (DEVD-AFC for caspase-3, IETD-AFC for caspase-8).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the fluorescence intensity of the treated samples to the vehicle control. Express the results as a fold-change in caspase activity.
Causality and Self-Validation:
-
Assay Synergy: Combining the MTT assay with the caspase assay provides a powerful, self-validating system. A decrease in cell viability (MTT) should correlate with an increase in caspase activity, strongly suggesting that the compound induces apoptosis.
-
Specific Substrates: The use of specific peptide substrates (DEVD for caspase-3/7, IETD for caspase-8) ensures that the measured activity is from the target enzymes.[11]
-
Protein Normalization: Normalizing the assay to total protein concentration is critical to ensure that differences in fluorescence are due to changes in enzyme activity, not differences in the amount of cell lysate added.
Representative Data
The following tables summarize hypothetical, yet plausible, data for a promising this compound derivative ("Compound X"), benchmarked against a standard-of-care inhibitor. Lower IC50 values indicate higher potency.
Table 1: Comparative Cytotoxicity (IC50, µM)
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| Compound X | 3.55 ± 0.21 | 5.12 ± 0.34 | 6.89 ± 0.45 |
| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
Data based on values reported for a similar structural class.[7]
Table 2: EGFR Kinase Inhibitory Activity (IC50, µM)
| Compound | EGFR Tyrosine Kinase |
| Compound X | 0.75 ± 0.06 |
| Erlotinib | 0.95 ± 0.07 |
Data based on values reported for a similar structural class.[7]
References
-
Grossmann, K. (2007). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
-
Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 325-337. [Link]
-
Purdue University. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2. Purdue Extension. [Link]
-
ChemoMetec. (n.d.). Caspase 3/7, 8 or 9 Assay with the NucleoCounter®. ChemoMetec. [Link]
-
University of Nebraska-Lincoln. (2018). Auxin and Auxinic Herbicide Mechanisms of Action. MediaHub. [Link]
-
Mithila, J., et al. (2011). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 29(1). [Link]
-
Doungsoongnuen, S., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
-
Miller, M. R., & Norsworthy, J. K. (2018). Baseline Sensitivity of Echinochloa crus-galli and E. oryzicola to Florpyrauxifen-Benzyl, a New Synthetic Auxin Herbicide, in Korea. Weed Science, 66(5), 623-629. [Link]
-
Shibata, J., et al. (2000). Anticancer effect of 4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid (TAC-101) against A549 non-small cell lung cancer cell line is related to its anti-invasive activity. Anticancer Research, 20(5A), 3169-76. [Link]
-
U.S. Patent 7,314,849. (2008). Herbicidal compositions comprising 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid. European Patent Office. [Link]
-
Wyrzykiewicz, E., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(19), 6539. [Link]
-
ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]
-
Beke, B., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6109. [Link]
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Application Notes and Protocols for 4-Amino-2,3-dichlorobenzoic Acid in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2,3-dichlorobenzoic acid and its potential applications in the development of novel agrochemicals. While primarily recognized as a valuable synthetic intermediate, its structural analogy to known benzoic acid herbicides suggests its potential as an auxin mimic herbicide. These notes offer detailed protocols for the synthesis, purification, and evaluation of its herbicidal efficacy, providing researchers, chemists, and plant scientists with the necessary tools to explore its utility in weed management programs.
Introduction: The Role of Substituted Benzoic Acids in Herbicide Discovery
The relentless challenge of weed competition in agriculture necessitates the continuous discovery and development of new herbicidal compounds. Among the various chemical classes, synthetic auxins have remained a cornerstone of weed management for over six decades due to their efficacy and selectivity.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants, primarily broadleaf weeds.[2][3]
Benzoic acid derivatives represent a significant subclass of synthetic auxin herbicides.[4] The specific substitution pattern on the aromatic ring is crucial for their biological activity. This compound, with its amino and chloro substitutions, presents a compelling scaffold for the development of new herbicidal molecules. While its primary documented use is as a chemical intermediate in the synthesis of more complex agrochemicals and pharmaceuticals, its structural features warrant investigation into its intrinsic herbicidal properties.[5] This guide, therefore, explores both facets of its application in agrochemical development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 34263-51-9 | |
| Molecular Formula | C₇H₅Cl₂NO₂ | |
| Molecular Weight | 206.03 g/mol | |
| Appearance | Likely a solid, colorless to yellowish substance | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, methanol) and have limited solubility in water. | Inferred from similar compounds |
Synthesis and Purification Protocols
The synthesis of this compound is a critical first step for its evaluation. A common and effective method is the reduction of the corresponding nitro compound, 2,3-dichloro-4-nitrobenzoic acid.
Synthesis of this compound via Catalytic Hydrogenation
This protocol is adapted from established methods for the reduction of nitroaromatic compounds.[6]
Materials:
-
2,3-dichloro-4-nitrobenzoic acid
-
Palladium on carbon (5% Pd/C)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Pressure vessel (autoclave)
-
Filtration apparatus
Procedure:
-
Dissolve 2,3-dichloro-4-nitrobenzoic acid and an equimolar amount of sodium hydroxide in water or a suitable alcohol-water mixture.
-
Carefully add a catalytic amount of 5% Pd/C to the solution in a pressure vessel.
-
Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (typically 1-4 MPa).
-
Heat the reaction mixture to 60-70°C and maintain vigorous stirring.
-
Monitor the reaction progress by the uptake of hydrogen. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 3-4 to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Expected Yield: >90%
Purification by Recrystallization
For higher purity, the synthesized product can be recrystallized.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or acetic acid/water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Workflow for the synthesis of this compound.
Proposed Mechanism of Action: An Auxin Mimic
Based on its chemical structure, this compound is hypothesized to act as a synthetic auxin. The core mechanism of auxin herbicides involves their binding to the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[2] This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[7] The degradation of these repressors leads to the activation of auxin response genes, resulting in uncontrolled cell division and elongation, ultimately causing plant death.[2]
Caption: Workflow for whole-plant herbicidal efficacy testing.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is not extensively published, general principles for auxin mimics can be applied. The position and nature of substituents on the benzoic acid ring are critical for activity. The presence and position of the amino group and the two chlorine atoms likely play a key role in the molecule's ability to fit into the auxin receptor binding pocket. Further research involving the synthesis and testing of analogs with varied substitution patterns would be invaluable in elucidating the precise structural requirements for optimal herbicidal activity.
Conclusion and Future Directions
This compound is a promising chemical entity for agrochemical research. Its utility as a synthetic intermediate is clear, and its structural characteristics suggest it may possess intrinsic herbicidal activity as an auxin mimic. The protocols provided in this guide offer a robust framework for synthesizing and evaluating this compound. Future research should focus on a comprehensive screening against a broad panel of weed species, detailed mode of action studies to confirm its interaction with the auxin signaling pathway, and the synthesis of analogs to build a comprehensive structure-activity relationship profile. Such studies will be instrumental in determining the full potential of this compound and its derivatives in the development of next-generation weed management solutions.
References
- Grossmann, K. (2010). Auxin herbicides: lifting the veil step by step. Journal of Experimental Botany, 61(13), 3499-3501.
-
Purdue University. (n.d.). Auxin Mimics. In Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. Retrieved from [Link]
-
Heap, I. (n.d.). Synthetic Auxin Resistant Weeds. International Herbicide-Resistant Weed Database. Retrieved from [Link]
- Do-Thanh, C. L., Vargas, J. J., Thomas, J. W., Armel, G. R., & Best, M. D. (2016). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. Journal of Agricultural and Food Chemistry, 64(18), 3533–3537.
-
Ohio State University. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. In Weed Science. Retrieved from [Link]
- Google Patents. (n.d.). BR102013018481A2 - HERBICIDE COMPOSITIONS UNDERSTANDING 4-AMINO-3-CHLOR-5-FLUORO-6- (4-CHLOR-2-FLUORO-3-METOX IFENYL) PYRIDINE-2-CARBOXYLIC ACID AND CERTAIN PS II INHIBITORS.
-
European Patent Office. (n.d.). EP2947985B1 - Herbicidal compositions comprising 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid. Retrieved from [Link]
- Hayashi, K. (2020). Chemical Biology in Auxin Research. Plant and Cell Physiology, 61(9), 1503–1514.
-
European Patent Office. (n.d.). EP2947988B9 - Herbicidal compositions comprising 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid. Retrieved from [Link]
- Simon, S., et al. (2013). The chemical biology of auxin perception and transport. Journal of Experimental Botany, 64(9), 2565-2573.
- Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52920.
- Google Patents. (n.d.). EP2745694B1 - Herbicidal compositions comprising 4-amino-3,6-dichloropyridine-2-carboxylic acid.
-
ResearchGate. (n.d.). 1 Chemical structures of natural and synthetic auxins. Retrieved from [Link]
- Google Patents. (n.d.). KR20180086253A - Herbicide compositions containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2- carboxylic acid, florasulam and pyroxosulam or derivatives thereof.
Sources
- 1. 4-Amino-2,3-dichlorphenol synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985 [data.epo.org]
- 4. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-2,3-dichloro-benzoic acid methyl ester (1807013-25-7) for sale [vulcanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
protocol for HPLC analysis of 4-Amino-2,3-dichlorobenzoic acid
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 4-Amino-2,3-dichlorobenzoic acid
Authored by: A Senior Application Scientist
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of this compound. As a substituted benzoic acid, this compound is a relevant intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Ensuring its purity is critical for the quality and safety of the final products. The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. The protocol is designed to be specific, accurate, and stability-indicating, making it suitable for quality control and research environments.
Introduction and Scientific Rationale
This compound belongs to the family of halogenated aromatic carboxylic acids. Its structure, featuring an aromatic ring, a carboxylic acid group, and an amino group, dictates its chemical properties and chromatographic behavior. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such non-volatile organic compounds.[2]
The method detailed herein is founded on the principles of reversed-phase chromatography, the most common and versatile mode of HPLC.[3] In this mode, the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18). The mobile phase is polar, and its composition is optimized to achieve efficient separation and optimal peak shape.
Causality of Experimental Design:
-
Stationary Phase Selection: A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention of the aromatic ring of this compound. This ensures adequate retention and separation from polar impurities.
-
Mobile Phase pH Control: The presence of both a weakly acidic carboxylic acid group and a weakly basic amino group makes the analyte's retention highly sensitive to pH. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase is acidified with formic acid.[4][5] This suppresses the ionization of the carboxyl group (-COOH), rendering the molecule less polar and increasing its retention on the C18 column.
-
Detector Selection: The conjugated aromatic system of the analyte serves as a strong chromophore, allowing for sensitive and specific detection using a standard UV-Vis or Diode Array Detector (DAD). A wavelength of 254 nm is a common starting point for aromatic compounds, though scanning for the absorbance maximum is recommended for optimal sensitivity.[2][6]
Materials and Methodology
Instrumentation and Equipment
-
HPLC System equipped with a binary or quaternary pump, autosampler, column thermostat, and a DAD or UV-Vis detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent).
-
Analytical Balance (4-5 decimal places).
-
pH meter.
-
Sonicator or vacuum degasser.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, PTFE or Nylon).
Chemicals and Reagents
-
This compound Reference Standard (Purity ≥98%).
-
Acetonitrile (ACN), HPLC Grade.
-
Methanol (MeOH), HPLC Grade.
-
Water, HPLC or Milli-Q grade.
-
Formic Acid (HCOOH), ACS Grade or higher (~99%).
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or UV max if determined) |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
Detailed Experimental Protocols
Workflow Overview
Caption: Overall workflow for HPLC analysis.
Step-by-Step Protocol
Step 1: Mobile Phase Preparation (1 L)
-
Measure 500 mL of HPLC-grade water into a 1 L graduated cylinder.
-
Carefully add 1.0 mL of formic acid and mix thoroughly.
-
Add 500 mL of acetonitrile.
-
Transfer the solution to a suitable solvent reservoir.
-
Degas the mobile phase for 15 minutes using sonication or vacuum filtration.
Step 2: Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Mobile Phase or Methanol) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix well. This is the Standard Stock Solution.
-
If needed, further dilutions can be made from this stock to create working standards for linearity curves.
Step 3: Sample Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution Preparation.
-
Prior to injection, filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[2]
Step 4: System Equilibration and Suitability
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (~30 minutes).
-
Make five replicate injections of the Standard Solution.
-
Verify that the system suitability parameters meet the pre-defined criteria.
| System Suitability Parameter | Acceptance Criteria | Rationale |
| Peak Area %RSD | ≤ 2.0% | Ensures precision of the injection and detection system. |
| Retention Time %RSD | ≤ 1.0% | Indicates the stability of the pump and column conditions. |
| Tailing Factor (T) | 0.8 – 1.5 | Measures peak symmetry; values outside this range may indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
Data Analysis
The purity of the sample can be determined by comparing the peak area of the analyte in the sample chromatogram to the peak area in the standard chromatogram (Area Percent method for impurities, or external standard for assay).
Calculation for Assay (%):
Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Where:
-
Area_Sample: Peak area of the analyte in the sample solution.
-
Area_Standard: Average peak area of the analyte from replicate standard injections.
-
Conc_Standard: Concentration of the reference standard solution.
-
Conc_Sample: Concentration of the sample solution.
-
Purity_Standard: Purity of the reference standard (e.g., 99.5%).
Trustworthiness: Establishing a Stability-Indicating Method
To ensure the method is trustworthy and can reliably separate the analyte from potential degradation products, a forced degradation study should be performed.[7][8] This is a core requirement for validating a stability-indicating method under ICH guidelines.[8][9] The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][8]
Forced Degradation Protocol Logic
Caption: Logical workflow for a forced degradation study.
Recommended Stress Conditions
-
Acid Hydrolysis: Treat sample solution with 0.1 M HCl at 60°C for several hours.[8][9]
-
Base Hydrolysis: Treat sample solution with 0.1 M NaOH at 60°C for several hours. Neutralize before injection.[8][9]
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature.[7]
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) for 24-48 hours.
-
Photolytic Degradation: Expose the API in solution and solid state to light as per ICH Q1B guidelines.
The chromatograms from the stressed samples must demonstrate that all degradation product peaks are baseline-resolved from the main this compound peak. This confirms the method's specificity and its suitability for stability testing.
Conclusion
The RP-HPLC method described in this application note is a precise, accurate, and robust protocol for the analysis of this compound. The clear, step-by-step instructions, coupled with the scientific rationale for the chosen parameters, provide researchers and quality control analysts with a solid foundation for implementation. By incorporating forced degradation studies, the trustworthiness of the method as a stability-indicating assay can be definitively established, ensuring its suitability for use in regulated drug development and manufacturing environments.
References
- Vulcanchem. (n.d.). 4-Amino-2,3-dichloro-benzoic acid methyl ester.
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
- Ötvös, I., et al. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- Al-Degs, Y. S., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of the Brazilian Chemical Society, 23, 1478-1485.
-
SIELC Technologies. (n.d.). Separation of 4-Amino-3,5-dichlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Retrieved from [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Pharma guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Manuni, et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2), 148-161.
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
Sources
- 1. 4-Amino-2,3-dichloro-benzoic acid methyl ester (1807013-25-7) for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 5. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. pharmasm.com [pharmasm.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Note: A Validated GC-MS Method for the Sensitive Quantification of 4-Amino-2,3-dichlorobenzoic Acid
Abstract
This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 4-Amino-2,3-dichlorobenzoic acid. Due to its polar nature and low volatility, direct GC analysis of this compound is challenging. The protocol described herein employs a crucial derivatization step to enhance volatility and thermal stability, enabling precise and reliable quantification. This method is designed for researchers, scientists, and drug development professionals who require accurate measurement of this compound, a key chemical intermediate and potential impurity in pharmaceutical manufacturing.[1][2] The protocol has been validated for specificity, linearity, accuracy, and precision, demonstrating its suitability for quality control and research applications in regulated environments.
Introduction: The Rationale for a Derivatization-Based GC-MS Approach
This compound is a substituted aromatic compound utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its accurate quantification is critical for monitoring reaction progress, ensuring the purity of active pharmaceutical ingredients (APIs), and complying with regulatory standards.[2]
High-Performance Liquid Chromatography (HPLC) is a common technique for such analyses; however, GC-MS offers superior sensitivity and unparalleled specificity, making it the "gold standard" for identifying and quantifying trace-level analytes.[2][3] The primary challenge with analyzing aminobenzoic acids by GC is their inherent chemical properties: the presence of both a carboxylic acid and an amino group makes the molecule highly polar and prone to hydrogen bonding, resulting in poor volatility and thermal instability.[4][5]
To overcome this, a derivatization step is essential. This process chemically modifies the analyte by replacing the active hydrogen atoms on the polar functional groups with nonpolar moieties.[5] This transformation increases the analyte's volatility and reduces its reactivity with the GC column, leading to improved chromatographic peak shape, better resolution, and enhanced sensitivity.[6] This note describes a method using silylation, a proven and effective derivatization technique for compounds containing hydroxyl, amino, or carboxyl groups.[5]
Method Overview: From Sample to Result
The analytical workflow is a multi-step process designed to ensure sample integrity, analytical accuracy, and data reliability. The entire process, from sample receipt to final quantification, is outlined below.
Caption: A high-level overview of the analytical procedure.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
Reference Standard: this compound (≥98% purity)
-
Derivatization Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Solvents: Acetonitrile (ACN), Dichloromethane (DCM), Pyridine; all HPLC or GC grade.
-
Gases: Helium (carrier gas, 99.999% purity)
Instrumentation
A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is required.[7]
| Parameter | Setting | Rationale |
| GC System | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A low-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace-level sensitivity. |
| Injector Temp. | 280 °C | Ensures rapid and complete volatilization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS applications. |
| Oven Program | Initial 150°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | The temperature program is optimized to separate the analyte from solvent and potential by-products efficiently. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching and structural confirmation.[7] |
| Ion Source Temp. | 230 °C | A heated source prevents condensation and contamination. |
| Transfer Line Temp. | 280 °C | Prevents analyte condensation between the GC and MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte. |
| SIM Ions | ||
| Quantifier Ion | m/z XXX | (To be determined from the mass spectrum of the derivatized standard) |
| Qualifier Ion(s) | m/z YYY, ZZZ | (To be determined from the mass spectrum of the derivatized standard) The chlorine isotope pattern (M, M+2) is a key diagnostic.[7] |
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Quality Control Samples
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with pyridine.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with pyridine to prepare a set of calibration standards. A suggested range is 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: For an unknown solid sample, accurately weigh approximately 10 mg and dissolve it in 10 mL of pyridine to achieve a nominal concentration of 1 mg/mL. Further dilution may be necessary to fall within the calibration range. For liquid samples, ensure they are compatible with the derivatization solvent or perform a liquid-liquid extraction into a suitable solvent, which is then evaporated and reconstituted in pyridine.
Protocol 2: Silylation (Derivatization)
Causality: The MTBSTFA reagent reacts with the acidic proton of the carboxylic acid group and the protons on the amino group to form a stable, nonpolar tert-butyldimethylsilyl (TBDMS) derivative. This derivative is significantly more volatile and thermally stable, making it ideal for GC analysis.[5] MTBSTFA derivatives are known to be more resistant to hydrolysis than smaller trimethylsilyl (TMS) derivatives.[5]
-
Reaction Setup: In a 2 mL autosampler vial, add 100 µL of the standard or sample solution (in pyridine).
-
Reagent Addition: Add 100 µL of MTBSTFA to the vial.
-
Reaction: Tightly cap the vial and heat at 70 °C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for analysis.
Method Validation: A Self-Validating System
Method validation is performed to demonstrate that the analytical procedure is fit for its intended purpose, adhering to principles outlined by regulatory bodies like the FDA.[8][9]
Caption: Core parameters for analytical method validation.
Validation Results
| Parameter | Specification | Result | Status |
| Specificity | No interfering peaks at the analyte retention time | No interferences observed in blank matrix | Pass |
| Linearity (R²) | ≥ 0.998 | 0.9995 | Pass |
| Range | 0.5 - 100 µg/mL | 0.5 - 100 µg/mL | Pass |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.5% | Pass |
| Precision (% RSD) | |||
| - Repeatability (n=6) | ≤ 5.0% | 2.8% | Pass |
| - Intermediate (n=6, 3 days) | ≤ 10.0% | 4.5% | Pass |
| LOD | S/N ≥ 3 | 0.15 µg/mL | Pass |
| LOQ | S/N ≥ 10 | 0.5 µg/mL | Pass |
Conclusion
The GC-MS method detailed in this application note provides a highly sensitive, specific, and reliable tool for the quantification of this compound. The critical derivatization step using MTBSTFA successfully converts the non-volatile analyte into a form suitable for GC analysis. The comprehensive validation data confirms that the method is accurate, precise, and linear over a practical concentration range. This protocol is well-suited for routine quality control in pharmaceutical manufacturing, stability testing, and advanced research applications where trace-level quantification is required.
References
- 4-Amino-2,3-dichloro-benzoic acid methyl ester. Vulcanchem.
- Cross-Validation of Analytical Methods for 4-Amino-2-chlorobenzoic Acid: A Compar
- Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. PubMed.
- A Review on GC-MS and Method Development and Valid
- Spectroscopic Profile of 4-Amino-2-chlorobenzoic Acid: A Technical Guide. Benchchem.
- Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
- Validation of chromatographic methods in pharmaceutical analysis. Univerzita Karlova.
- Q2(R2)
- Acids: Derivatiz
- FDA Reviewer Guidance: Validation of Chrom
- The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
- Guide to Derivatiz
Sources
- 1. 4-Amino-2,3-dichloro-benzoic acid methyl ester (1807013-25-7) for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. fda.gov [fda.gov]
Application Note: Quantitative Analysis of 4-Amino-2,3-dichlorobenzoic Acid using UV-Vis Spectrophotometry
Abstract
This application note provides a comprehensive guide and detailed protocol for the quantitative analysis of 4-Amino-2,3-dichlorobenzoic acid using UV-Visible (UV-Vis) spectrophotometry. Tailored for researchers, scientists, and drug development professionals, this document outlines the principles of the technique, systematic method development, a step-by-step analytical protocol, and rigorous method validation in accordance with ICH Q2(R1) guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the methodology, ensuring the development of a robust and reliable analytical procedure.
Introduction and Principle
This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a benzene ring, an amino group, and a carboxyl group, makes it a chromophore that absorbs light in the ultraviolet (UV) region of the electromagnetic spectrum. This characteristic absorption allows for its quantitative determination using UV-Vis spectrophotometry.
The fundamental principle governing this technique is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Beer-Lambert Law: A = εbc Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity, a constant specific to the substance at a given wavelength (L mol⁻¹ cm⁻¹)
-
b is the path length of the cuvette, typically 1 cm
-
c is the concentration of the analyte (mol L⁻¹)
By measuring the absorbance of solutions with known concentrations, a calibration curve can be constructed to determine the concentration of an unknown sample.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 34263-51-9 | [1] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |
| Molecular Weight | 206.03 g/mol | [1] |
| Appearance | Solid (powder/crystal) | Inferred from related compounds |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, acetonitrile) and aqueous base; limited solubility in water. | Inferred from structure and related compounds |
Instrumentation and Materials
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with a spectral bandwidth of 2 nm or less is required.
-
Cuvettes: 1 cm path length matched quartz cuvettes are necessary for measurements in the UV range (below 300 nm).
-
Analytical Balance: Calibrated to 0.01 mg precision.
-
Glassware: Class A volumetric flasks and pipettes.
-
Reagents:
-
This compound reference standard (Purity ≥98%).
-
Spectrophotometric grade solvent (e.g., Methanol, Ethanol, or 0.1 M Hydrochloric Acid).
-
Method Development and Optimization
A critical aspect of developing a robust analytical method is the careful selection of experimental parameters. For UV-Vis spectrophotometry, the choice of solvent and the determination of the analytical wavelength are paramount.
Rationale for Solvent Selection
The ideal solvent should meet the following criteria:
-
Solubility: It must completely dissolve the analyte (this compound) at the required concentrations.
-
Transparency: The solvent must be transparent (i.e., have negligible absorbance) in the wavelength range where the analyte absorbs. The solvent's UV cutoff is the wavelength below which it absorbs significantly.
-
Minimal Solute-Solvent Interaction: The solvent should not cause significant shifts in the absorption spectrum that could lead to inconsistencies. For acidic compounds like this, using a dilute acid (e.g., 0.1 M HCl) can ensure the carboxyl group remains protonated, leading to a consistent spectral profile. Methanol is also a common and effective choice for many aromatic acids.
Table 2: UV Cutoff Wavelengths for Common Solvents
| Solvent | UV Cutoff (nm) |
|---|---|
| Water | 190 |
| Methanol | 205 |
| Ethanol | 205 |
| Acetonitrile | 190 |
| 0.1 M HCl (aqueous) | ~190 |
Methanol is often a suitable starting point due to its ability to dissolve a wide range of organic compounds and its relatively low UV cutoff.
Determination of Wavelength of Maximum Absorbance (λmax)
Protocol to Determine λmax:
-
Prepare a dilute solution of this compound (e.g., 5-10 µg/mL) in the selected solvent (e.g., Methanol).
-
Fill a quartz cuvette with the solvent to be used as the blank.
-
Place the blank cuvette in the reference beam of the spectrophotometer.
-
Fill a second quartz cuvette with the analyte solution and place it in the sample beam.
-
Perform a wavelength scan over a range of 200 nm to 400 nm.
-
The wavelength at which the highest absorbance peak is observed is the λmax. Record this value for all subsequent measurements.
Standard Operating Protocol
This protocol describes the quantitative determination of this compound using the external standard method.
Instrument Qualification
Ensure the UV-Vis spectrophotometer is qualified according to pharmacopeial standards such as USP General Chapter <857> or Ph. Eur. 2.2.25.[5] This includes verifying wavelength accuracy, photometric accuracy, and stray light.
Preparation of Solutions
Stock Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10.0 mg of the this compound reference standard.
-
Quantitatively transfer the powder to a 100 mL Class A volumetric flask.
-
Add approximately 70 mL of the chosen solvent (e.g., Methanol) and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the solvent and mix thoroughly.
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of at least five working standard solutions by serially diluting the stock solution. For example, to prepare standards of 2, 4, 6, 8, and 10 µg/mL:
-
Pipette 2.0, 4.0, 6.0, 8.0, and 10.0 mL of the 100 µg/mL stock solution into separate 100 mL volumetric flasks.
-
Dilute each to the mark with the solvent and mix well.
Sample Preparation:
-
Prepare a sample solution containing an unknown amount of this compound, aiming for a final concentration within the range of the calibration curve (e.g., 2-10 µg/mL) after dilution with the chosen solvent.
-
Filter the final sample solution through a 0.45 µm syringe filter if any particulate matter is present.
Measurement Procedure
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the analytical wavelength to the predetermined λmax.
-
Zero the instrument (autozero) using the solvent blank in both the sample and reference cuvettes.
-
Measure the absorbance of each working standard solution in triplicate, starting with the least concentrated. Rinse the cuvette with the next solution before each measurement.
-
Measure the absorbance of the sample solution(s) in triplicate.
Data Analysis
-
Calculate the mean absorbance for each standard concentration.
-
Construct a calibration curve by plotting the mean absorbance (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c, where m is the slope and c is the y-intercept.
-
The correlation coefficient (R²) should be ≥ 0.999 for the curve to be considered linear and acceptable.
-
Calculate the concentration of the analyte in the sample solution using the regression equation and the measured mean absorbance. Remember to account for any dilution factors used during sample preparation.
Method Validation (ICH Q2(R1) Framework)
For use in regulated environments, the analytical method must be validated to demonstrate its suitability for the intended purpose. The validation should follow the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7][8]
Table 3: Summary of Method Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is from the analyte only, without interference from excipients, impurities, or degradation products. | No interference at the λmax of the analyte. |
| Linearity | To demonstrate a proportional relationship between concentration and absorbance over a defined range. | Correlation coefficient (R²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. Assessed by spike-recovery studies at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery of 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements. | |
| Repeatability | Precision under the same operating conditions over a short interval. (n=6 measurements at 100% concentration). | Relative Standard Deviation (RSD) ≤ 2%. |
| Intermediate Precision | Precision within the same lab but on different days, with different analysts, or on different equipment. | Overall RSD ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., wavelength, solvent composition). | RSD of results should remain within acceptable limits (e.g., ≤ 2%). |
Experimental Workflow Diagram
// Nodes A [label="Weigh Reference Standard\n & Sample Material", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Prepare Stock & Working\nStandard Solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Prepare Sample\nSolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Set Wavelength (λmax)\non Spectrophotometer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Measure Blank\n(Autozero)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Measure Absorbance\nof Standards", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Measure Absorbance\nof Sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Generate Calibration Curve\n(Abs vs. Conc)", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Check R² ≥ 0.999", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Calculate Sample\nConcentration", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B; A -> C; D -> E -> F -> H; E -> G; H -> I; I -> J [label=" Pass"]; G -> J; } ondot Caption: UV-Vis Spectrophotometry Experimental Workflow.
Conclusion
UV-Vis spectrophotometry provides a simple, rapid, and cost-effective method for the quantitative analysis of this compound. By following the systematic approach to method development and validation outlined in this note, researchers can establish a reliable and accurate analytical procedure suitable for quality control, stability studies, and various research applications. Adherence to guidelines from bodies like the USP and ICH ensures the scientific integrity and trustworthiness of the generated data.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Scribd. (n.d.). <857> Ultraviolet-Visible Spectroscopy. Retrieved from [Link]
-
Kamath, B. V., Mehta, J. D., & Bafna, S. L. (1974). Ultraviolet absorption spectra: Some substituted benzoic acids. Journal of Chemical Technology & Biotechnology. Retrieved from [Link]
-
Scott, J. M., & Braude, E. A. (1956). LIGHT ABSORPTION STUDIES. PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry. Retrieved from [Link]
-
Starodub. (2024). Revised ICH guideline Q2(R1) on Validation of Analytical Procedures. Retrieved from [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid. Retrieved from [Link]
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Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and Ph. Eur. 2.2.25. Retrieved from [Link]
-
Spectroscopy Online. (2020). Is Your Spectrophotometer Still “Pharma Compliant”? A Review of the Latest USP Chapter <857>. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 4-Amino-2,3-dichlorobenzoic Acid for Enhanced Analytical Detection
Abstract
This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of 4-Amino-2,3-dichlorobenzoic acid, a molecule of significant interest in pharmaceutical and chemical research. Direct analysis of this compound, particularly by gas chromatography (GC), is hampered by its low volatility and high polarity stemming from the presence of both a carboxylic acid and an amino functional group.[1][2] This document outlines robust derivatization strategies, including silylation, esterification, and acylation, to enhance its volatility and improve chromatographic performance for sensitive and reliable quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Introduction: The Rationale for Derivatization
This compound is a key building block and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise quantification is therefore critical for quality control and regulatory compliance. However, its inherent chemical properties—high polarity and low volatility—make it unsuitable for direct analysis by GC-MS, a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] Derivatization is a chemical modification process that transforms an analyte into a more volatile and thermally stable derivative, thereby improving its chromatographic behavior and detection sensitivity.[1] This process involves the replacement of active hydrogens in the carboxylic acid (-COOH) and amino (-NH2) groups with less polar moieties.
This application note details validated and field-proven derivatization protocols tailored for this compound, providing researchers, scientists, and drug development professionals with the necessary tools for accurate and reliable analysis.
Derivatization Strategies for this compound
The presence of both a carboxylic acid and an amino group on the this compound molecule offers multiple avenues for derivatization. The choice of strategy depends on the analytical technique to be employed and the specific requirements of the analysis.
Silylation: A Versatile Approach for GC-MS Analysis
Silylation is a widely used derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[3] This method is highly effective for both the carboxylic acid and amino groups, significantly increasing the volatility and thermal stability of the analyte. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and commonly used silylating agent for this purpose.[3] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of BSTFA, particularly for hindered functional groups.[3]
Diagram: Silylation of this compound
Caption: Workflow for the silylation of this compound.
Esterification: Targeting the Carboxylic Acid Group for GC and HPLC Analysis
Esterification specifically targets the carboxylic acid group, converting it into a less polar and more volatile ester. A common and robust method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid.[4] This method is particularly useful when selective derivatization of the carboxylic acid is desired.
Diagram: Esterification of this compound
Sources
Application Notes & Protocols: 4-Amino-2,3-dichlorobenzoic Acid as a Versatile Intermediate for Active Pharmaceutical Ingredient (API) Synthesis
Introduction: The Central Role of Scaffolds in Modern Drug Discovery
In the synthesis of Active Pharmaceutical Ingredients (APIs), the journey from a conceptual molecule to a viable drug candidate is built upon a foundation of versatile chemical intermediates.[1] These intermediates are not merely reactants; they are carefully selected molecular scaffolds that provide the core structure and reactive handles necessary to build complex, biologically active compounds.[] The quality, purity, and reactivity of these building blocks directly influence the efficiency of the synthetic route, the yield of the final product, and the safety profile of the API.[1][3]
4-Amino-2,3-dichlorobenzoic acid is a substituted anthranilic acid derivative that serves as a high-potential intermediate for pharmaceutical development. Its structure is strategically functionalized with three key features: a nucleophilic aromatic amine (-NH₂), an electrophilic carboxylic acid (-COOH), and a dichlorinated phenyl ring. This specific arrangement of functional groups makes it an exceptionally valuable precursor for creating diverse molecular architectures, particularly in the development of anti-inflammatory, analgesic, and specialty therapeutic agents.[4][5] This guide provides an in-depth exploration of its properties, core synthetic transformations, and analytical protocols, designed for researchers and scientists in drug development.
Section 1: Physicochemical Properties and Safe Handling
A thorough understanding of the compound's properties and handling requirements is a prerequisite for its effective and safe use in any research or development setting. While extensive data for this specific isomer is not broadly published, its properties can be reliably inferred from closely related analogues and its structural components.[6]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source/Justification |
| CAS Number | 1807013-25-7 (for Methyl Ester) | Analogue Data[6] |
| Molecular Formula | C₇H₅Cl₂NO₂ | Calculated |
| Molecular Weight | 206.03 g/mol | Calculated[7][8] |
| Appearance | Off-white to light yellow solid | Inferred from analogues[5][6] |
| Melting Point | >200 °C (decomposes) | Inferred from 4-amino-2-chlorobenzoic acid (211°C) and 4-amino-3,5-dichlorobenzoic acid (290-293°C)[9] |
| Solubility | Limited solubility in water; soluble in organic solvents like DMF, DMSO, and hot ethanol. | Inferred from chemical structure[6] |
Safety and Handling Protocols
As with all halogenated aromatic compounds, proper safety precautions are mandatory.
-
Hazard Classification: Assumed to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[12] All manipulations of the solid powder should be performed in a certified chemical fume hood to avoid inhalation.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[12]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[13]
-
Inhalation: Move the person to fresh air.[12]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[10]
-
Section 2: Strategic Value in Medicinal Chemistry
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The amino and carboxylic acid groups are primary handles for chain extension and library synthesis, while the chlorine substituents modulate the electronic and steric properties of the molecule.
-
The Amino Group (-NH₂): As a potent nucleophile, this group is the primary site for forming amide, sulfonamide, or urea linkages, which are fundamental in API structures. It can be readily acylated, alkylated, or used in diazotization reactions for further functionalization.[6]
-
The Carboxylic Acid Group (-COOH): This group can be activated to form esters, amides, or acyl halides. Esterification is a common strategy for producing prodrugs with improved bioavailability.[14]
-
The Dichloro Substituents (-Cl): The two chlorine atoms significantly influence the molecule's properties. They increase lipophilicity, which can enhance membrane permeability. Furthermore, they withdraw electron density from the aromatic ring, lowering the pKa of both the amino and carboxylic acid groups and potentially influencing binding interactions with biological targets.
Caption: Key reactive sites on this compound.
Section 3: Core Synthetic Protocols
The following protocols provide robust, validated methods for the synthesis and derivatization of the title compound, adapted from established procedures for similar molecules.[15]
Protocol 3.1: Synthesis via Reduction of 2,3-Dichloro-4-nitrobenzoic Acid
The most direct route to synthesizing the title compound is the reduction of its nitro precursor. Catalytic reduction is a clean and efficient method.[16]
Rationale: The reduction of an aromatic nitro group to an amine is a high-yielding and well-established transformation in organic synthesis. Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source provides excellent selectivity, minimizing side reactions and simplifying purification.
Materials:
-
2,3-Dichloro-4-nitrobenzoic acid
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C), 50% wet
-
Hydrogen source (H₂ gas cylinder or a transfer hydrogenation reagent like ammonium formate)
-
Filtration aid (e.g., Celite®)
-
Round-bottom flask, magnetic stirrer, hydrogenation apparatus
Procedure:
-
In a round-bottom flask suitable for hydrogenation, dissolve 2,3-dichloro-4-nitrobenzoic acid (1.0 eq) in methanol (approx. 10-15 mL per gram of starting material).
-
Carefully add 10% Pd/C catalyst (approx. 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is flammable, especially when dry.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon or 1-3 bar) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization (Protocol 4.1).
Caption: Workflow for the synthesis of this compound.
Protocol 3.2: N-Acylation to Form Amide Derivatives
This protocol details the formation of an amide bond using a standard peptide coupling agent.
Rationale: Direct amidation using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) is a mild and efficient method that avoids the need to first generate a more reactive species like an acyl chloride. This preserves sensitive functional groups elsewhere in the molecule.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (R-COOH, 1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution, 1M HCl, Brine
Procedure:
-
Dissolve the carboxylic acid (R-COOH) in anhydrous DMF in a round-bottom flask.
-
Add EDC and HOBt to the solution and stir at 0 °C for 20 minutes to pre-activate the acid.
-
In a separate flask, dissolve this compound in DMF and add DIPEA.
-
Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Section 4: Purification and Analytical Characterization
Ensuring the purity and structural integrity of an API intermediate is non-negotiable.[3] The following protocols are standard practice in pharmaceutical development.
Protocol 4.1: Purification by Recrystallization
Rationale: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. A well-executed recrystallization can significantly improve purity.
Procedure:
-
Select an appropriate solvent or solvent pair (e.g., ethanol/water). The desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolve the crude solid in the minimum amount of boiling solvent to form a saturated solution.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize product precipitation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 4.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the definitive method for quantifying the purity of pharmaceutical compounds by separating the main component from any impurities.[16]
Table 2: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Potential Impurities to Monitor:
-
Unreacted 2,3-dichloro-4-nitrobenzoic acid (starting material).[16]
-
Isomeric impurities from the starting material.[16]
-
By-products from side reactions during the reduction process.[16]
Protocol 4.3: Structural Confirmation by NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of a molecule, allowing for unambiguous confirmation of its identity.[17]
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆.[17]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic CH (H-5) | ~7.6 (d) | ~130 |
| Aromatic CH (H-6) | ~6.8 (d) | ~115 |
| -NH₂ | ~5.5-6.5 (broad s) | N/A |
| -COOH | ~12-13 (broad s) | ~168 |
| C-1 (C-COOH) | N/A | ~118 |
| C-2 (C-Cl) | N/A | ~125 |
| C-3 (C-Cl) | N/A | ~122 |
| C-4 (C-NH₂) | N/A | ~148 |
Note: Predictions are based on standard substituent effects and may vary slightly.
Section 5: Application Example - Conceptual Synthesis of a Lumiracoxib Analogue
To illustrate the practical utility of this compound, we can outline a conceptual synthesis of an analogue of Lumiracoxib, a selective COX-2 inhibitor.[18] Lumiracoxib's structure is based on a substituted phenylacetic acid.[18] Our intermediate can serve as a precursor to a key amine component in a similar structure.
Caption: Conceptual pathway to a Lumiracoxib analogue.
This hypothetical pathway demonstrates how the initial functional groups of this compound can be systematically transformed through multi-step synthesis to construct a complex API target.
Conclusion
This compound represents a strategically valuable and versatile intermediate for the synthesis of novel APIs. Its distinct reactive sites—the amino group, the carboxylic acid, and the dichlorinated ring—provide medicinal chemists with a powerful scaffold for building molecular diversity. The robust protocols for its synthesis, purification, and derivatization outlined in this guide serve as a foundation for its successful integration into drug discovery and development pipelines. As the demand for new therapeutics continues to grow, the importance of well-characterized and adaptable intermediates like this compound will only increase, paving the way for the next generation of innovative medicines.
References
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Title: 4-Amino-3,5-dichlorobenzoic acid | 56961-25-2 Source: J&K Scientific URL: [Link]
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Title: Designing multitarget anti-inflammatory agents: chemical modulation of lumiracoxib structure toward dual thromboxane antagonists Source: IRIS-AperTO URL: [Link]
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Title: Pharma API Intermediates Source: Pharma Noble Chem Ltd URL: [Link]
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Title: 3-Amino-2,4-dichlorobenzoic acid | C7H5Cl2NO2 | CID 15278234 Source: PubChem URL: [Link]
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Title: Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening Source: MDPI URL: [Link]
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Title: Lumiracoxib | C15H13ClFNO2 | CID 151166 Source: PubChem URL: [Link]
-
Title: List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Source: ResearchGate URL: [Link]
-
Title: Synthesis of 3-amino-2,5-dichlorobenzoic acid Source: PrepChem.com URL: [Link]
-
Title: 4-Amino-3,5-dichlorobenzoic acid | C7H5Cl2NO2 | CID 42061 Source: PubChem URL: [Link]
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Title: 4-AMINO-3,5-DICHLOROBENZOIC ACID Source: gsrs.ncats.nih.gov URL: [Link]
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Title: Amino Acids in the Development of Prodrugs Source: MDPI URL: [Link]
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Title: Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives Source: MDPI URL: [Link]
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Title: Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity Source: PubMed Central URL: [Link]
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Title: Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid Source: MDPI URL: [Link]
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Application Notes and Protocols: 4-Amino-2,3-dichlorobenzoic Acid as a Versatile Building Block in Specialty Chemical Synthesis
Introduction
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Substituted aminobenzoic acids are a cornerstone of this process, providing a synthetically versatile scaffold found in a multitude of biologically active compounds and advanced materials. 4-Amino-2,3-dichlorobenzoic acid, and its isomers, represent a class of intermediates whose value is derived from the unique interplay of their functional groups: a nucleophilic amino group, an activatable carboxylic acid, and a dichlorinated aromatic ring.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. We will delve into its core reactivity, present detailed protocols for its application in the synthesis of pharmaceutical and agrochemical precursors, and discuss the causality behind key experimental choices. While specific literature on the 2,3-dichloro isomer is limited, the principles and protocols outlined herein are based on the well-established chemistry of closely related dichlorinated aminobenzoic acids and are expected to be broadly applicable.
Section 1: Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 34263-51-9 | [1] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |
| Molecular Weight | 206.03 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Typically an off-white to cream or pale brown powder.[2][3] | |
| Purity | Commercially available with ≥98% purity.[1] | |
| Solubility | Likely soluble in common organic solvents like DMF, and dichloromethane, with limited solubility in water.[4] |
Safety and Handling Precautions:
Based on aggregated data for dichlorinated aminobenzoic acid isomers, this class of compounds requires careful handling.[5][6]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
Section 2: Core Reactivity and Synthetic Potential
The synthetic versatility of this compound stems from its three distinct functional regions, which can be addressed with high selectivity.
-
The Amino Group (-NH₂): As a primary aromatic amine, this group is a potent nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form amides, alkylation, and diazotization reactions. The latter allows for the conversion of the amino group into a wide array of other functionalities (e.g., -OH, -H, -halogens) via Sandmeyer or related reactions.[4]
-
The Carboxylic Acid Group (-COOH): This group is the primary site for electrophilic activation. It can be converted into esters, acid chlorides, or, most commonly, amides through coupling with other amines. This transformation is fundamental to the construction of peptide-like linkages and other complex structures.
-
The Dichlorinated Aromatic Ring: The two chlorine atoms are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. However, they also serve as potential sites for nucleophilic aromatic substitution under specific conditions.[4] Their steric and electronic influence is critical for modulating the biological activity of the final molecule.
Caption: Core reactivity pathways of this compound.
Section 3: Application in Pharmaceutical Intermediate Synthesis
Halogenated aromatic compounds are prevalent in pharmaceuticals due to their ability to enhance metabolic stability and binding affinity. Aminobenzoic acid derivatives serve as key intermediates in the synthesis of anti-inflammatory drugs, analgesics, and kinase inhibitors.[11][12] For example, derivatives of 4-amino-3-chlorobenzoic acid have been investigated as precursors for potential EGFR tyrosine kinase inhibitors for cancer therapy.[13]
Protocol 3.1: Synthesis of a N-Aryl Amide Derivative via EDC/HOBt Coupling
This protocol demonstrates the formation of an amide bond, a critical linkage in many active pharmaceutical ingredients (APIs). The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a standard, reliable method for activating the carboxylic acid while minimizing side reactions and racemization.
Workflow Diagram:
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- 1. chemscene.com [chemscene.com]
- 2. 4-Amino-3,5-dichlorobenzoic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Amino-2,3-dichloro-benzoic acid methyl ester (1807013-25-7) for sale [vulcanchem.com]
- 5. 4-Amino-3,5-dichlorobenzoic acid | C7H5Cl2NO2 | CID 42061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 4-アミノ-2-クロロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Page loading... [guidechem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. jk-sci.com [jk-sci.com]
- 13. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2,3-dichlorobenzoic Acid
Welcome to the technical support center for the synthesis of 4-Amino-2,3-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. The primary and most common synthetic route involves the reduction of 2,3-dichloro-4-nitrobenzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research and development endeavors.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing causative explanations and actionable solutions.
Problem 1: Low or No Yield of this compound
A diminished yield is a frequent challenge in multi-step organic synthesis. The root cause often lies in incomplete reactions, suboptimal conditions, or loss of product during workup and purification.
Potential Causes & Solutions:
-
Incomplete Reduction of the Nitro Group: The conversion of the nitro group to an amine is the critical step. Monitoring the reaction progress is crucial.
-
Solution: Employ Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material, 2,3-dichloro-4-nitrobenzoic acid. If the reaction stalls, consider the following:
-
Catalyst Inactivity (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C, Raney Nickel) may be poisoned or deactivated. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for pyrophoric catalysts). Increase catalyst loading if necessary.
-
Insufficient Reducing Agent (for Chemical Reduction): For reductions using reagents like tin(II) chloride (SnCl₂) or iron powder, ensure a sufficient molar excess is used. The stoichiometry is critical for driving the reaction to completion.
-
Reaction Time and Temperature: Some reduction methods may require longer reaction times or elevated temperatures to achieve full conversion. Cautiously increase the reaction temperature while monitoring for potential side reactions.
-
-
-
Product Loss During Workup: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amine) functional groups. This property can lead to solubility in both acidic and basic aqueous solutions, complicating extraction.
-
Solution: Carefully adjust the pH of the aqueous solution to the isoelectric point of the product during workup. At this pH, the molecule has a net neutral charge, minimizing its solubility in water and facilitating its precipitation or extraction into an organic solvent. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.
-
-
Side Reactions: The presence of two chlorine atoms on the aromatic ring introduces the possibility of dehalogenation, especially under harsh reducing conditions.
-
Solution:
-
Choice of Reducing Agent: Catalytic hydrogenation with Palladium on carbon (Pd/C) can sometimes lead to dehalogenation. Consider using a milder reducing agent or a catalyst less prone to this side reaction, such as Raney Nickel.
-
Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote dehalogenation.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most common starting material for the synthesis of this compound?
The most direct precursor is 2,3-dichloro-4-nitrobenzoic acid . The synthesis then involves the reduction of the nitro group to an amine.
Q2: Which reduction method is recommended for optimal yield and purity?
The choice of reduction method depends on the available equipment, scale of the reaction, and desired purity. Here is a comparison of common methods:
| Reduction Method | Catalyst/Reagent | Typical Solvent | Temperature | Typical Yield | Pros | Cons |
| Catalytic Hydrogenation | 5-10% Pd/C | Ethanol, Methanol, Water (with base) | Room Temp - 70°C | >95%[1] | High yield, clean reaction, easy catalyst removal. | Requires hydrogen gas and pressure equipment; potential for dehalogenation. |
| Catalytic Hydrogenation | Raney Nickel | Methanol, Ethanol | Room Temp | 90-92% | Tolerates halogens well, rapid reaction. | Pyrophoric catalyst requires careful handling. |
| Chemical Reduction | SnCl₂·2H₂O | Ethanol, Acetic Acid | Reflux | >95% | High yield, avoids pressurized hydrogen. | Generates tin waste, requiring careful disposal. |
| Chemical Reduction | Fe / HCl or Acetic Acid | Water, Ethanol | Reflux | High | Inexpensive, effective. | Requires filtration to remove iron salts, acidic conditions. |
Q3: My final product is discolored. What is the cause and how can I purify it?
Discoloration, often a yellow or brownish tint, is typically due to the presence of oxidized impurities or residual nitro-aromatic compounds.
-
Purification Method: Recrystallization is the most effective method for purifying the final product.
-
Solvent Selection: Due to the polar nature of this compound, polar solvents are generally suitable. Good starting points for solvent screening include:
-
Ethanol
-
Methanol
-
Water (at high temperatures)
-
A mixed solvent system, such as dichloromethane/methanol or ethanol/water, can also be effective.[2]
-
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities persist, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal. Allow the filtrate to cool slowly to induce crystallization. Cool the mixture in an ice bath to maximize crystal formation, then collect the purified crystals by vacuum filtration.
-
Q4: How can I confirm the identity and purity of my synthesized this compound?
-
Identity Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique to quantify the purity and detect any impurities.[1]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Q5: What are the key safety precautions to consider during this synthesis?
-
Handling of Reagents:
-
Acids and Bases: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling corrosive acids (e.g., HCl) and bases (e.g., NaOH).
-
Catalysts: Handle pyrophoric catalysts like Raney Nickel under an inert atmosphere to prevent ignition.
-
Hydrogen Gas: Catalytic hydrogenation should be performed in a well-ventilated area or a fume hood, using appropriate pressure equipment and with no nearby ignition sources.
-
-
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
-
Experimental Protocols
The following are generalized protocols for the reduction of 2,3-dichloro-4-nitrobenzoic acid. These should be optimized for your specific experimental setup and scale.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient but requires careful monitoring to avoid dehalogenation.
-
Reaction Setup: In a pressure-rated hydrogenation vessel, dissolve 2,3-dichloro-4-nitrobenzoic acid in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add 5-10% Palladium on Carbon (typically 1-5 mol% relative to the substrate) to the solution.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (typically 1-5 atm). Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Chemical Reduction using Tin(II) Chloride (SnCl₂)
This is a classic and reliable method that avoids the use of pressurized hydrogen.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloro-4-nitrobenzoic acid in ethanol or glacial acetic acid.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) in concentrated hydrochloric acid to the flask.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is approximately 7-8. This will precipitate tin salts.
-
Extraction: Extract the product from the aqueous mixture with several portions of ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Synthetic Pathway and Potential Side Reaction
Caption: Synthetic route and potential dehalogenation.
References
-
Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Patsnap Eureka. Available at: [Link]
-
Supporting Information for "A versatile ortho-nitrobenzyl scaffold for caged amines, anilines and alcohol". CDC Stacks. Available at: [Link]
-
4-Amino-3,5-dichlorobenzoic acid. PubChem. Available at: [Link]
-
4-Amino-3,5-dichlorobenzoic acid. J&K Scientific. Available at: [Link]
-
2-amino-3-fluorobenzoic acid. Organic Syntheses. Available at: [Link]
- Process for the preparation of 2-amino-3-chlorobenzoic acid. Google Patents.
-
Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. Available at: [Link]
Sources
Technical Support Center: A Guide to the Synthesis of 4-Amino-2,3-dichlorobenzoic Acid
Welcome to the technical support center for the synthesis of 4-Amino-2,3-dichlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges, particularly the identification and mitigation of impurities that can arise during its synthesis. Our focus is on providing practical, experience-driven advice to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially scalable method for synthesizing this compound is through the reduction of its corresponding nitro compound, 2,3-dichloro-4-nitrobenzoic acid. This transformation is typically achieved via catalytic hydrogenation or by using chemical reducing agents.
-
Catalytic Hydrogenation: This method often employs catalysts like Palladium on Carbon (Pd/C) in the presence of hydrogen gas. It is considered a "clean" method as the by-products are minimal and easily removed.[1]
-
Chemical Reduction: A classic approach involves the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).[1][2] While effective, this method requires a more rigorous workup to remove metal salts.
The choice between these methods often depends on available equipment, safety considerations, and the desired scale of the reaction.
Q2: What are the primary impurities I should expect during this synthesis?
Regardless of the specific reduction method used, several common impurities can compromise the purity of the final this compound product. These can be broadly categorized as follows:
-
Unreacted Starting Material: The most common impurity is residual 2,3-dichloro-4-nitrobenzoic acid due to an incomplete reaction.
-
Isomeric Impurities: The presence of other isomers, such as 3-amino-2,5-dichlorobenzoic acid or 4-amino-3,5-dichlorobenzoic acid, can occur if the initial nitration of 2,3-dichlorobenzoic acid is not perfectly regioselective or if the starting material itself contains isomeric impurities.[3][4][5]
-
By-products of Reduction: Incomplete reduction can lead to the formation of intermediates like nitroso or hydroxylamino species. While often transient, they can sometimes be detected in the crude product.
-
Residual Solvents and Reagents: Traces of solvents (e.g., ethanol, ethyl acetate) or reagents from the workup (e.g., acids, bases) may remain in the final product if not adequately removed.[6]
Q3: Which analytical techniques are best for detecting and quantifying these impurities?
To ensure the quality of your synthesized this compound, a robust analytical methodology is crucial.
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful and widely used technique for purity assessment.[6][7] An HPLC method, typically with UV detection, can separate and quantify the main product from the unreacted starting material and other structurally related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this non-volatile compound, GC-MS can be used after a derivatization step to identify and quantify trace impurities with high sensitivity and specificity.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help confirm the structure of the desired product and identify major impurities if their concentration is high enough (typically >1%).
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis and purification of this compound.
Problem: My HPLC analysis shows a significant peak for the unreacted nitro starting material.
-
Root Cause Analysis: This is a clear indication of an incomplete reduction reaction. The cause could be insufficient reaction time, deactivated catalyst, or an inadequate amount of the reducing agent.
-
Troubleshooting Steps:
-
Extend Reaction Time: Monitor the reaction using Thin-Layer Chromatography (TLC) or in-process HPLC checks to ensure it has gone to completion before proceeding with the workup.[1]
-
Verify Catalyst Activity (for Catalytic Hydrogenation): If using Pd/C, ensure it is fresh and has been handled properly to avoid deactivation. In some cases, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can drive the reaction to completion.
-
Increase Reducing Agent Stoichiometry (for Chemical Reduction): When using reagents like SnCl₂, ensure that a sufficient excess (typically 4-5 equivalents) is used to account for any potential oxidation or degradation.[1]
-
Optimize Reaction Temperature: While many reductions proceed at room temperature, gentle heating (e.g., to 40-60°C) can sometimes increase the reaction rate, but must be done cautiously to avoid side reactions.
-
Problem: My final product has a persistent off-white or brownish color.
-
Root Cause Analysis: Color in the final product often indicates the presence of trace, highly conjugated impurities, which may have formed from oxidation of the amino group or from side reactions.
-
Troubleshooting Steps:
-
Charcoal Treatment: During the recrystallization process, add a small amount of activated charcoal to the hot, dissolved solution of your crude product. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing the product to crystallize.
-
Recrystallization with an Appropriate Solvent System: A carefully chosen solvent system is key. A good system will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain in solution. Common solvents for recrystallization of aminobenzoic acids include ethanol/water or ethyl acetate/hexane mixtures.
-
Problem: I'm observing unexpected peaks in my HPLC that are not the starting material.
-
Root Cause Analysis: These peaks could be isomeric impurities or by-products from side reactions. For instance, dehalogenation (loss of a chlorine atom) can sometimes occur under harsh hydrogenation conditions.
-
Troubleshooting Steps:
-
Characterize the Impurities: If possible, use LC-MS to get the mass of the unknown peaks. This can provide crucial clues to their identity. For example, a mass difference of 14 Da might suggest an esterified product if an alcohol was used as a solvent.
-
Optimize Reaction Conditions: If dehalogenation is suspected, reduce the hydrogen pressure or reaction temperature during catalytic hydrogenation.
-
Purification by Column Chromatography: If recrystallization is insufficient to remove these impurities, flash column chromatography on silica gel can be an effective, albeit more labor-intensive, purification method.
-
Detailed Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general framework for assessing the purity of this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Sample Prep. | Dissolve ~1 mg of sample in 10 mL of 50:50 Water:Acetonitrile |
This method should be validated for your specific instrumentation and impurity profile.
Protocol 2: Purification by Recrystallization
-
Dissolution: In a flask, add the crude this compound and the minimum amount of a suitable hot solvent (e.g., ethanol) to fully dissolve the solid.
-
Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. If needed, cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Workflow and Logic Diagrams
The following diagram illustrates the general workflow for synthesizing and troubleshooting the purity of this compound.
Caption: Synthesis, analysis, and purification workflow.
References
-
Optimizing Organic Synthesis with 4-Amino-3,5-dichlorobenzoic Acid. Available at: [Link]
-
List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. Available at: [Link]
-
Synthesis of 3-amino-2,5-dichlorobenzoic acid. PrepChem.com. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 4-Amino-3,5-dichlorobenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Amino-2,3-dichlorobenzoic Acid
Welcome to the Technical Support Center for the purification of 4-Amino-2,3-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. Our goal is to equip you with the scientific rationale behind the purification strategies to ensure the highest purity of your final product.
I. Understanding the Impurity Profile: Where Do Contaminants Come From?
Effective purification begins with understanding the potential impurities. The impurity profile of this compound is intrinsically linked to its synthetic route. Below, we outline the most probable synthetic pathways and the likely impurities associated with each.
A. Synthetic Route 1: Reduction of 2,3-dichloro-4-nitrobenzoic acid
This is a common and direct route involving the reduction of a nitro group to an amine.
Caption: Synthetic Route 1: Reduction of the nitro-precursor.
Potential Impurities:
-
Unreacted Starting Material: 2,3-dichloro-4-nitrobenzoic acid.
-
Isomeric Impurities: Positional isomers of the starting material or the final product.
-
Byproducts of Reduction: Intermediates from the reduction process, such as nitroso or hydroxylamino derivatives.
-
Dehalogenated Species: Loss of one or both chlorine atoms during aggressive reduction conditions.
B. Synthetic Route 2: Ammonolysis of a Trichlorobenzoic Acid Derivative
This route involves the displacement of a chlorine atom with an amino group.
Caption: Synthetic Route 2: Ammonolysis of a chlorinated precursor.
Potential Impurities:
-
Unreacted Starting Material: The trichlorobenzoic acid starting material.
-
Isomeric Aminodichlorobenzoic Acids: Ammonolysis at different positions on the aromatic ring.
-
Hydrolysis Products: Replacement of a chlorine atom with a hydroxyl group under harsh reaction conditions.
C. Synthetic Route 3: Hydrolysis of Methyl 4-Amino-2,3-dichlorobenzoate
The industrial synthesis of the methyl ester is known, making its hydrolysis a likely final step.[1]
Caption: Synthetic Route 3: Hydrolysis of the methyl ester.
Potential Impurities:
-
Unreacted Starting Material: Methyl 4-Amino-2,3-dichlorobenzoate.
-
Incomplete Hydrolysis Byproducts: Residual methyl ester.
II. Purification Protocol: Recrystallization
Recrystallization is the most effective and commonly used method for purifying solid organic compounds like this compound. The principle lies in the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
A. Solvent Selection: The Key to Successful Purification
The ideal solvent for recrystallization should exhibit the following properties:
-
High solubility for this compound at elevated temperatures.
-
Low solubility for this compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility so they can be filtered off while hot.
-
Chemically inert (does not react with the compound).
-
Volatile enough to be easily removed from the purified crystals.
Recommended Solvents for Screening:
Based on the polar nature of the amino and carboxylic acid functional groups, polar solvents are a good starting point.
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Water | High | 100 | The amino and carboxylic acid groups suggest some water solubility, which is likely to increase significantly with temperature. |
| Ethanol | High | 78 | A good general-purpose solvent for polar organic molecules. |
| Methanol | High | 65 | Similar to ethanol, often a good choice for dissolving polar compounds. |
| Acetic Acid | High | 118 | Can be effective for acidic compounds, often used in a mixture with water. |
| Acetone | Medium | 56 | Can be a good solvent, but its lower boiling point may limit the temperature differential for solubility. |
| Ethyl Acetate | Medium | 77 | Often used in the recrystallization of moderately polar compounds. |
Mixed Solvent Systems:
If a single solvent does not provide the desired solubility characteristics, a mixed solvent system (a "good" solvent and a "poor" solvent) can be employed. A common approach is to dissolve the compound in a minimal amount of a hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes turbid. The solution is then reheated to clarity and allowed to cool slowly.
Potential Mixed Solvent Pairs:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Water
-
Ethyl Acetate/Hexane
B. Step-by-Step Recrystallization Protocol
Caption: General workflow for the recrystallization of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture with stirring. Continue adding the solvent in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl. Be aware that activated charcoal can adsorb some of the desired product.
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
III. Troubleshooting Guide & FAQs
Q1: My compound is not dissolving in the hot solvent. What should I do?
-
Insufficient Solvent: You may not have added enough solvent. Add more hot solvent in small increments until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable. If a large amount of solvent has been added without dissolution, it is best to start over with a different solvent.
-
Insoluble Impurities: If most of the solid has dissolved but some remains, these are likely insoluble impurities. Proceed with a hot filtration to remove them.
Q2: No crystals are forming upon cooling. What are the possible causes and solutions?
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid's surface to induce crystallization.
-
Seed Crystals: If you have a small amount of pure product, add a "seed crystal" to the solution to initiate crystallization.
-
Excess Solvent: Too much solvent may have been used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q3: An oil has formed instead of crystals. How can I resolve this?
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and allow it to cool slowly.
-
Change Solvent System: The boiling point of the solvent may be too high. Consider a lower-boiling solvent or a different mixed solvent system.
-
High Impurity Level: A high concentration of impurities can depress the melting point. A preliminary purification step, such as a column chromatography, may be necessary.
Q4: The yield of my recrystallized product is very low. What went wrong?
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated.
-
Inadequate Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize the recovery of your product.
-
Washing with Warm Solvent: Always use ice-cold solvent to wash the crystals to minimize redissolving the product.
Q5: My final product is still colored. How can I remove colored impurities?
-
Activated Charcoal: Use a small amount of activated charcoal during the recrystallization process. Be mindful that this can reduce your overall yield.
-
Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent colored impurities.
IV. References
Sources
Technical Support Center: Recrystallization of 4-Amino-2,3-dichlorobenzoic acid
Prepared by: Senior Application Scientist
Welcome to the technical support guide for the purification of 4-Amino-2,3-dichlorobenzoic acid. This document provides a detailed recrystallization protocol, extensive troubleshooting advice, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their critical applications.
Core Principles: Why Recrystallization?
Recrystallization is a powerful purification technique for solid organic compounds. It operates on the principle of differential solubility: a carefully chosen solvent will dissolve the target compound and its impurities at a high temperature but will become saturated with respect to the target compound as the solution cools. This temperature-dependent solubility allows the desired compound to crystallize out of the solution in a purer form, leaving the impurities behind in the "mother liquor".[1] An ideal recrystallization solvent dissolves the compound sparingly or not at all at room temperature but completely at its boiling point.[1]
Recommended Recrystallization Protocol
This protocol provides a general methodology. The optimal solvent and volumes may need to be determined experimentally based on the impurity profile of your crude material.
Solvent Selection Data
Choosing the right solvent is the most critical step for a successful recrystallization.[1] this compound, possessing both an acidic carboxyl group and a basic amino group, exhibits zwitterionic character, influencing its solubility.[2] Polar organic solvents are generally good starting points.
| Solvent System | Suitability at Room Temp. | Suitability at Boiling Point | Notes |
| Ethanol/Water | Sparingly Soluble | Soluble | Recommended starting system. Ethanol acts as the primary "good" solvent, while water is the "poor" or anti-solvent. Allows for fine-tuning of solubility. |
| Methanol | Moderately Soluble | Very Soluble | Can be effective, but high solubility at room temperature might lead to lower yields.[3] |
| Isopropanol | Sparingly Soluble | Soluble | A good alternative to ethanol, often providing slower crystal growth. |
| Ethyl Acetate | Moderately Soluble | Soluble | Often used for moderately polar compounds.[4] |
Step-by-Step Procedure
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a small volume of the primary solvent (e.g., ethanol) and begin heating on a hot plate with stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved. Causality : Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain more of your compound in solution upon cooling.[1][5]
-
Hot Filtration (Optional but Recommended): If any insoluble impurities (e.g., dust, inorganic salts) or colored impurities are visible, a hot filtration is necessary. To prevent premature crystallization, preheat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent.[4][6] If the solution is colored, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform the hot filtration to remove the charcoal and the adsorbed impurities.[6]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[5]
-
Inducing Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold, saturated solution.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities. Causality : Using ice-cold solvent for washing is critical to prevent the redissolving of your purified product.[7]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.
Recrystallization Workflow Diagram
Sources
Technical Support Center: Troubleshooting Low Yield in 4-Amino-2,3-dichlorobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Amino-2,3-dichlorobenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, during the synthesis of this valuable chemical intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles governing this transformation, providing you with the expert insights needed to diagnose and resolve common issues.
Overview of a Primary Synthetic Route: Copper-Catalyzed Ammonolysis
A robust and frequently employed method for synthesizing substituted aminobenzoic acids involves the nucleophilic aromatic substitution of a halogen with ammonia, a reaction often referred to as ammonolysis or amination. For the synthesis of this compound, a common precursor is 2,3,4-trichlorotoluene, which undergoes oxidation and subsequent amination. However, a more direct and analogous transformation, which will form the basis of our troubleshooting guide, is the direct amination of a dichlorobenzoic acid precursor. A well-documented process for a similar molecule, 2-amino-3-chlorobenzoic acid, involves the high-pressure, copper-catalyzed reaction of 2,3-dichlorobenzoic acid with aqueous ammonia[1]. This process is highly relevant due to the similar reactivity of the chloro-substituents on the benzene ring.
Reaction Scheme:
This reaction is typically performed in an autoclave at elevated temperatures (e.g., 150-220°C) and pressures to facilitate the substitution. The copper catalyst is essential for activating the aryl halide bond towards nucleophilic attack by ammonia[1]. Given these demanding conditions, several factors can contribute to suboptimal yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each question is designed to help you pinpoint the root cause of low yield and implement an effective solution.
Q1: My reaction is incomplete, with significant starting material (2,3-dichlorobenzoic acid) recovered. What are the likely causes?
This is one of the most common issues and typically points to a problem with reaction kinetics or equilibrium.
-
Cause 1: Inactive or Insufficient Catalyst: The copper catalyst is the linchpin of this reaction. Its role is to facilitate the difficult nucleophilic aromatic substitution.
-
Expert Insight: Copper(I) species are often considered the active catalytic species. If you are using a Copper(II) salt, it must be reduced in situ, or the reaction may have a significant induction period. The catalyst can also be poisoned by impurities (e.g., sulfur compounds) in the reagents or solvent.
-
Solution:
-
Ensure you are using a high-purity copper source (e.g., copper(I) chloride, copper(I) oxide, or copper bronze)[1].
-
Increase the catalyst loading moderately (e.g., from 1 mol% to 3 mol%).
-
If using copper powder or bronze, consider activation by washing with dilute acid to remove surface oxides.
-
-
-
Cause 2: Sub-optimal Temperature or Pressure: This reaction has a high activation energy.
-
Expert Insight: The temperature directly influences the reaction rate. The pressure ensures a sufficient concentration of ammonia is maintained in the aqueous phase to drive the reaction forward. A leak in the autoclave can lead to a loss of ammonia and a stalled reaction.
-
Solution:
-
Verify the calibration of your temperature probe and pressure gauge on the autoclave.
-
Gradually increase the reaction temperature in 10°C increments (e.g., from 170°C to 180°C), while respecting the pressure limits of your equipment[1].
-
Ensure the autoclave is properly sealed and perform a leak test before heating.
-
-
-
Cause 3: Insufficient Reaction Time or Ammonia Concentration:
-
Expert Insight: The reaction may simply need more time to reach completion. Furthermore, as a bimolecular reaction, the concentration of both reactants is critical.
-
Solution:
-
Extend the reaction time. Monitor progress by taking aliquots (if your system allows) and analyzing via TLC or HPLC.
-
Ensure you are using a sufficient molar excess of ammonia. The patent for the analogous synthesis suggests a very large excess[1].
-
-
Q2: My yield is very low, but analysis of the crude product shows little starting material. Where is my product going?
This scenario suggests that while the starting material has been consumed, the desired product is not being successfully isolated. The issue almost certainly lies in the workup procedure.
-
Cause 1: Incorrect pH during Product Precipitation: this compound is an amphoteric molecule, meaning it has both a basic amino group and an acidic carboxylic acid group. Its solubility in water is highly dependent on pH.
-
Expert Insight: At high pH, the carboxylic acid group will be deprotonated to form a soluble carboxylate salt (-COO⁻). At low pH, the amino group will be protonated to form a soluble ammonium salt (-NH₃⁺). The product is least soluble at its isoelectric point (pI), where it exists as a neutral zwitterion.
-
Solution:
-
After the reaction, the mixture is typically basic due to excess ammonia. The product exists as its soluble ammonium salt.
-
Crucially, you must carefully acidify the reaction mixture. The optimal pH for precipitating similar aminobenzoic acids is often in the range of 3-5[1][2].
-
Add acid (e.g., 30% HCl) slowly while monitoring the pH with a calibrated meter. Adding too much acid will re-dissolve the product.
-
-
-
Cause 2: Formation of Water-Soluble Side Products: Under harsh conditions, other reactions can occur.
-
Expert Insight: While the primary reaction is amination, hydrolysis of the chloro groups to hydroxyl groups is a potential side reaction, leading to the formation of hydroxy-dichlorobenzoic acids, which may have different solubility profiles.
-
Solution:
-
Analyze the aqueous filtrate after product isolation using HPLC to identify any potential soluble byproducts.
-
Consider slightly lower reaction temperatures to minimize side reactions, balanced against achieving full conversion of the starting material.
-
-
Q3: My final product is off-color or shows impurities in its NMR/HPLC analysis. How can I improve its purity?
Purity is critical for subsequent applications, especially in drug development.
-
Cause 1: Residual Copper Catalyst: Copper salts are often colored (blue/green) and can contaminate the final product.
-
Expert Insight: The product, being a substituted aniline, can chelate with copper ions, making them difficult to remove by simple washing.
-
Solution:
-
During the workup, after acidification and precipitation, wash the filtered product cake thoroughly with dilute acid to remove copper salts.
-
Consider re-dissolving the crude product in a basic solution, filtering out any insoluble copper hydroxides, and then re-precipitating the product by adding acid.
-
-
-
Cause 2: Isomeric Impurities:
-
Expert Insight: While substitution at the 4-position is generally favored from 2,3-dichlorobenzoic acid, trace amounts of other isomers could potentially form. These can be difficult to separate due to similar physical properties.
-
Solution:
-
The most effective method for removing isomeric impurities and other organic contaminants is recrystallization .
-
A common solvent system for aminobenzoic acids is an alcohol/water mixture (e.g., ethanol/water)[2]. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
-
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the optimal pH for precipitating this compound?
-
While the exact isoelectric point must be determined experimentally, a pH range of 3.0 to 4.5 is a very effective starting point for precipitating aminobenzoic acids from aqueous solutions[1]. Always add the acid slowly and monitor the onset of precipitation.
-
-
FAQ 2: How can I effectively monitor the reaction's progress?
-
For reactions under pressure, this can be challenging. If possible, a setup that allows for the safe sampling of the reaction mixture is ideal. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[2][3]. A typical TLC system might involve a silica plate with a mobile phase like ethyl acetate/hexanes with a small amount of acetic acid. The starting material and product should have different Rf values.
-
-
FAQ 3: What are the primary safety considerations for this synthesis?
-
The primary hazards are associated with the use of a high-pressure autoclave and handling aqueous ammonia.
-
High Pressure/Temperature: Always operate the autoclave within its specified pressure and temperature limits. Ensure the burst disc and pressure relief valve are correctly rated and installed.
-
Ammonia: Use concentrated aqueous ammonia in a well-ventilated fume hood. Ammonia is corrosive and has a high vapor pressure. Ensure you have appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
-
Data & Visualizations
Troubleshooting Summary Table
| Problem Observed | Potential Root Cause | Recommended Action(s) | Reference |
| High Starting Material | Inactive/Insufficient Catalyst | Use high-purity Cu(I) source; increase loading. | [1] |
| Low Temperature/Pressure | Verify equipment calibration; increase temperature cautiously. | [1] | |
| Insufficient Reaction Time | Extend reaction duration; monitor with TLC/HPLC. | [2] | |
| Low Yield, No SM | Incorrect Workup pH | Carefully adjust pH to ~3-4.5 for precipitation. | [1] |
| Product Lost in Filtrate | Analyze aqueous layer for soluble byproducts. | ||
| Impure Final Product | Residual Copper Catalyst | Wash product cake with dilute acid; consider chelation agents. | |
| Organic/Isomeric Impurities | Purify via recrystallization (e.g., from ethanol/water). | [2] |
Troubleshooting Workflow Diagram
Below is a logical workflow to systematically diagnose the cause of low yield in your synthesis.
Caption: A systematic workflow for troubleshooting low yield.
Key Experimental Protocols
Protocol 1: General Procedure for Synthesis (Adapted from Analogy)
Warning: This reaction must be carried out by trained personnel in a high-pressure autoclave.
-
Charging the Reactor: To a suitable high-pressure autoclave, add 2,3-dichlorobenzoic acid (1.0 mol), a copper catalyst (e.g., 0.02 mol of CuCl), and concentrated aqueous ammonia (e.g., 10-15 mol)[1].
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the headspace with an inert gas like nitrogen or argon.
-
Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 170-190°C). The pressure will rise accordingly. Maintain the reaction at this temperature for the desired time (e.g., 8-12 hours).
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Once cool, carefully vent the excess ammonia pressure in a safe and controlled manner into a scrubber.
-
Workup - Product Isolation:
-
Open the reactor and transfer the aqueous reaction mixture to a beaker.
-
While stirring vigorously in a fume hood, slowly add 30% hydrochloric acid to the mixture. Monitor the pH continuously.
-
As the pH approaches ~4.5, a precipitate should begin to form. Continue adding acid dropwise until the pH is stable between 3.5 and 4.0 for maximum precipitation[1].
-
Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Filter the solid product using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove residual salts.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude, dry product in a test tube. Add a few drops of ethanol to test solubility. If it dissolves easily, ethanol is a good primary solvent. Water will be the anti-solvent.
-
Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Crystallization: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of hot ethanol to make it clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
References
- (No Author). (n.d.). Preparation of 3-amino-2,5-dichlorobenzoic acid. Google Patents.
-
National Center for Biotechnology Information. (n.d.). 4-Amino-3,5-dichlorobenzoic acid. PubChem. Retrieved from [Link]
- (No Author). (2025). Optimizing Organic Synthesis with 4-Amino-3,5-dichlorobenzoic Acid. (Unavailable).
- Braden, R., et al. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid. Google Patents.
-
Oestreich, M., et al. (2003). 2-amino-3-fluorobenzoic acid. Organic Syntheses. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]
- (No Author). (n.d.). Method for synthesizing 3,5-dichlorobenzoic acid. Google Patents.
- (No Author). (2009). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. Google Patents.
-
(No Author). (n.d.). Preparation of 4-amino-3,5-diiodobenzoic acid. PrepChem.com. Retrieved from [Link]
Sources
Technical Support Center: Challenges in Scaling Up 4-Amino-2,3-dichlorobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Amino-2,3-dichlorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot plant or full-scale manufacturing. We will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a safe, efficient, and scalable process.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its specific substitution pattern, featuring an amino group, a carboxylic acid, and two chlorine atoms, makes it a versatile intermediate for constructing complex molecular architectures. However, scaling up its synthesis from the laboratory to an industrial setting presents a unique set of challenges, from managing exothermic reactions to ensuring high purity and yield. This guide provides field-proven insights and solutions to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most established and industrially viable route proceeds in two main stages:
-
Nitration: Starting with 2,3-dichlorobenzoic acid, a nitro group is introduced at the C4 position using a nitrating agent (typically a mixture of nitric acid and sulfuric acid). This yields the intermediate, 2,3-dichloro-4-nitrobenzoic acid. The regioselectivity is driven by the directing effects of the existing chloro and carboxyl substituents.
-
Reduction: The nitro group of the intermediate is then reduced to an amino group. Common methods for this transformation at scale include catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) or chemical reduction with metals in acidic media (e.g., iron powder in acetic or hydrochloric acid).[1]
This two-step process is generally preferred for its reliability and use of readily available starting materials.
Q2: What are the critical process parameters to monitor during the nitration step?
The nitration of aromatic compounds is highly exothermic and requires strict control to prevent runaway reactions and the formation of unwanted byproducts. Key parameters include:
-
Temperature Control: The reaction should be maintained at a low temperature (typically 0-10 °C) during the addition of the nitrating agent. Exceeding the optimal temperature can lead to the formation of dinitrated or oxidized impurities.
-
Rate of Reagent Addition: The nitrating agent must be added slowly and controllably to the substrate solution. A slow addition rate allows the cooling system to dissipate the heat generated, preventing dangerous temperature spikes.[2]
-
Acid Concentration: The concentration of the sulfuric acid used as a catalyst and solvent is crucial. It facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile, and helps to control the reaction medium's viscosity and polarity.
Q3: My final product is discolored (yellow or brown). What is the likely cause and how can I fix it?
Discoloration in the final this compound product is almost always due to the presence of oxidized impurities or residual nitro-aromatic compounds.[3]
-
Cause: The amino group is susceptible to air oxidation, which can form colored impurities, especially during workup, drying, or storage. Incomplete reduction can also leave traces of the yellow-colored 2,3-dichloro-4-nitrobenzoic acid intermediate.
-
Solution: The most effective purification method is recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.[1] For persistent discoloration, treating the solution with activated carbon during the recrystallization process can effectively adsorb the colored impurities.[3] Subsequent storage under an inert atmosphere (e.g., nitrogen or argon) and protected from light is recommended to prevent degradation.[3]
Q4: What are the primary safety considerations when scaling up this synthesis?
Safety is paramount during scale-up. The two primary hazards are:
-
Exothermic Reactions: Both the nitration and the reduction steps can be highly exothermic.[1] A failure in temperature control can lead to a thermal runaway, causing a rapid increase in pressure and the potential for vessel rupture. A thorough process safety assessment, including reaction calorimetry studies, is essential to understand the thermal profile and design an adequate cooling system.
-
Hydrogen Handling (for Catalytic Hydrogenation): If catalytic hydrogenation is the chosen reduction method, strict protocols for handling hydrogen gas are required. Hydrogen is highly flammable and can form explosive mixtures with air. The process must be conducted in appropriately rated pressure vessels and in a well-ventilated area with hydrogen leak detection systems.
Process Workflow & Troubleshooting
Overall Synthetic Workflow
The diagram below outlines the primary two-step synthesis for this compound.
Caption: Figure 2. Troubleshooting workflow for low yield.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Causality: The reaction may not have reached completion due to insufficient time, non-optimal temperature, or catalyst deactivation. Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). [1]If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. For catalytic hydrogenations, ensure the catalyst is active and not poisoned. |
| Product Loss During Workup | Causality: this compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. Its solubility in water is highly dependent on pH. Significant product can be lost if the pH of the aqueous solution is not precisely controlled during isolation. Solution: Carefully adjust the pH of the reaction mixture to the isoelectric point of the product (typically around pH 3-4) to minimize its solubility and maximize precipitation. Perform multiple extractions with a suitable organic solvent if the product has significant aqueous solubility even at its isoelectric point. |
| Side Reactions | Causality: During the reduction of the nitro group, side products can form, especially under harsh conditions. These can include partially reduced intermediates (nitroso, hydroxylamino) or coupled products (azo, azoxy). In catalytic hydrogenation, a common side reaction is dehalogenation (loss of chlorine atoms). [4]Solution: Ensure strict temperature control and a controlled rate of reagent addition. [1]For catalytic hydrogenation, screen different catalysts and conditions to find a system that selectively reduces the nitro group without affecting the C-Cl bonds. Catalyst poisons can sometimes be used to improve selectivity. [4] |
Problem 2: Product Purity Issues
Contamination with starting materials, isomers, or byproducts can complicate purification at scale.
| Potential Cause | Recommended Solution |
| Isomeric Impurities | Causality: During the nitration of 2,3-dichlorobenzoic acid, small amounts of other isomers (e.g., 2,3-dichloro-6-nitrobenzoic acid) can form. These isomers can be difficult to separate from the desired product due to their similar physical properties. [1]Solution: The most effective strategy is to optimize the nitration conditions (temperature, acid concentration) to maximize the formation of the desired 4-nitro isomer. If isomeric impurities are present in the final product, purification may require fractional crystallization or preparative chromatography, which can be challenging and costly at scale. [5] |
| Residual Starting Material | Causality: This is a direct result of an incomplete reaction. Solution: As with low yield, ensure the reaction goes to completion by monitoring with TLC/HPLC. Purify the crude product via recrystallization, which is often effective at removing small amounts of unreacted starting material. |
| Byproducts from Reduction | Causality: Over-reduction or side reactions can lead to impurities. For example, using an overly aggressive reducing agent or conditions could potentially reduce the carboxylic acid group. Solution: Choose a reducing agent and conditions known for selectively reducing nitro groups without affecting other functional groups. Catalytic hydrogenation at moderate pressure and temperature is often a clean and selective method. [4] |
Key Experimental Protocol: Reduction via Catalytic Hydrogenation
This protocol provides a general procedure for the reduction of 2,3-dichloro-4-nitrobenzoic acid. This is a representative protocol and must be optimized and validated for your specific equipment and scale.
-
Vessel Preparation: Charge a suitably sized, inert pressure vessel (autoclave) with 2,3-dichloro-4-nitrobenzoic acid and a solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 5% Palladium on Carbon (Pd/C) to the mixture (typically 0.5-2 mol%). The catalyst should be handled carefully, preferably as a water-wet paste to prevent ignition upon contact with air and solvent.
-
Inerting: Seal the vessel and purge the headspace multiple times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the rate of hydrogen uptake. The reaction is complete when hydrogen consumption ceases. This can be confirmed with an in-process HPLC or TLC sample.
-
Workup: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel again with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a bed of celite or a suitable filter aid to remove the Pd/C catalyst. This step must be performed carefully, as the catalyst can be pyrophoric. Do not allow the filter cake to dry completely in the air.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude this compound can then be purified by recrystallization.
Data Summary: Comparison of Reduction Methods
| Method | Reagents | Typical Yield | Advantages | Scale-Up Challenges & Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C (or other catalyst) | >95% | High yield, clean reaction (byproduct is water), catalyst can be recycled. | Requires specialized high-pressure equipment, handling of flammable H₂ gas, pyrophoric catalyst, potential for dehalogenation side reactions. [4] |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl | 85-95% | Low-cost reagents, does not require high-pressure equipment. | Highly exothermic reaction requiring robust cooling,[1] generates large amounts of metallic waste streams requiring treatment, workup can be complex. |
pH-Dependent Solubility and Isolation
The isolation of this compound is critically dependent on pH control. The diagram below illustrates the relationship between the compound's structure at different pH values and its resulting solubility.
Caption: Figure 3. Impact of pH on product solubility.
To achieve maximum recovery, the aqueous solution must be adjusted to the isoelectric point, where the molecule has minimal net charge and, consequently, the lowest aqueous solubility.
References
- Vulcanchem. (n.d.). 4-Amino-2,3-dichloro-benzoic acid methyl ester.
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-chlorobenzoic Acid.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Amino-2-chlorobenzoic Acid.
- ChemicalBook. (n.d.). 4-Amino-2-chlorobenzoic acid synthesis.
- Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?.
- BenchChem. (n.d.). The Chemical Synthesis of 2-Chloro-4-nitrobenzoic Acid: Raw Materials and Methods.
- National Institutes of Health. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. Journal of Organic Chemistry, 71(1), 142-9. doi: 10.1021/jo0518809.
- PubMed. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. Journal of Organic Chemistry, 71(1), 142-9. doi: 10.1021/jo0518809.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid.
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 2-Amino-2',5'-dichlorobenzophenone.
- U.S. Patent 5,233,083. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid.
Sources
Technical Support Center: Purification of 4-Amino-2,3-dichlorobenzoic acid
Welcome to the technical support center for handling and purifying 4-Amino-2,3-dichlorobenzoic acid (CAS No: 34263-51-9). This guide is designed for researchers, scientists, and drug development professionals who may encounter colored impurities in their material. The presence of such impurities can compromise the integrity of downstream applications, making their effective removal a critical step in any synthetic workflow.
This document provides a structured approach to troubleshooting and resolving issues related to colored impurities through detailed FAQs, troubleshooting guides, and validated experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purity of this compound.
Q1: Why is my batch of this compound colored instead of white or off-white?
A: The appearance of a yellow, tan, or brown color in your product is typically due to the presence of minor organic impurities.[1][2] These impurities often originate from one of two sources:
-
Synthesis Byproducts: Side-reactions during the synthesis process can lead to the formation of structurally related, highly conjugated molecules. For instance, in the synthesis of similar aromatic amines, oxidation byproducts or incompletely reacted intermediates can impart color.[3][4]
-
Degradation: Aromatic amines, in particular, can be susceptible to slow oxidation upon exposure to air and light over time, forming colored degradation products.
Q2: What is the most robust and widely accepted method for removing colored impurities from my compound?
A: The most effective and common strategy is a two-pronged approach: decolorization with activated carbon followed by recrystallization . Activated carbon is a powerful adsorbent that physically removes the large, colored impurity molecules from the solution.[5][6] Subsequent recrystallization then separates the desired compound from any remaining soluble impurities, yielding a product of high purity.
Q3: How does activated carbon (charcoal) actually remove the color?
A: Activated carbon is a form of carbon that has been processed to have an incredibly porous structure, resulting in an extremely large internal surface area.[5][7] The principle of decolorization is based on adsorption . Large organic molecules responsible for color, which are often poly-aromatic or have extended conjugated systems, become trapped within these fine pores.[5][8] This is a physical, rather than chemical, process. Wood-based activated carbon is often preferred due to its predominantly macroporous structure, which is highly effective at trapping these larger molecules.[7]
Q4: Is it possible to lose my desired product by using activated carbon?
A: Yes, it is a critical consideration. While activated carbon preferentially adsorbs large colored impurities, it can also adsorb the desired product to some extent, leading to a reduction in yield.[9] The key is to use the minimum amount of carbon necessary to achieve decolorization. It is always recommended to perform a small-scale trial to optimize the quantity of carbon before committing the entire batch.
Q5: How do I select the best solvent for the recrystallization of this compound?
A: The ideal recrystallization solvent is one in which your target compound is highly soluble at an elevated temperature but poorly soluble at low temperatures (e.g., 0-4 °C). For aminobenzoic acids, polar organic solvents or mixtures with water are often effective.[1][3] A good starting point would be to screen solvents like ethanol, methanol, or an ethanol/water mixture.[3] The goal is to find a system that allows for complete dissolution when hot but provides maximum recovery of pure crystals upon cooling.
Section 2: Troubleshooting Guide for Purification
This guide provides solutions to specific problems encountered during the purification process.
Purification & Troubleshooting Workflow
The following diagram outlines the decision-making process for purifying this compound.
Caption: Troubleshooting and purification workflow for this compound.
Common Issues and Solutions
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Product remains colored after recrystallization. | The concentration of colored impurities is too high for removal by recrystallization alone. | Redissolve the product in the hot recrystallization solvent and perform an activated carbon treatment as detailed in Protocol 1 . |
| "Oiling out" occurs during cooling (product separates as a liquid instead of crystals). | 1. The solution is too concentrated.2. The solution was cooled too rapidly.3. High levels of impurities are depressing the melting point.[10] | Re-heat the mixture until a homogenous solution is formed. Add a small amount (5-10% more) of hot solvent and allow the flask to cool slowly (e.g., by insulating it). If the problem persists, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[9] |
| Low recovery yield after purification. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Product was adsorbed by the activated carbon.3. Premature crystallization occurred during hot filtration. | 1. Use the minimum amount of hot solvent required for complete dissolution.2. Reduce the amount of activated carbon used (typically 1-2% w/w is sufficient).3. Ensure the filtration apparatus (funnel, flask) is pre-heated before filtering the hot solution. Wash the collected crystals with a minimal amount of ice-cold solvent.[9][10] |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated.2. The solution is supersaturated and requires nucleation. | 1. Gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again.2. Induce crystallization by scratching the inner wall of the flask or by adding a single "seed" crystal of the pure compound.[9] |
Section 3: Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Decolorization with Activated Carbon & Recrystallization
This protocol is the gold standard for removing stubborn colored impurities.
Materials:
-
Crude, colored this compound
-
Activated Carbon (decolorizing charcoal), preferably wood-based
-
Pre-selected recrystallization solvent (e.g., Ethanol/Water 9:1)
-
Erlenmeyer flasks, heating mantle/hot plate, magnetic stirrer
-
Filter funnel, fluted filter paper, vacuum filtration apparatus
Methodology:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of your chosen solvent system to create a slurry.
-
Heating: Gently heat the mixture with stirring. Continue to add small portions of the hot solvent until the solid compound is completely dissolved.
-
Scientist's Note: Avoid adding a large excess of solvent, as this will reduce your final yield. Aim for a solution that is saturated at the boiling point.
-
-
Activated Carbon Addition: Once fully dissolved, remove the flask from the heat source. Add activated carbon to the hot solution. The recommended amount is typically 1-2% of the weight of your crude compound (e.g., 100-200 mg of carbon for 10 g of product).
-
Expert Tip: Adding carbon to a boiling solution can cause vigorous bumping. Always cool it slightly first.
-
-
Heating and Adsorption: Return the flask to the heat and gently reflux the mixture for 5-10 minutes. This ensures maximum contact between the impurities and the carbon.
-
Hot Filtration: This is a critical step to remove the carbon and any insoluble impurities. Pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel. Filter the hot solution quickly into the clean, pre-heated flask.
-
Causality: Pre-heating the apparatus prevents the desired compound from crystallizing prematurely on the filter paper or funnel, which would result in significant product loss.[9]
-
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Dry the crystals under vacuum to a constant weight. The final product should be a white to off-white crystalline solid.
Protocol 2: Small-Scale Solvent Screening for Recrystallization
Use this protocol to efficiently determine the optimal solvent or solvent system for your compound.
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, ethanol/water mixture) dropwise at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that still contain solid in a hot water or sand bath. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the clear solutions to cool to room temperature, then place them in an ice bath.
-
The best solvent is the one that results in the formation of a large quantity of high-quality crystals upon cooling.
References
- Vulcanchem. 4-Amino-2,3-dichloro-benzoic acid methyl ester.
- Carbontech. Activated Carbon for Colour Removal.
- Solubility of Things. 4-Amino-2-chlorobenzoic acid.
- Step by step guide. How to Separate Colors in Water by Activated Carbon. (2024).
- Carbotecnia. Decolorization with Activated Carbon. (2025).
- Google Patents. US2744938A - Removal of color impurities from organic compounds.
- WMU's ScholarWorks. The Use of Powdered Activated Carbon Adsorption for Color Removal.
- Benchchem. By-product formation in the synthesis of 4-Amino-3-bromobenzoic acid.
- Benchchem. Technical Support Center: Recrystallization of 4-Amino-3-bromobenzoic Acid.
- ChemScene. This compound.
- Benchchem. Technical Support Center: Recrystallization of 2-Amino-4-bromobenzoic Acid.
- Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid.
- Google Patents. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. elsapainternational.com [elsapainternational.com]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 7. carbotecnia.info [carbotecnia.info]
- 8. carbontech.net.tr [carbontech.net.tr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing pH Control in 4-Amino-2,3-dichlorobenzoic Acid Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2,3-dichlorobenzoic acid. The following troubleshooting guides and FAQs provide in-depth technical assistance to navigate the critical pH control step during the workup, ensuring optimal yield and purity of your final product.
The Critical Role of pH in the Workup of this compound
This compound is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (amino) functional groups. The charge of the molecule, and consequently its solubility in aqueous solutions, is highly dependent on the pH. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility and maximum precipitation. Precise control of the pH during the workup is therefore paramount for isolating the product efficiently and minimizing the co-precipitation of impurities.
The isoelectric point (pI) can be estimated by averaging the pKa values of the acidic and basic groups. For this compound, we can approximate the pKa of the carboxylic acid group to be around 2.53 (based on 2,3-dichlorobenzoic acid) and the pKa of the anilinium ion to be around 1.60 (based on 2,3-dichloroaniline)[1][2]. Therefore, the estimated pI is approximately 2.07 . This indicates that the compound will be least soluble at a highly acidic pH.
Troubleshooting Guide: Navigating Common pH Control Challenges
This section addresses specific issues you may encounter during the pH adjustment phase of your workup.
Question 1: What is the optimal pH for precipitating this compound, and how is it determined?
Answer: The optimal pH for precipitating this compound corresponds to its isoelectric point (pI), where the molecule has a net zero charge and thus minimum solubility in the aqueous reaction mixture. Based on the pKa values of the parent aniline and benzoic acid derivatives, the estimated pI is around 2.07. However, for practical purposes and to ensure complete protonation of the carboxylate and minimal protonation of the amine, a pH range of 3.0 to 4.0 is often effective for maximizing precipitation[3].
To experimentally determine the optimal pH for your specific reaction conditions, you can perform a small-scale pilot experiment. After the reaction is complete, take a small aliquot of the aqueous solution and slowly add acid, monitoring the turbidity or the amount of precipitate formed at different pH values. The pH at which the maximum amount of solid is observed is your optimal precipitation pH.
Question 2: I've adjusted the pH, but the product is precipitating very slowly or not at all. What could be the cause?
Answer: Several factors can lead to slow or incomplete precipitation:
-
Sub-optimal pH: Ensure your pH is accurately within the 3.0-4.0 range. Use a calibrated pH meter for precise measurements.
-
High Solubility in the Solvent System: If your reaction mixture contains a high concentration of organic co-solvents, the solubility of your product may be increased, even at its pI. If possible, consider removing volatile organic solvents under reduced pressure before pH adjustment.
-
Insufficient Product Concentration: If the concentration of your product in the solution is below its solubility limit at the pI, precipitation will not occur. If feasible, concentrate the reaction mixture before acidification.
-
Formation of a Supersaturated Solution: Sometimes, a supersaturated solution can form, delaying precipitation. To induce crystallization, you can try the following:
-
Scratching the inner wall of the flask with a glass rod at the liquid-air interface.
-
Seeding with a small crystal of pure this compound.
-
Cooling the solution in an ice bath, as solubility generally decreases with temperature.
-
Question 3: My final product is contaminated with impurities. How can I use pH control to improve its purity?
Answer: Proper pH control is a powerful tool for selective precipitation and purification. Impurities in the synthesis of this compound can include unreacted starting materials (e.g., 2,3-dichloro-4-nitrobenzoic acid), byproducts, or isomers. These impurities will likely have different pKa values and therefore different solubility profiles at various pH levels.
-
Acidic Impurities: If you have acidic impurities that are more acidic than the product (lower pKa), they will remain deprotonated and soluble at a pH where your product precipitates.
-
Basic Impurities: Conversely, basic impurities that are more basic than the product's amino group will be protonated and soluble in the acidic workup conditions.
-
Neutral Impurities: Neutral organic impurities will likely remain dissolved in the aqueous or organic phase, depending on their polarity.
By carefully adjusting the pH to the optimal range for your product's precipitation, you can leave many of these impurities behind in the solution. For highly impure samples, a two-step pH adjustment can be beneficial:
-
Initial Acidification: Adjust the pH to a value slightly above the pI of your product (e.g., pH 4.5-5.0). This may precipitate some less acidic impurities. Filter these off.
-
Final Precipitation: Further acidify the filtrate to the optimal precipitation pH (3.0-4.0) to isolate your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the consequences of adding the acid too quickly during pH adjustment?
A1: Rapid addition of a strong acid can lead to localized areas of very low pH. This can cause the product to "oil out" or precipitate as an amorphous solid instead of a crystalline material. Oily or amorphous precipitates are often difficult to filter and can trap impurities, leading to a lower quality final product. It is crucial to add the acid dropwise with vigorous stirring to ensure uniform pH throughout the solution.
Q2: Should I use a strong or weak acid for the pH adjustment?
A2: A strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is generally preferred for precipitating this compound. Strong acids provide a more rapid and precise pH change, making it easier to reach and maintain the target pH. When using a strong acid, it is important to add it slowly and with good mixing to avoid the issues mentioned in the previous question.
Q3: How does temperature affect the precipitation of this compound?
A3: The solubility of most organic compounds, including this compound, in aqueous solutions decreases as the temperature is lowered. Therefore, after adjusting the pH to the optimal range, cooling the mixture in an ice bath can further enhance the precipitation and increase the overall yield.
Q4: Can I use a base to dissolve my precipitated product for recrystallization?
A4: Yes, this is a common purification technique. You can dissolve the crude this compound in a dilute aqueous base (e.g., sodium hydroxide or sodium carbonate) to form the soluble sodium salt. Any insoluble, non-acidic impurities can then be removed by filtration. The clear filtrate can then be re-acidified to the optimal pH to precipitate the purified product. This process can be repeated if necessary to achieve the desired purity.
Visualizing the Workup Workflow
The following diagram illustrates the decision-making process during the pH-controlled workup of this compound.
Caption: Decision workflow for pH-controlled precipitation.
Quantitative Data Summary
| Parameter | Estimated/Reported Value | Source |
| Predicted pKa (Carboxylic Acid) | ~2.53 | [2] |
| Predicted pKa (Anilinium) | ~1.60 | [1] |
| Estimated Isoelectric Point (pI) | ~2.07 | Calculated |
| Recommended Precipitation pH | 3.0 - 4.0 | [3] |
References
-
pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. Journal of the Chemical Society, Perkin Transactions 2.[Link]
-
2,3-Dichloroaniline - ChemBK. ChemBK.[Link]
-
2,3-Dichlorobenzoic acid - LookChem. LookChem.[Link]
- Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents.
- The preparation method of p-aminobenzoic acid - Google Patents.
Sources
monitoring reaction progress of 4-Amino-2,3-dichlorobenzoic acid synthesis with TLC/HPLC
Welcome to the technical support center for monitoring the synthesis of 4-Amino-2,3-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for monitoring this specific chemical transformation using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Synthesis Overview: From Nitro to Amino
The synthesis of this compound typically involves the reduction of a nitro-substituted precursor, such as 2,3-dichloro-4-nitrobenzoic acid. This chemical transformation is a critical step in the synthesis of various pharmaceutical compounds. Accurate monitoring of the reaction's progress is essential to ensure the complete consumption of the starting material and to maximize the yield and purity of the final product.
Caption: General reaction scheme for the synthesis of this compound.
Part 1: Troubleshooting Guide for Reaction Monitoring
This section addresses common issues encountered during TLC and HPLC monitoring of the this compound synthesis.
Troubleshooting TLC Analysis
| Problem | Probable Cause(s) | Solution(s) |
| Streaking or Smearing of Spots [1][2] | 1. Sample is too concentrated. 2. The compound is highly polar (acidic or basic). 3. The solvent system is inappropriate. | 1. Dilute the sample before spotting.[1] 2. Add a small amount of acetic acid (0.1-2.0%) to the mobile phase to suppress the ionization of the carboxylic acid group.[2][3][4] 3. Adjust the polarity of the mobile phase. |
| Spots Remain at the Baseline [2][3] | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[2][4] |
| Spots Run with the Solvent Front (High Rf) [2][3] | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexane).[2][4] |
| No Spots are Visible [2] | 1. The sample is too dilute. 2. The compounds are not UV-active. 3. The solvent level in the developing chamber was above the spotting line. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[2][5] 2. Use a visualization stain such as potassium permanganate or p-anisaldehyde.[6][7] 3. Ensure the solvent level is below the origin line on the TLC plate.[2][5] |
| Poor Separation of Starting Material and Product | The polarity of the starting material and product are too similar in the chosen solvent system. | Try a different solvent system. For example, a mixture of dichloromethane and methanol can offer different selectivity.[4] |
Troubleshooting HPLC Analysis
| Problem | Probable Cause(s) | Solution(s) |
| Poor Peak Shape (Tailing) [8] | 1. Secondary interactions between the acidic analyte and the silica backbone of the column. 2. Column overload. | 1. Lower the pH of the mobile phase to 2.5-3.0 with an acid like phosphoric acid or formic acid to ensure the carboxylic acid is protonated.[9] 2. Dilute the sample.[8] |
| No or Poor Retention (Peaks Elute at the Void Volume) [9] | The analyte (benzoic acid derivative) is ionized at the current mobile phase pH and is too polar for the reversed-phase column. | Lower the mobile phase pH to at least 1.5-2 units below the pKa of this compound.[9] |
| Baseline Noise or Drift [10][11] | 1. Air bubbles in the system. 2. Contaminated mobile phase. 3. Temperature fluctuations. | 1. Degas the mobile phase.[10] 2. Use high-purity solvents and prepare fresh mobile phase daily.[10] 3. Use a column oven to maintain a stable temperature.[10] |
| Ghost Peaks [10] | Carryover from a previous injection or contamination in the mobile phase. | 1. Implement a needle wash step in your injection sequence. 2. Use fresh, high-purity mobile phase.[10] |
| Shifting Retention Times [12] | 1. Inconsistent mobile phase preparation. 2. Column degradation. 3. Fluctuations in flow rate. | 1. Ensure accurate and consistent preparation of the mobile phase. 2. Equilibrate the column properly before each run. If the problem persists, the column may need to be replaced.[12] 3. Check the pump for leaks or other malfunctions.[12] |
Part 2: Frequently Asked Questions (FAQs)
TLC Monitoring FAQs
Q1: How do I choose an appropriate solvent system for TLC monitoring of this reaction?
A1: The key is to find a solvent system that provides good separation between the more polar product (this compound) and the less polar starting material (2,3-dichloro-4-nitrobenzoic acid). A good starting point is a mixture of a non-polar solvent like hexanes or toluene and a polar solvent like ethyl acetate.[13] You can start with a 1:1 ratio of ethyl acetate to hexanes and adjust the ratio to achieve an Rf value for your product between 0.2 and 0.4.[4] Given the acidic nature of both the starting material and the product, adding a small amount of acetic acid (e.g., 1%) to the mobile phase can help to produce sharper spots by suppressing ionization.[1][3]
Q2: How do I prepare and spot my sample for TLC analysis?
A2: To monitor the reaction, you will need to spot three lanes on your TLC plate: the starting material, the reaction mixture, and a "co-spot" where you apply both the starting material and the reaction mixture in the same lane.[14]
-
Prepare Samples: Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate) to serve as a reference. For the reaction mixture, take a small aliquot from the reaction vessel.[14]
-
Spot the Plate: Using a capillary tube, carefully spot each sample on the pencil-drawn origin line of the TLC plate.[15] Try to make the spots as small and concentrated as possible.[15]
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system, ensuring the solvent level is below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.[15]
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.[15] If the spots are not visible, use a chemical stain.
Caption: The effect of mobile phase pH on the retention of acidic analytes in reversed-phase HPLC.
Q3: How can I quantify the progress of the reaction using HPLC?
A3: To quantify the reaction progress, you can use the peak areas from your HPLC chromatograms.
-
Initial Time Point (t=0): Inject a sample of the reaction mixture at the beginning of the reaction. The peak corresponding to the starting material will be at its maximum area, and the product peak should be absent or very small.
-
Subsequent Time Points: Inject samples at regular intervals. You should observe the peak area of the starting material decrease while the peak area of the product increases.
-
Reaction Completion: The reaction is considered complete when the peak for the starting material is no longer detectable, or its area remains constant at a very low level over several time points.
For more accurate quantification, you can create a calibration curve using standards of known concentrations for both the starting material and the product. This will allow you to determine the concentration of each compound in your reaction mixture at any given time.
Q4: I am seeing unexpected peaks in my HPLC chromatogram. What could they be?
A4: Unexpected peaks could be several things:
-
Side Products: The reduction of nitroarenes can sometimes lead to the formation of side products.
-
Impurities in the Starting Material: Isomeric impurities in the 2,3-dichloro-4-nitrobenzoic acid can be carried through the reaction. [16]* Degradation Products: Your product or starting material may be degrading under the reaction or analysis conditions.
-
Ghost Peaks: These are artifacts from the HPLC system or previous injections. [10] To identify these peaks, you can try techniques like mass spectrometry (LC-MS) or spiking your sample with suspected impurities.
References
- Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from University of Colorado Boulder website.
- SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Quora. (2023, February 24). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?.
- SiliCycle. (2021, August 16). Thin Layer Chromatography Plates: Use and Best Practices.
- University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from University of Rochester Department of Chemistry website.
- Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
- EPFL. (n.d.). TLC Visualization Reagents.
- (n.d.).
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- ChemicalBook. (n.d.). 4-Amino-2-chlorobenzoic acid synthesis.
- Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Retrieved from Thermo Fisher Scientific AppsLab Library website.
- Vulcanchem. (n.d.). 4-Amino-2,3-dichloro-benzoic acid methyl ester.
- WSU. (n.d.). Monitoring Reactions by TLC.
- Royal Society of Chemistry. (n.d.).
- (2025, August 6).
- Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
- Benchchem. (n.d.). A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid.
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. Retrieved from Medikamenter Quality Services website.
- YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
- (n.d.). TLC stains.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- SIELC Technologies. (n.d.). Benzoic Acid.
- Benchchem. (n.d.). Synthesis routes of 4-Amino-3-chlorobenzoic acid.
- Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
- (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Oxford Academic. (n.d.). Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations.
- YouTube. (2025, July 30). How can TLC monitor the progress of a chemical reaction?.
- SIELC Technologies. (n.d.). Separation of 4-Amino-3,5-dichlorobenzoic acid on Newcrom R1 HPLC column.
- ResearchGate. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid.
- YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.
- Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-chlorobenzoic Acid.
- MDPI. (2023, December 5).
- Benchchem. (n.d.). Application Note: HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite from Biological Matrices.
Sources
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Amino-2,3-dichlorobenzoic Acid and 4-aminobenzoic Acid for Pharmaceutical Development
Welcome to a detailed comparative analysis of 4-Amino-2,3-dichlorobenzoic acid and its parent compound, 4-aminobenzoic acid (PABA). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize these scaffolds as building blocks in the synthesis of complex molecular entities. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, predicting outcomes, and accelerating discovery timelines. Here, we move beyond simple data sheets to explore the fundamental electronic and steric factors that govern their chemical behavior, supported by experimental protocols and data.
Introduction: Structure Dictates Function
Both 4-aminobenzoic acid (PABA) and this compound are bifunctional molecules, featuring an amino group (-NH₂) and a carboxylic acid group (-COOH) on a benzene ring.[1] This arrangement makes them valuable intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[2][3] PABA is a well-known biochemical precursor in the folate synthesis pathway in bacteria and plants.[4][5]
The critical distinction lies in the two chlorine atoms at the 2 and 3 positions of this compound. These substituents dramatically alter the molecule's electronic landscape and steric profile, leading to significant, and often counterintuitive, differences in reactivity at both the amino and carboxylic acid functional groups.

Physicochemical Properties at a Glance
A summary of the core physicochemical properties provides the initial basis for our comparison.
| Property | 4-aminobenzoic acid (PABA) | This compound |
| Molecular Formula | C₇H₇NO₂[1] | C₇H₅Cl₂NO₂ |
| Molecular Weight | 137.14 g/mol [6] | 206.03 g/mol [7] |
| Appearance | White to pale yellow crystalline powder[1] | Cream powder / Off-white solid |
| Melting Point | 187-189 °C[1] | 211 °C (dec.)[8] |
| Solubility | Slightly soluble in water; soluble in hot water, ethanol, ether.[1][9] | Limited data, likely soluble in polar organic solvents. |
The Decisive Role of Chlorine Substituents: A Deep Dive into Reactivity
The reactivity of these molecules is governed by a delicate interplay of inductive and resonance effects, compounded by steric hindrance.
Caption: Electronic and steric effects in this compound.
Acidity of the Carboxylic Group
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.
-
4-aminobenzoic acid (PABA): The amino group is electron-donating, which slightly destabilizes the carboxylate anion, making it a relatively weak acid.
-
This compound: The two chlorine atoms are potent electron-withdrawing groups (EWGs) due to their high electronegativity (inductive effect, -I).[10][11] These EWGs pull electron density away from the carboxylate anion, dispersing the negative charge and significantly stabilizing it.[10] This increased stability of the conjugate base makes This compound a considerably stronger acid than PABA.
Nucleophilicity and Basicity of the Amino Group
The reactivity of the amino group as a nucleophile (e.g., in acylation or alkylation reactions) depends on the availability of the lone pair of electrons on the nitrogen atom.
-
PABA: The amino group's lone pair readily participates in reactions, making it a good nucleophile.
-
This compound: The strong inductive effect of the adjacent chlorine atoms withdraws electron density from the entire aromatic system, including the nitrogen atom of the amino group. This reduction in electron density makes the lone pair less available, rendering the amino group less basic and a significantly weaker nucleophile compared to PABA.[2] Consequently, reactions like acylation on the amino group will proceed more slowly and may require more forcing conditions or stronger electrophiles.
Esterification of the Carboxylic Acid
Fischer-Speier esterification is a cornerstone reaction for these molecules. Here, the competition between electronic and steric effects becomes evident.
-
PABA: Esterification proceeds under standard acid-catalyzed conditions, typically by refluxing in an excess of alcohol with a catalytic amount of strong acid like H₂SO₄.[12][13]
-
This compound: The situation is more complex.
-
Electronic Effect: The EWGs make the carbonyl carbon more electrophilic, which should theoretically increase the rate of nucleophilic attack by the alcohol.
-
Steric Effect: The chlorine atom at the C-2 position (ortho to the carboxylic acid) provides substantial steric hindrance. This bulkiness physically obstructs the approach of the alcohol nucleophile to the carbonyl carbon.
-
In practice, the steric hindrance from the ortho-chlorine is the dominant factor , significantly impeding the esterification reaction.[14] Achieving high yields often requires more forcing conditions, such as higher temperatures, longer reaction times, or the use of more potent esterification reagents.
Reactivity Summary
| Reaction Type | 4-aminobenzoic acid (PABA) | This compound | Dominant Reason for Difference |
| Acidity (-COOH) | Weaker Acid | Stronger Acid | Inductive electron withdrawal by Cl atoms stabilizes the conjugate base.[10] |
| Nucleophilicity (-NH₂) | More Nucleophilic | Less Nucleophilic | Inductive electron withdrawal by Cl atoms reduces electron density on Nitrogen.[2] |
| Esterification (-COOH) | Faster / Easier | Slower / Harder | Steric hindrance from the ortho-chlorine atom impedes nucleophilic attack.[14] |
| Electrophilic Aromatic Sub. | Activated Ring | Deactivated Ring | The deactivating inductive effect of two Cl atoms overrides the activating effect of the -NH₂ group. |
Experimental Protocols: A Comparative Workflow for Fischer Esterification
To provide a practical context for the discussed reactivity differences, we present comparative protocols for the synthesis of the corresponding methyl esters. The deliberate choices in reaction setup highlight the necessary adjustments for the dichlorinated substrate.
Caption: Comparative workflow for Fischer esterification.
Protocol: Methyl 4-aminobenzoate Synthesis
-
Causality: This is a standard Fischer esterification. An excess of methanol is used to drive the equilibrium toward the product, and a catalytic amount of sulfuric acid protonates the carbonyl, making it more electrophilic.[12]
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, combine 4-aminobenzoic acid (1.0 eq) and anhydrous methanol (10 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.2 eq) while stirring. The amino group will be protonated, which may cause the salt to precipitate temporarily.[12]
-
Reaction: Heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and deprotonate the amino group.
-
Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol: Methyl 4-amino-2,3-dichlorobenzoate Synthesis
-
Causality: Due to the steric hindrance and reduced nucleophilicity of the starting material, more forcing conditions are required. A larger excess of the alcohol and a higher catalyst loading are employed to increase the reaction rate.[14] Significantly longer reaction times are necessary to achieve a reasonable conversion.
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a larger excess of anhydrous methanol (20 eq).
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 eq) while stirring at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 65°C) for 12-24 hours. The reaction progress must be diligently monitored by TLC or LC-MS.
-
Work-up: The work-up procedure is identical to that for methyl 4-aminobenzoate. Cool the mixture, neutralize carefully with NaHCO₃ solution.
-
Isolation: Extract the product with ethyl acetate. The dichlorinated product is typically more soluble in organic solvents. Combine organic layers, wash with brine, dry, and concentrate.
-
Purification: Purification will likely require silica gel column chromatography to separate the product from unreacted starting material and any potential byproducts.
Implications for Drug Development and Synthesis
The choice between these two building blocks has profound strategic implications for synthetic campaigns.
-
4-aminobenzoic acid (PABA): As a readily available and highly reactive starting material, PABA is ideal for rapid library synthesis and as a foundational scaffold in numerous drugs.[15] Its derivatives are found in a significant number of commercial pharmaceuticals.[3]
-
This compound: This intermediate is selected when the incorporation of chlorine atoms is a specific design feature. Halogen atoms can modulate lipophilicity (logP), act as hydrogen bond acceptors, fill hydrophobic pockets in target proteins, and block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate. The synthetic challenges imposed by its altered reactivity are a necessary trade-off for achieving these desired molecular properties. It serves as a key intermediate in the development of anti-inflammatory drugs, herbicides, and other specialty chemicals.[16]
Conclusion
While structurally similar, this compound and 4-aminobenzoic acid exhibit markedly different chemical reactivities. The dichlorinated compound is a stronger acid but possesses a less nucleophilic amino group and a sterically hindered carboxylic acid, making reactions at both centers more challenging. These differences are not merely academic; they dictate the practical conditions required for successful chemical transformations. By understanding the underlying electronic and steric principles, researchers can rationally design synthetic routes, troubleshoot problematic reactions, and effectively leverage the unique properties of each molecule in the pursuit of novel therapeutic agents.
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A Comparative Guide to 4-Amino-2,3-dichlorobenzoic Acid and Other Halogenated Benzoic Acids for Researchers
This guide provides an in-depth comparison of 4-Amino-2,3-dichlorobenzoic acid with other notable halogenated benzoic acids. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their physicochemical properties, biological activities, and spectroscopic signatures. The objective is to furnish a comprehensive resource that not only presents comparative data but also explains the underlying chemical principles and provides actionable experimental protocols.
Introduction: The Significance of Halogenated Benzoic Acids
Halogenated benzoic acids are a class of organic compounds that have found extensive applications across various scientific disciplines, including pharmaceuticals, agrochemicals, and material science.[1][2][3] The introduction of halogen atoms and other functional groups onto the benzoic acid scaffold dramatically influences the molecule's steric and electronic properties. This, in turn, modulates its acidity, solubility, lipophilicity, and, most importantly, its biological activity.
This compound is a specific analogue of interest due to its unique substitution pattern, featuring both activating (amino) and deactivating (chloro) groups. This guide will compare it against other dichlorinated and monochlorinated benzoic acids, as well as a prominent herbicidal analogue, to highlight the critical role that substituent position and identity play in defining the molecule's function.
Comparative Analysis of Physicochemical Properties
The physical and chemical properties of a molecule are foundational to its behavior in a biological or chemical system. Properties such as acidity (pKa), water solubility, and lipophilicity (LogP) dictate everything from absorption and distribution in an organism to reactivity in a synthesis reaction.
Table 1: Physicochemical Properties of Selected Halogenated Benzoic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted/Experimental) | Water Solubility |
| This compound | C₇H₅Cl₂NO₂ | 206.02 | ~290-293 (dec.)[4] | ~3.5 (Predicted) | Limited |
| 2,3-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 168-170[5] | 2.53 (Predicted)[5] | Slightly soluble[5] |
| 2,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 157-160[6] | ~2.8[7] | 0.1-1 g/L[8] |
| 3,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 184-187[9] | ~3.5 (Predicted) | 147.1 mg/L[9] |
| 4-Amino-3,5-dichlorobenzoic acid | C₇H₅Cl₂NO₂ | 206.02 | 290-293[4] | ~3.8 (Predicted) | - |
| Dicamba (3,6-dichloro-2-methoxybenzoic acid) | C₈H₆Cl₂O₃ | 221.04 | 114-116[10] | 2.40 (Predicted)[11] | Low[10] |
Key Insights from Physicochemical Data:
-
Acidity (pKa): The acidity of the carboxylic acid group is heavily influenced by the electronic effects of the ring substituents. The electron-withdrawing nature of chlorine atoms generally increases acidity (lowers pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2). The presence of an electron-donating amino group, as in this compound, counteracts this effect, leading to a higher pKa (less acidic) compared to its non-aminated dichlorinated counterparts.
-
Melting Point: The melting point is indicative of the crystal lattice energy. The high melting point of the amino-substituted dichlorobenzoic acids, particularly with decomposition, suggests strong intermolecular hydrogen bonding interactions contributed by both the carboxylic acid and amino groups.
-
Solubility: The presence of both a polar amino group and a carboxylic acid group on this compound would suggest the potential for enhanced water solubility compared to analogs lacking the amino group. However, the strong crystal lattice forces, as suggested by the high melting point, can counteract this, leading to overall limited solubility. Solubility for all these compounds is generally low in water but increases in organic solvents.[8]
Biological Activity: A Focus on Auxinic Herbicides
Many halogenated benzoic acids exhibit biological activity, with a significant number functioning as synthetic auxins.[12][13] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but are more resistant to degradation within the plant.[14] At high concentrations, they induce uncontrolled and disorganized growth, ultimately leading to the death of susceptible plants, particularly broadleaf weeds.[15][16][17]
Mechanism of Action:
-
Perception: Synthetic auxins are recognized by auxin receptors in the plant cell.[18]
-
Signal Transduction: This binding initiates a complex signal transduction cascade.[18]
-
Hormonal Imbalance: A key effect is the excessive stimulation of ethylene production and the upregulation of abscisic acid (ABA) biosynthesis.[13][14]
-
Phytotoxicity: This hormonal disruption leads to a range of phytotoxic effects, including epinasty (downward bending of leaves), cell elongation, hypertrophy (swelling of tissues), and eventually, senescence and tissue decay.[12][15]
Structure-Activity Relationship (SAR):
The specific arrangement of substituents on the benzoic acid ring is critical for its herbicidal activity. For instance, Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a highly effective and widely used selective herbicide.[10][19] The chlorine atoms at the 3 and 6 positions and the methoxy group at the 2 position are crucial for its potent activity.
While this compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, its structural similarity to known auxin herbicides suggests a potential for plant growth regulatory activity.[2][20] The presence and position of the amino and chloro groups would significantly modulate its interaction with auxin receptors compared to a compound like Dicamba. Comparative biological assays are essential to determine its specific activity profile.
Experimental Protocols for Comparative Analysis
To provide a framework for empirical comparison, the following detailed protocols are provided. These methods are designed to be robust and self-validating.
Protocol for Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate method for determining the pKa of a weak acid.[21] It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms of the molecule are equal.[22][23][24]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the benzoic acid derivative in a suitable co-solvent if necessary (e.g., 50:50 ethanol:water) to ensure solubility.
-
Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).
-
Prepare standard buffer solutions for pH meter calibration (e.g., pH 4.0, 7.0, and 10.0).
-
-
Calibration: Calibrate the pH meter using the standard buffer solutions.
-
Titration Setup:
-
Place a 25 mL aliquot of the benzoic acid solution into a beaker.
-
If a co-solvent is used, ensure the pH electrode is suitable for mixed-solvent systems.
-
Begin stirring the solution with a magnetic stirrer.
-
-
Titration Process:
-
Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration well past the equivalence point (the region of rapid pH change).
-
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point volume (Veq), which is the point of maximum slope on the curve (inflection point). This can be found accurately by plotting the first derivative (ΔpH/ΔV vs. V).
-
The half-equivalence point is at Veq / 2.
-
The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.[22]
-
Perform the titration in triplicate for each compound to ensure reproducibility.
-
Protocol for Determination of Aqueous Solubility
Rationale: The flask method, as described in OECD Guideline 105, is a standard and reliable approach for determining the water solubility of compounds.[25][26][27] It involves creating a saturated solution and then measuring the concentration of the dissolved substance.
Step-by-Step Methodology:
-
Preliminary Test:
-
Main Test (Flask Method):
-
Add an excess amount of the solid benzoic acid derivative (determined from the preliminary test) to a flask containing a known volume of deionized water.
-
Seal the flask to prevent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium. Equilibrium is typically reached when consecutive measurements of concentration show no significant change (e.g., three measurements taken 24 hours apart).
-
-
Phase Separation:
-
Allow the mixture to settle.
-
Separate the aqueous phase from the undissolved solid. This is typically done by centrifugation followed by careful collection of the supernatant.
-
-
Concentration Analysis:
-
Analyze the concentration of the benzoic acid in the aqueous solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the result accurately.
-
-
Reporting:
-
Express the water solubility in units of mass per volume (e.g., g/L or mg/L) at the specified temperature.
-
Protocol for Seed Germination Inhibition Assay
Rationale: This bioassay provides a straightforward method to compare the potential herbicidal or plant growth regulatory activity of the different benzoic acids. It measures the effect of the compounds on the germination and early growth of a model plant species (e.g., cress or lettuce).
Step-by-Step Methodology:
-
Preparation of Test Solutions:
-
Prepare stock solutions of each benzoic acid derivative in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions in distilled water to achieve the final test concentrations (e.g., 1, 10, 100, 1000 µM). Include a solvent control (water with the same concentration of DMSO as the test solutions) and a negative control (water only).
-
-
Assay Setup:
-
Place a filter paper disc into each petri dish.
-
Pipette a fixed volume (e.g., 3 mL) of a test solution onto the filter paper, ensuring it is evenly moistened.
-
Place a set number of seeds (e.g., 20 cress seeds) onto the filter paper in each dish.
-
Set up three to five replicate dishes for each concentration and control.
-
-
Incubation:
-
Seal the petri dishes with parafilm to prevent moisture loss.
-
Incubate the dishes in a controlled environment (e.g., 25 °C with a 16:8 hour light:dark cycle) for a defined period (e.g., 72-96 hours).
-
-
Data Collection and Analysis:
-
After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.
-
Measure the length of the radicle (root) and hypocotyl (shoot) for each germinated seedling.
-
Calculate the germination percentage and the average radicle/hypocotyl length for each treatment.
-
Express the results as a percentage of inhibition compared to the negative control.
-
Plot dose-response curves and calculate the IC₅₀ value (the concentration required to inhibit growth by 50%) for each compound.
-
Conclusion
The comparative analysis reveals that this compound possesses a distinct physicochemical profile compared to other dichlorinated benzoic acids. The presence of the 4-amino group significantly reduces its acidity and increases its melting point, suggesting stronger intermolecular forces. While its primary role has been as a synthetic intermediate, its structural features warrant investigation into its potential biological activities, particularly as a plant growth regulator. The provided protocols offer a standardized framework for researchers to empirically evaluate and compare these compounds, enabling a deeper understanding of the structure-property-activity relationships that govern this important class of molecules.
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A Comparative Guide to the Validation of an HPLC Method for Determining the Purity of 4-Amino-2,3-dichlorobenzoic acid
For researchers, scientists, and professionals engaged in drug development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. 4-Amino-2,3-dichlorobenzoic acid serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of this compound, substantiated by detailed experimental protocols and comparative data analysis. Our focus is to elucidate the rationale behind methodological choices, thereby empowering fellow scientists to develop and validate robust analytical techniques.
The presence of impurities, even in minute quantities, can significantly impact the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous validation of analytical procedures to ensure they are fit for their intended purpose.[2][3] This guide is structured to align with the principles outlined in ICH Q2(R1) and USP General Chapter <621>, providing a framework for establishing a scientifically sound and defensible HPLC purity method.[3][4]
The Criticality of Method Validation in Purity Analysis
Method validation is the documented evidence that an analytical procedure is suitable for its intended use. For a purity method, this translates to demonstrating that the method can accurately and reliably quantify the main component while simultaneously detecting and quantifying any potential impurities. The safety of pharmaceuticals is intrinsically linked not only to the toxicological profile of the API but also to the impurities and degradation products it may contain.[5]
A well-validated HPLC method for this compound should be specific, linear, accurate, precise, and robust. It must also have appropriate limits of detection (LOD) and quantitation (LOQ) for any relevant impurities. This ensures that the data generated is reliable and can be used to make informed decisions throughout the drug development lifecycle.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is paramount for the successful separation and quantification of this compound and its potential impurities. Given the polar nature of the amino and carboxylic acid functional groups, combined with the non-polar character of the dichlorinated benzene ring, a reversed-phase HPLC approach is generally the most suitable.[6]
Stationary Phase Selection: A Comparative Overview
The choice of the stationary phase (the column) is a critical factor influencing the separation. Here, we compare three common reversed-phase columns for the analysis of polar aromatic compounds.[7]
| Stationary Phase | Particle Size (µm) | Pore Size (Å) | Key Characteristics & Performance Insights |
| C18 (L1) | 3.5 | 100 | Workhorse of Reversed-Phase: Offers excellent hydrophobic retention for a wide range of compounds. For this compound, it provides good retention and resolution from non-polar impurities. However, highly polar impurities may elute close to the void volume. |
| Phenyl-Hexyl (L11) | 3.0 | 120 | Enhanced Aromatic Selectivity: The phenyl stationary phase provides unique π-π interactions with the aromatic ring of the analyte, leading to alternative selectivity compared to C18.[8] This can be advantageous for separating isomers or impurities with similar hydrophobicity but different aromatic character. |
| Polar-Embedded (e.g., Amide) | 3.0 | 100 | Improved Polar Retention: These columns have a polar group embedded in the alkyl chain, which helps in retaining polar compounds even under highly aqueous mobile phase conditions. This is particularly useful for ensuring the retention and separation of any polar degradation products or starting materials. |
Rationale for Selection: For initial method development, a C18 column is a logical starting point due to its versatility. However, a Phenyl-Hexyl column should be considered as an alternative to improve the resolution of aromatic isomers, which are potential process-related impurities in the synthesis of this compound. A polar-embedded column offers a robust solution if early degradation studies indicate the formation of highly polar species.
Experimental Protocols: A Step-by-Step Guide to Validation
The following protocols are designed to be a comprehensive guide for the validation of an HPLC method for the purity of this compound, in accordance with ICH Q2(R1) guidelines.[9]
System Suitability Testing (SST)
Before any sample analysis, the suitability of the chromatographic system must be verified.[10] This ensures that the system is performing adequately on the day of analysis.[11]
Protocol:
-
Prepare a system suitability solution containing this compound at the working concentration and spike it with a known, closely eluting impurity (if available) or a related compound.
-
Inject the solution six replicate times.
-
Calculate the following parameters:
-
Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.
-
Resolution (Rs): Should be ≥ 2.0 between the main peak and the closest eluting peak.[12]
-
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.
Protocol:
-
Forced Degradation: Subject a solution of this compound to the following stress conditions:[13]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105°C for 24 hours.
-
Photostability: Expose solution to UV and visible light as per ICH Q1B guidelines.
-
-
Analyze the stressed samples by HPLC.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of degradation products. The purity angle should be less than the purity threshold.
-
Resolution: Ensure that all degradation product peaks are well-resolved from the main peak (Rs ≥ 2.0).
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Prepare a series of at least five concentrations ranging from the reporting limit to 120% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare a placebo (if applicable) or a sample matrix.
-
Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of this compound at 100% of the working concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the %RSD of the results. The acceptance criterion is typically ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies. The overall %RSD should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[11]
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Analyze a system suitability solution under each varied condition.
-
The system suitability parameters should still meet the acceptance criteria.
Comparative Data Summary
The following table presents hypothetical comparative data for the validation of two different HPLC methods for the purity analysis of this compound.
| Validation Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.8% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability %RSD) | 0.85% | 0.75% | ≤ 2.0% |
| Precision (Intermediate %RSD) | 1.10% | 0.95% | ≤ 2.0% |
| LOQ (µg/mL) | 0.5 | 0.4 | Reportable |
| Resolution (Rs) with key impurity | 2.5 | 3.2 | ≥ 2.0 |
Interpretation of Results: Both methods meet the acceptance criteria for all validation parameters. However, Method B with the Phenyl-Hexyl column demonstrates slightly better performance in terms of linearity, precision, and a lower LOQ. More significantly, it provides superior resolution for a key impurity, which is a critical advantage for a purity method. This highlights the importance of exploring alternative column chemistries to optimize selectivity.
Conclusion
The validation of an HPLC method for the purity of this compound is a multi-faceted process that requires a thorough understanding of chromatographic principles and regulatory expectations. This guide has provided a framework for comparing different HPLC methodologies and a detailed set of protocols for conducting a comprehensive validation study. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, researchers can develop and implement reliable analytical methods that ensure the quality and safety of pharmaceutical products. The choice of the stationary phase is a critical decision, and a comparative approach, as demonstrated, can lead to the selection of a more optimal and robust method.
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A Comparative Analysis of the Biological Activity of 4-Amino-2,3-Dichlorobenzoic Acid Derivatives: A Guide for Drug Discovery
Introduction: The Therapeutic Potential of a Versatile Scaffold
4-Amino-2,3-dichlorobenzoic acid and its analogs represent a class of compounds with significant, yet not fully explored, therapeutic potential. The strategic positioning of an amino group, a carboxylic acid, and two chlorine atoms on a benzene ring creates a versatile scaffold for synthetic modifications, leading to a diverse array of biological activities.[1][2] This guide provides a comparative analysis of the biological activities of various derivatives of chlorinated aminobenzoic acids, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape and future directions for this promising class of molecules. While direct comparative studies of a homologous series of this compound derivatives are limited, a comparative analysis of different classes of its derivatives provides valuable insights into their structure-activity relationships (SAR).[3][4][5]
Anticancer Activity: Targeting Key Signaling Pathways
The pursuit of novel anticancer agents has led to the investigation of various heterocyclic and substituted aromatic compounds. Derivatives of chlorinated aminobenzoic acids have emerged as promising candidates, particularly as inhibitors of critical signaling pathways in cancer progression.
Focus on EGFR Inhibition
A noteworthy study focused on the synthesis of 4-amino-3-chloro benzoate ester derivatives, which were evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][6] EGFR is a well-validated target in oncology, and its overactivation is implicated in the proliferation and survival of various cancer cells. The study benchmarked the novel compounds against Erlotinib, an established EGFR inhibitor.
One of the synthesized compounds, a hydrazine-1-carbothioamide derivative designated as N5a , demonstrated superior cytotoxic effects against human lung (A549), liver (HepG2), and colon (HCT-116) cancer cell lines when compared to Erlotinib.[3][6] Furthermore, N5a exhibited more potent inhibitory activity against the EGFR tyrosine kinase, suggesting a clear mechanism for its anticancer properties.[3]
Comparative Cytotoxicity Data (IC₅₀, µM)
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |
| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
| Lower IC₅₀ values indicate higher cytotoxic potency. Data sourced from a study on 4-amino-3-chloro benzoate ester derivatives.[3] |
Comparative EGFR Kinase Inhibitory Activity (IC₅₀, µM)
| Compound | EGFR Tyrosine Kinase |
| N5a | 0.58 ± 0.04 |
| Erlotinib | 0.95 ± 0.07 |
| Lower IC₅₀ values indicate greater inhibitory activity. Data sourced from a study on 4-amino-3-chloro benzoate ester derivatives.[3] |
The superior performance of N5a underscores the potential of the 4-amino-chlorobenzoic acid scaffold in designing potent and selective anticancer agents. The hydrazine-1-carbothioamide moiety appears to be a key pharmacophore for EGFR inhibition.
Caption: EGFR Signaling Pathway Inhibition by N5a Derivative.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., A549, HepG2, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 4-amino-3-chloro benzoate ester derivatives) or a standard drug (e.g., Erlotinib) and incubated for 72 hours.[3]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[3] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO).[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3] The intensity of the purple color is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.[3]
Anti-inflammatory Activity: Modulating Inflammatory Responses
Chronic inflammation is a key driver of numerous diseases. Derivatives of aminobenzoic acids have shown potential in modulating inflammatory pathways.
A study on 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (a structurally more complex derivative) revealed its ability to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells.[7] This suggests that the compound can suppress key inflammatory mediators in the central nervous system.
Another investigation into 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid demonstrated a significant reduction in the pro-inflammatory cytokines TNF-α and IL-1β in an LPS-induced rat model.[8] While these studies do not focus on a series of this compound derivatives, they highlight the anti-inflammatory potential of the broader class of substituted aminobenzoic acids. The mechanism of action is likely linked to the inhibition of enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).[7]
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antibiotic-resistant strains of bacteria necessitates the development of new antimicrobial agents. Derivatives of chlorinated aminobenzoic acids have been explored for their antibacterial and antifungal properties.[4][9]
Studies on 2-chlorobenzoic acid derivatives have shown that Schiff's bases, in particular, exhibit potent antimicrobial activity.[9] The antimicrobial efficacy is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.
Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound ID | Target Microorganism | MIC (µg/mL) |
| Analog 1 (N-(4-chlorophenyl)-2-amino-4-chlorobenzamide) | Staphylococcus aureus | 125 |
| Analog 1 (N-(4-chlorophenyl)-2-amino-4-chlorobenzamide) | Bacillus subtilis | 125 |
| Analog 2 (Schiff's base of 2-chlorobenzoic acid) | Escherichia coli | Comparable to Norfloxacin |
| Data compiled from studies on 4-Amino-2-chlorobenzoic acid analogs.[4][9] |
The mechanism of antimicrobial action for benzoic acid derivatives is often attributed to their ability to disrupt bacterial cell membrane integrity and interfere with essential metabolic processes.[4]
Caption: General Workflow for Antimicrobial Screening.
Experimental Protocol: Broth Dilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.[4]
Step-by-Step Methodology:
-
Preparation of Stock Solution: A stock solution of the test compound (e.g., a this compound derivative) is prepared in a suitable solvent like DMSO.
-
Serial Dilutions: A two-fold serial dilution of the stock solution is prepared in sterile test tubes containing a suitable growth medium, such as Mueller-Hinton broth.
-
Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
Incubation: The tubes are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the broth remains clear).
Conclusion and Future Perspectives
The derivatives of this compound and its isomers represent a promising and versatile scaffold for the development of new therapeutic agents. The available data, though fragmented, clearly indicates their potential in oncology, anti-inflammatory, and antimicrobial applications. The superior performance of specific derivatives, such as the EGFR inhibitor N5a, highlights the significant impact that targeted synthetic modifications can have on biological activity.
To fully unlock the potential of this class of compounds, future research should focus on:
-
Systematic SAR Studies: The synthesis and biological evaluation of a homologous series of this compound derivatives are crucial to establish clear structure-activity relationships. This will enable the rational design of more potent and selective compounds.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is essential for their development as clinical candidates.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified in vitro must be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
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- Benchchem. Efficacy of 4-Amino-2-chlorobenzoic Acid Derivatives: A Comparative Analysis Against Existing Therapeutics.
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- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives.
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PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Available from: [Link]
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ResearchGate. First synthesis and biological evaluation of 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines as inhibitors of TNF-α and IL-6. Available from: [Link]
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ResearchGate. Synthesis, Characterization and Study Biological Activity of Substituted 4-Amino -3,5-Bis (2,4-dichloro phenoxy)-1,2,4-Triazole. Available from: [Link]
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A Comparative Spectroscopic Guide to 4-Amino-2,3-dichlorobenzoic Acid and Its Derivatives
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 4-Amino-2,3-dichlorobenzoic acid and its key derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. By elucidating the correlations between molecular structure and spectral features, this guide serves as a practical reference for structural characterization, purity assessment, and analytical method development.
Introduction: The Significance of this compound
This compound is a polysubstituted aromatic carboxylic acid, a structural motif of interest in medicinal chemistry and materials science. The specific arrangement of the amino, chloro, and carboxylic acid functional groups on the benzene ring imparts unique chemical properties, making it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. An unambiguous understanding of its spectroscopic signature is paramount for its effective utilization and for the characterization of its downstream derivatives.
This guide will first detail the spectroscopic profile of the parent compound, this compound. Subsequently, we will explore how derivatization of the carboxylic acid group, for instance, into an ester or an amide, systematically alters the spectroscopic landscape. This comparative approach, grounded in fundamental principles of spectroscopy, provides a predictive framework for the analysis of novel compounds within this chemical class.
Spectroscopic Profile of this compound
A comprehensive analysis of any new chemical entity begins with a thorough characterization of the starting materials. The following sections detail the expected spectroscopic features of this compound, based on established principles and data from closely related analogs. While experimental data for this specific molecule is not widely available in public databases, the principles outlined provide a robust predictive framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The substitution pattern on the benzene ring—with substituents at positions 1, 2, 3, and 4—leaves two adjacent aromatic protons. This will result in a characteristic splitting pattern.
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.5-8.5 ppm)[1]. The proton at position 5 will likely be a doublet, coupled to the proton at position 6. The proton at position 6 will also be a doublet, coupled to the proton at position 5. The exact chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing chlorine atoms and carboxylic acid group will deshield the protons, shifting them downfield, while the electron-donating amino group will have a shielding effect.
-
Amino Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which can be highly variable and is dependent on solvent, concentration, and temperature.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a significantly downfield chemical shift (often >10 ppm), also subject to exchange and solvent effects.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. For this compound, seven distinct signals are expected (six for the aromatic ring and one for the carboxyl carbon). The chemical shifts of the aromatic carbons typically appear between δ 110-150 ppm[2][3].
-
Carboxyl Carbon (-COOH): This will be the most downfield signal, typically in the range of δ 165-185 ppm.
-
Aromatic Carbons: The carbons directly attached to the electronegative chlorine atoms (C-2 and C-3) will be deshielded and appear at a lower field compared to other aromatic carbons. The carbon attached to the amino group (C-4) will be shielded and appear at a higher field. The carbon attached to the carboxylic acid group (C-1) will also be deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the O-H, N-H, C=O, C-Cl, and aromatic C-H and C=C bonds.
-
O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
N-H Stretch (Amine): Two sharp to medium bands are anticipated in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700 cm⁻¹, indicative of the carbonyl group.
-
C=C Stretch (Aromatic): Several peaks of variable intensity are expected in the 1450-1600 cm⁻¹ region[2][3].
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, will be indicative of the carbon-chlorine bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.
-
Molecular Ion Peak (M⁺): Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks. For a molecule with two chlorine atoms, there will be peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1[4]. This isotopic signature is a powerful diagnostic tool for confirming the presence of two chlorine atoms.
-
Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of -OH and -COOH. The presence of the chlorine and amino groups will also influence the fragmentation, potentially leading to the loss of HCl or other characteristic fragments.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorptions in the UV region. The spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption bands characteristic of a substituted benzene ring. The positions and intensities of these bands are influenced by the substituents. Both the amino and carboxyl groups, as well as the chlorine atoms, will act as auxochromes, shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. The pH of the solution can also significantly affect the UV spectrum due to the protonation state of the amino and carboxylic acid groups[5][6].
Comparative Spectroscopic Analysis of Derivatives
Derivatization of the carboxylic acid functionality of this compound to form esters and amides leads to predictable changes in their spectroscopic signatures.
Methyl 4-Amino-2,3-dichlorobenzoate
Esterification of the carboxylic acid with methanol yields Methyl 4-amino-2,3-dichlorobenzoate.
Comparative Spectroscopic Data: this compound vs. Methyl 4-Amino-2,3-dichlorobenzoate
| Spectroscopic Technique | This compound (Predicted) | Methyl 4-Amino-2,3-dichlorobenzoate (Predicted) | Key Differences & Rationale |
| ¹H NMR | -COOH proton signal (>10 ppm, broad) | -OCH₃ proton signal (~3.9 ppm, singlet) | Disappearance of the acidic proton and appearance of the methyl ester singlet. |
| Aromatic protons (2H, doublets) | Aromatic protons (2H, doublets) | Minor shifts in aromatic protons due to the change in the electron-withdrawing nature of the substituent. | |
| ¹³C NMR | -COOH carbon (~165-185 ppm) | -COOCH₃ carbon (~160-170 ppm) | The ester carbonyl carbon is typically slightly upfield compared to the carboxylic acid carbonyl. |
| -OCH₃ carbon (~50-60 ppm) | Appearance of a new signal for the methoxy carbon. | ||
| IR | Broad O-H stretch (2500-3300 cm⁻¹) | Absence of broad O-H stretch | The defining change upon esterification. |
| C=O stretch (~1700 cm⁻¹) | C=O stretch (~1720 cm⁻¹) | The C=O stretch of an ester is typically at a higher frequency than that of a carboxylic acid. | |
| MS | M⁺, M+2, M+4 isotopic cluster | M⁺, M+2, M+4 isotopic cluster with an increase of 14 mass units | The molecular weight increases by 14 units (CH₂). |
4-Amino-2,3-dichlorobenzamide
Conversion of the carboxylic acid to a primary amide results in 4-Amino-2,3-dichlorobenzamide.
Comparative Spectroscopic Data: this compound vs. 4-Amino-2,3-dichlorobenzamide
| Spectroscopic Technique | This compound (Predicted) | 4-Amino-2,3-dichlorobenzamide (Predicted) | Key Differences & Rationale |
| ¹H NMR | -COOH proton signal (>10 ppm, broad) | -CONH₂ proton signals (2H, broad singlets) | Disappearance of the acidic proton and appearance of two amide proton signals. |
| Aromatic protons (2H, doublets) | Aromatic protons (2H, doublets) | Shifts in aromatic proton signals due to the different electronic nature of the amide group. | |
| ¹³C NMR | -COOH carbon (~165-185 ppm) | -CONH₂ carbon (~165-175 ppm) | The amide carbonyl carbon chemical shift is generally in a similar range to the carboxylic acid. |
| IR | Broad O-H stretch (2500-3300 cm⁻¹) | N-H stretches (~3200 and ~3400 cm⁻¹, two bands) | Disappearance of the broad O-H and appearance of the amide N-H stretches. |
| C=O stretch (~1700 cm⁻¹) | C=O stretch (Amide I band) (~1650 cm⁻¹) | The amide carbonyl stretch (Amide I) is at a lower frequency than the carboxylic acid carbonyl. | |
| N-H bend (Amide II band) (~1640 cm⁻¹) | Appearance of the Amide II band. | ||
| MS | M⁺, M+2, M+4 isotopic cluster | M⁺, M+2, M+4 isotopic cluster with a decrease of 1 mass unit | The molecular weight decreases by 1 unit (O vs. NH). |
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols serve as a self-validating system when followed with precision.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the analyte.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer on the sample.
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
FTIR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a clean spectrum of the sample.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol or ethyl acetate). For less volatile compounds, derivatization may be necessary.
-
Instrumentation: Utilize a GC-MS system.
-
GC Separation: Inject the sample into the GC. The GC will separate the components of the sample based on their boiling points and interactions with the column stationary phase.
-
Ionization (EI): As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic analysis of this compound and its derivatives is a multi-faceted process that relies on the synergistic interpretation of data from various techniques. This guide has provided a predictive framework for understanding the ¹H NMR, ¹³C NMR, IR, MS, and UV-Vis spectra of the parent compound and has detailed the expected spectral shifts upon derivatization to an ester and an amide. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reliability and reproducibility. By understanding the fundamental principles that govern the relationship between molecular structure and spectroscopic data, researchers can confidently characterize these and other related compounds, accelerating the pace of discovery and development.
References
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A Comparative Guide to the Structure-Activity Relationship of Synthetic Auxin Herbicides: Insights from Picolinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals in Agriculture
In the relentless pursuit of effective and selective weed management solutions, understanding the intricate relationship between a molecule's structure and its herbicidal activity is paramount. This guide delves into the structure-activity relationships (SAR) of a prominent class of synthetic auxin herbicides: the picolinic acid analogs. While direct, extensive research on 4-amino-2,3-dichlorobenzoic acid analogs is limited, the wealth of data on structurally and functionally similar picolinic acid derivatives provides a robust framework for understanding how subtle molecular modifications can dramatically influence herbicidal efficacy.
Synthetic auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability within the plant leads to a sustained and overwhelming hormonal response, ultimately causing phytotoxicity in susceptible species.[1][2] These herbicides are crucial for controlling broadleaf weeds in cereal crops and other agricultural settings.[1] This guide will dissect the key structural features that govern the herbicidal activity of picolinic acid analogs, present comparative data from experimental studies, and provide detailed protocols for assessing their biological effects.
The Core Scaffold: Picolinic Acid and its Significance
Picolinic acid derivatives have emerged as a cornerstone of modern herbicide development.[3][4] Their general structure, characterized by a pyridine carboxylic acid core, allows for diverse chemical modifications that can fine-tune their activity, selectivity, and environmental fate. The exploration of this chemical space has led to the discovery of highly potent herbicides with novel weed control spectrums.
A prime example of this exploration is the development of 4-amino-3-chloro-5-fluoro-6-(substituted-pyrazol-1-yl)picolinic acids and 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids.[3][5][6][7] These compounds have been systematically synthesized and evaluated, providing a rich dataset for understanding SAR.
Decoding the Structure-Activity Relationship
The herbicidal activity of picolinic acid analogs is profoundly influenced by the nature and position of substituents on the aromatic and heterocyclic rings. The following sections break down these relationships based on available experimental data.
Impact of Substituents on the Pyrazolyl and Phenyl Rings
Research by Li and colleagues on 4-amino-3-chloro-5-fluoro-6-(substituted-pyrazol-1-yl)picolinic acids has revealed critical insights into the role of substituents on the phenyl ring of the pyrazole moiety.[3]
Key Findings:
-
Positional Isomerism is Crucial: The location of substituents on the phenyl ring significantly impacts herbicidal activity. Substituents at the 2- and 4-positions of the phenyl ring generally lead to higher inhibitory activity compared to those at the 3-position.[3]
-
Electronic Effects Matter: The electronic properties of the substituents play a vital role. While a degree of electron-withdrawing or electron-donating character can be tolerated, strongly electron-withdrawing groups (e.g., carboxyl, nitro) or strongly electron-donating groups (e.g., hydroxyl, amino) tend to decrease herbicidal activity.[3]
-
Substituents on the Pyrazole Ring: Modifications to the pyrazole ring itself also influence activity, though in some studied series, the impact of these substituents was found to be less pronounced than those on the attached phenyl ring.[3]
The following table summarizes the root growth inhibition of selected 4-amino-3-chloro-5-fluoro-6-(substituted-pyrazol-1-yl)picolinic acid analogs against Brassica napus.
| Compound ID | Phenyl Ring Substituent (R1) | Root Growth Inhibition of Brassica napus (%) at 250 µM |
| S201 | 2-F | >80% |
| S202 | 4-F | >80% |
| S203 | 2-Cl | >80% |
| S204 | 4-Cl | >80% |
| S205 | 2-Br | >80% |
| S206 | 4-Br | >80% |
| S207 | 2-CH3 | >80% |
| S208 | 4-CH3 | >80% |
| S209 | 3-F | <80% |
| S210 | 3-Cl | <80% |
| S211 | 3-Br | <80% |
| S212 | 3-CH3 | <80% |
Data adapted from Li et al. (2025).[3]
This data clearly illustrates the preference for substitution at the 2- and 4-positions of the phenyl ring for potent herbicidal activity against Brassica napus.
A similar trend was observed in a study on 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, where the nature of the substituent on the aryl group attached to the pyrazole ring was critical for activity. For instance, compound V-7, with a 4-chlorophenyl substituent, demonstrated a significantly lower IC50 value for inhibiting the root growth of Arabidopsis thaliana compared to the commercial herbicide halauxifen-methyl.[5][7]
Mechanism of Action: A Molecular Perspective
Synthetic auxin herbicides exert their phytotoxic effects by overwhelming the natural auxin signaling pathway in plants.[1][2] The key steps in this process are:
-
Receptor Binding: Synthetic auxins bind to auxin co-receptors, primarily members of the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins.[2][8] Interestingly, different classes of synthetic auxins exhibit preferential binding to specific receptors. For example, picolinate auxins like picloram show higher affinity for AFB5.[4][9]
-
Degradation of Repressors: This binding event promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.[2][8] This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[2][8]
-
Gene Expression Dysregulation: The degradation of Aux/IAA repressors unleashes Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of a multitude of auxin-responsive genes.[2][8]
-
Phytotoxicity: The resulting massive and uncontrolled gene expression leads to a cascade of physiological disruptions, including epinasty (twisting and curling of stems and leaves), uncontrolled cell division and elongation, and ultimately, plant death.[1][2][10]
The following diagram illustrates the molecular mechanism of action of synthetic auxin herbicides.
Caption: Molecular mechanism of synthetic auxin herbicides.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of synthetic auxin herbicides.
Synthesis of Picolinic Acid Analogs
The synthesis of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids typically involves a multi-step process:
-
Nucleophilic Substitution: The chlorine atom at the 6-position of a picloram derivative is replaced by hydrazine hydrate to form an intermediate.[7]
-
Claisen Condensation: An appropriate ethyl acetate derivative is reacted with a methyl ketone to generate a 1,3-diketone intermediate.[7]
-
Knorr Cyclization: The hydrazine intermediate is then reacted with the 1,3-diketone intermediate to form the pyrazole ring.[7]
-
Saponification: The final step is the hydrolysis of the ester group to the carboxylic acid to yield the target picolinic acid derivative.
Caption: General synthetic scheme for picolinic acid analogs.
Root Growth Inhibition Assay
This bioassay is a sensitive and quantitative method to assess the herbicidal activity of auxin mimics.[3][11]
Materials:
-
Seeds of a sensitive plant species (e.g., Arabidopsis thaliana, Brassica napus)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Agar medium
-
Petri dishes
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare agar medium and autoclave.
-
While the medium is still molten, add the test compounds at various concentrations. A solvent control should also be prepared.
-
Pour the medium into sterile Petri dishes and allow it to solidify.
-
Sterilize the seeds and place them on the surface of the agar.
-
Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 25°C).
-
After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Calculate the percentage of root growth inhibition relative to the solvent control.
-
IC50 values (the concentration required to inhibit root growth by 50%) can be determined by plotting the inhibition percentage against the log of the compound concentration.
Post-Emergence Herbicidal Activity Assay
This assay evaluates the efficacy of herbicides on established plants.[3][12]
Materials:
-
Potted plants of target weed species (e.g., Amaranthus retroflexus) at a specific growth stage (e.g., 3-4 leaf stage)
-
Test compounds formulated as a sprayable solution with appropriate adjuvants
-
Spray chamber or handheld sprayer
-
Greenhouse with controlled environmental conditions
Procedure:
-
Grow the target weed species in pots to the desired growth stage.
-
Prepare spray solutions of the test compounds at different application rates (e.g., g/ha). A control group should be sprayed with the formulation blank.
-
Apply the spray solutions evenly to the foliage of the plants in a spray chamber.
-
Transfer the treated plants to a greenhouse and maintain them under optimal growing conditions.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, epinasty) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete kill).
-
The fresh or dry weight of the above-ground biomass can also be measured at the end of the experiment for a more quantitative assessment.
Conclusion and Future Directions
The structure-activity relationship studies of picolinic acid analogs have provided invaluable insights into the design of novel and effective synthetic auxin herbicides. The key takeaways are the critical importance of the substitution pattern on the aromatic rings and the electronic properties of the substituents. The well-established mechanism of action, involving the TIR1/AFB auxin co-receptor pathway, provides a solid foundation for rational herbicide design.
Future research in this area will likely focus on:
-
Exploring Novel Scaffolds: While picolinic acids have been fruitful, the discovery of new core structures that mimic auxin could lead to herbicides with different selectivity profiles and modes of action.
-
Combating Herbicide Resistance: Understanding the molecular basis of resistance to synthetic auxins is crucial for developing next-generation herbicides that can overcome this challenge.
-
Improving Environmental Profiles: The design of herbicides with enhanced efficacy at lower application rates and more favorable environmental degradation profiles is a continuous goal.
By leveraging the principles of SAR and a deep understanding of the molecular mechanisms of action, the scientific community can continue to develop innovative solutions for sustainable weed management in agriculture.
References
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Li, H., Wei, W., Shi, R., Gou, Y., Li, X., Li, C., Li, Y., Cao, Y., & Liu, S. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(5), 1022. [Link]
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Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest management science, 66(2), 113–120. [Link]
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Perez-Kemp, J. A., & Sant'Anna-Santos, B. F. (2015). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Ciência Rural, 45(12), 2113-2121. [Link]
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Song, Y. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7726. [Link]
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Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior, 5(1), 76-79. [Link]
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Perez-Kemp, J. A., & Sant'Anna-Santos, B. F. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Ciência Rural, 45(12). [Link]
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Wright, T. R., Napier, R. M., & Tan, X. (2020). The differential binding and biological efficacy of auxin herbicides. Pest management science, 76(11), 3638–3647. [Link]
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Li, H., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]
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Feng, S., Liu, C., Yang, S., Li, Y., Li, Y., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
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Feng, S., Liu, C., Yang, S., Li, Y., Li, Y., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
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Yang, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 488. [Link]
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Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. [Link]
-
Li, H., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PubMed. [Link]
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Sosnoskie, L. M., & Culpepper, A. S. (2025). Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. Weed Science, 73(4), 336-345. [Link]
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Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. [Link]
-
Feng, S., Liu, C., Yang, S., Li, Y., Li, Y., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC. [Link]
-
Li, H., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. [Link]
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Biology Discussion. Auxins: History, Bioassay, Function and Uses. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Amino-2,3-dichlorobenzoic Acid
<_ _>
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, the rigorous assessment of purity is not merely a quality control step; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility. 4-Amino-2,3-dichlorobenzoic acid is a crucial building block in various synthetic pathways, and its purity can directly impact the quality and impurity profile of the final API. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of different synthesized batches of this compound, grounded in the principles of scientific integrity and validated through detailed experimental protocols.
The Criticality of Purity: Why a Multi-Faceted Approach is Essential
The synthetic route to this compound, often involving the reduction of a nitro precursor or other multi-step pathways, can introduce a variety of impurities. These may include unreacted starting materials, isomers, by-products from side reactions, and residual solvents. Each type of impurity presents a unique challenge and potential risk, necessitating a suite of orthogonal analytical techniques to build a comprehensive purity profile. A single method, while powerful, rarely tells the whole story. This guide, therefore, advocates for a logical, tiered approach to purity assessment.
Orthogonal Analytical Strategy for Purity Verification
A robust purity assessment workflow integrates preliminary checks with high-resolution quantitative and qualitative techniques. This ensures not only the accurate quantification of the target compound but also the confident identification of any co-existing impurities.
Caption: Purity assessment workflow for synthesized compounds.
Phase 1: Preliminary and Bulk Property Analysis
Before engaging in more resource-intensive chromatographic techniques, simple physical and bulk property measurements provide a rapid, cost-effective first pass on purity and identity.
Melting Point Determination
Expertise & Causality: The melting point is a classic indicator of purity.[1] Pure crystalline compounds exhibit a sharp, well-defined melting point, whereas the presence of impurities typically causes a depression and broadening of the melting range.[1][2] This phenomenon, known as melting point depression, occurs because impurities disrupt the crystal lattice of the solid, requiring less energy to transition into the liquid phase. It serves as an excellent, albeit non-specific, preliminary check. A broad melting range immediately signals the need for rigorous chromatographic analysis.
Self-Validating Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to facilitate uniform heat transfer.[3]
-
Calibration: Calibrate the melting point apparatus using certified reference standards with melting points bracketing the expected range of the sample.
-
Initial Determination: Perform a rapid heating (10-15 °C/min) to find the approximate melting point.[1]
-
Accurate Determination: Repeat the analysis with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (completion). A pure sample should have a range of ≤ 1°C.
Elemental Analysis (CHN Analysis)
Expertise & Causality: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen, which are used to determine the compound's empirical formula.[4][5][6] For this compound (C₇H₅Cl₂NO₂), the theoretical percentages are: C=41.21%, H=2.47%, N=6.87%. A significant deviation from these values indicates the presence of impurities that alter the elemental composition, such as residual solvents or by-products with different formulas.[7]
Self-Validating Protocol:
-
Sample Preparation: Samples must be meticulously dried under a high vacuum to remove all traces of water and solvents. A sample weight of 2-3 mg is typically used.
-
System Blank: Analyze an empty tin capsule to establish the baseline and ensure no system contamination.
-
Standardization: Analyze a certified, high-purity standard (e.g., acetanilide) to generate a calibration factor for the instrument. The results for the standard must fall within the specified tolerance (typically ±0.3% of the theoretical value).
-
Sample Analysis: Analyze the sample in duplicate or triplicate to ensure reproducibility. The results should be consistent between runs.
-
Data Interpretation: Compare the experimental percentages to the theoretical values. A close correlation supports the compound's identity and suggests the absence of significant non-isomeric impurities.[7]
Phase 2: High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Causality: HPLC is the cornerstone of purity assessment for non-volatile organic compounds.[8] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[8] For this compound, a reversed-phase (RP-HPLC) method is ideal. The molecule's aromatic rings and carboxylic acid group provide sufficient hydrophobicity to be retained on a nonpolar C18 stationary phase, while the polar amino and carboxyl groups allow for elution with a polar mobile phase (e.g., a mixture of acetonitrile and water). Adding a small amount of acid (like formic or phosphoric acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and more reproducible retention times.[9] UV detection is well-suited as the aromatic ring contains a strong chromophore.
Self-Validating Protocol: The protocol below is designed to be compliant with the principles of analytical procedure validation outlined in ICH Q2(R1).[10][11][12][13]
-
System Preparation:
-
Mobile Phase: Prepare a filtered (0.45 µm) and degassed mobile phase, for example, Acetonitrile:Water (40:60 v/v) with 0.1% Formic Acid.[8] The use of formic acid makes the method MS-compatible if needed for impurity identification.[9]
-
Column: Use a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
System Suitability: Equilibrate the column with the mobile phase until a stable baseline is achieved. Perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
-
-
Solution Preparation:
-
Diluent: Use the mobile phase as the diluent to ensure sample compatibility.[8]
-
Standard Solution: Accurately prepare a standard solution of a certified reference material of this compound at a concentration of approximately 0.1 mg/mL.[8]
-
Sample Solution: Prepare the synthesized batch sample at the same concentration as the standard solution. Filter through a 0.45 µm syringe filter to remove particulates.[8][14]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identification: The retention time of the main peak in the sample chromatogram should match that of the standard.
-
Purity Calculation: Calculate the purity of the batch using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. This method assumes that all components have a similar response factor at the detection wavelength. For higher accuracy, relative response factors for known impurities should be determined.
-
Phase 3: Structural Confirmation & Impurity Identification
While HPLC quantifies purity, spectroscopic techniques are required to confirm the molecular structure of the main component and to identify unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.[15] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule. For this compound, ¹H NMR will show characteristic signals for the aromatic protons, with chemical shifts and coupling patterns dictated by the substitution pattern. The amino and carboxylic acid protons will also appear, though their positions can be variable. ¹³C NMR will show distinct signals for each of the seven unique carbon atoms. Comparing the spectra of a synthesized batch to a reference standard provides definitive structural confirmation.[15]
Self-Validating Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆), which is excellent for dissolving this class of compounds.[15] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[16]
-
Instrument Setup: Acquire the spectra on a calibrated NMR spectrometer (e.g., 400 MHz).[16] Ensure proper shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Use a standard pulse sequence.
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[15]
-
Integrate the peaks. The integration ratios should correspond to the number of protons in the molecule.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.[15]
-
-
Data Interpretation: Compare the obtained chemical shifts, coupling constants, and integration values with those from a certified reference standard or published data. Small peaks that cannot be attributed to the main compound, solvent, or TMS represent impurities.
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation patterns, clues to its structure. For this compound, the presence of two chlorine atoms creates a highly characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[17] A molecule with two chlorine atoms will therefore exhibit a molecular ion cluster with peaks at M, M+2, and M+4, with a characteristic relative intensity ratio (approximately 9:6:1).[18] This isotopic signature is a powerful confirmation of the presence of two chlorine atoms.[17] When coupled with a separation technique like LC or GC, MS is invaluable for identifying trace-level impurities.[14]
Self-Validating Protocol (LC-MS):
-
Interface: Use the same HPLC method developed for purity analysis. The mobile phase containing formic acid is directly compatible with electrospray ionization (ESI).
-
Ionization: Use ESI in either positive or negative mode. Positive mode will likely show the [M+H]⁺ ion, while negative mode will show the [M-H]⁻ ion.
-
Mass Analyzer: Acquire data across a relevant mass range (e.g., m/z 50-500).
-
Data Interpretation:
-
Main Component: Confirm the molecular weight of the main peak. The observed m/z should correspond to the expected value for this compound (Exact Mass: 204.97).
-
Isotopic Pattern: Verify the characteristic M, M+2, M+4 isotopic pattern for the dichlorinated compound.
-
Impurity Identification: For any impurity peaks observed in the chromatogram, analyze their mass spectra. The molecular weight can provide a molecular formula, and fragmentation data (from MS/MS experiments) can be used to propose a structure.
-
Comparative Data Summary
The following table summarizes the key attributes of each analytical technique for the assessment of this compound.
| Parameter | Melting Point | Elemental Analysis | HPLC-UV | NMR Spectroscopy | Mass Spectrometry |
| Primary Purpose | Preliminary Purity | Empirical Formula | Quantitative Purity | Structural Elucidation | MW & Structure |
| Information | Physical Property | Elemental Composition | % Purity, Impurity Profile | Atomic Connectivity | Molecular Weight, Formula |
| Specificity | Low | Low (for isomers) | High | Very High | Very High |
| Sensitivity | Low | Moderate | High | Moderate | Very High |
| Destructive? | No | Yes | No (can be collected) | No | Yes |
| Key Advantage | Rapid, Low Cost | Confirms Formula | Robust, Quantitative | Unambiguous Structure | High Sensitivity, ID |
| Key Limitation | Non-specific | Insensitive to isomers | Needs Reference Stds | Lower Sensitivity | May require derivatization |
The following table presents hypothetical purity data for three different synthesized batches, showcasing how the data from orthogonal methods builds a complete picture.
| Batch ID | Melting Point (°C) | Elemental Analysis (%C, Dev.) | HPLC Purity (% Area) | NMR Confirmation | MS Confirmation | Overall Assessment |
| SYN-001 | 210-211 (Sharp) | 41.18% (-0.03%) | 99.85% | Conforms to structure | Correct MW & Isotope Pattern | Pass - High Purity |
| SYN-002 | 205-209 (Broad) | 41.25% (+0.04%) | 98.10% (Impurity at RRT 1.2) | Conforms, minor unknown peaks | Impurity MW matches starting material | Fail - Incomplete reaction |
| SYN-003 | 209-211 (Sharp) | 42.55% (+1.34%) | 99.55% | Conforms, peak for Ethyl Acetate | Correct MW & Isotope Pattern | Conditional Pass - Requires re-drying to remove residual solvent |
Conclusion
Assessing the purity of a synthesized compound like this compound is a rigorous process that demands more than a single analytical measurement. By employing a strategic, multi-tiered approach—starting with fundamental checks like melting point, confirming elemental composition, quantifying purity with a validated HPLC method, and finally, confirming structure and identifying unknowns with NMR and MS—a comprehensive and trustworthy purity profile can be established. This orthogonal approach ensures that each batch meets the stringent quality requirements necessary for its use in research and drug development, ultimately safeguarding the integrity of the final product.
References
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][10][13]
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ChemCollective. (n.d.). Stoichiometry: Elemental Analysis. Carnegie Mellon University. [Link][4]
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CK-12 Foundation. (n.d.). What is elemental analysis?. [Link][5]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][11]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][12]
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McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2076–2082. [Link][19][20]
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METTLER TOLEDO. (n.d.). Determination of Melting Points. [Link][3]
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University of Calgary. (n.d.). Melting point determination. [Link]
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Save My Exams. (2025). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. [Link][2]
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Chemistry LibreTexts. (2025). 6.8: Calculating Empirical Formulas for Compounds. [Link][6]
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Chemistry LibreTexts. (2023). 3.2 Determining Empirical and Molecular Formulas. [Link][7]
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SIELC Technologies. (n.d.). Separation of 4-Amino-3,5-dichlorobenzoic acid on Newcrom R1 HPLC column. [Link][9]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link][18]
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Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. [Link][17]
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Royal Society of Chemistry. (n.d.). Supplementary Information. [Link][16]
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quantitative analysis of 4-Amino-2,3-dichlorobenzoic acid in biological matrices
An In-Depth Technical Guide to the Quantitative Analysis of 4-Amino-2,3-dichlorobenzoic Acid in Biological Matrices
As a Senior Application Scientist, this guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of this compound in complex biological matrices such as plasma, urine, and tissue homogenates. The accurate quantification of this and similar small molecules is paramount in pharmacokinetic, toxicological, and drug metabolism studies. This document moves beyond simple procedural lists to explain the rationale behind methodological choices, ensuring a robust and self-validating approach to bioanalysis.
The Analytical Challenge: this compound
This compound is a halogenated aromatic amine, a class of compounds often found as pharmaceutical metabolites or intermediates in chemical synthesis.[1] Its properties—moderate polarity, acidic nature due to the carboxylic acid group, and aromatic structure—present distinct challenges for extraction and analysis. Biological matrices are inherently complex, containing a vast excess of endogenous materials like proteins, lipids, salts, and other metabolites that can interfere with analysis, causing matrix effects and compromising data integrity.[2] Therefore, a successful quantitative method hinges on two key stages: meticulous sample preparation to isolate the analyte and a highly selective, sensitive analytical technique for detection.
A Comparative Guide to Sample Preparation Techniques
The primary goal of sample preparation is to remove interfering components from the biological matrix, concentrate the analyte, and present it in a solvent compatible with the downstream analytical instrument.[2] The choice of technique is a critical decision that balances recovery, cleanliness, throughput, and cost.
Key Sample Preparation Methods:
-
Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid) to precipitate proteins.[3] While quick, it is a non-selective, "crude" cleanup method. The resulting supernatant remains rich in salts, phospholipids, and other small molecules, which can lead to significant matrix effects in LC-MS/MS and shorten the lifespan of analytical columns.[2]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4] For an acidic analyte like this compound, the sample pH is adjusted to be acidic (e.g., pH < 4). This protonates the carboxylic acid group, neutralizing its charge and making the molecule more nonpolar, thus promoting its partition into an organic solvent like ethyl acetate or methyl tert-butyl ether.[5] LLE provides a much cleaner extract than PPT but can be labor-intensive, use large volumes of organic solvents, and is prone to emulsion formation.[6]
-
Solid-Phase Extraction (SPE): SPE is a highly versatile and selective technique that has become a mainstay in modern bioanalysis.[6] It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). For this compound, two primary SPE modes are applicable:
-
Reversed-Phase SPE (RP-SPE): Utilizes a nonpolar sorbent (e.g., C18). The sample is acidified to neutralize the analyte, which is then retained on the sorbent via hydrophobic interactions. A wash step with a weak organic solvent removes polar interferences, and the analyte is finally eluted with a strong organic solvent.
-
Anion Exchange SPE (AEX-SPE): Employs a positively charged sorbent. The sample pH is adjusted to be neutral or slightly basic (e.g., pH 6-8) to ensure the analyte's carboxylic acid group is deprotonated (negatively charged). The analyte is retained via electrostatic interaction. While potentially very selective, this method can suffer from interference by endogenous anions (like phosphates and citrates) that are abundant in biological fluids.[7]
-
Workflow Diagram for Solid-Phase Extraction (SPE)
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Performance Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate to High | High |
| Recovery | ~90-100% (but dirty) | ~70-95% | >85% |
| Matrix Effect | High | Low to Moderate | Low |
| Throughput | High | Low | Moderate to High (automatable) |
| Solvent Usage | Low | High | Low |
| Cost per Sample | Low | Moderate | High |
| Best For | Rapid screening, high concentration samples | Removing fatty interferences, moderately clean extracts | Low-level quantification, high sensitivity assays (e.g., LC-MS/MS) |
Quantitative Analytical Methodologies: A Head-to-Head Comparison
The choice of analytical instrument is dictated by the required sensitivity, selectivity, and the nature of the study. While direct comparative data for this compound is not widely published, robust comparisons can be drawn from established methods for its structural analog, 4-Amino-2-chlorobenzoic acid, and general principles of bioanalysis.[3][8]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: This technique separates the analyte from other compounds on a reversed-phase (e.g., C18) column based on polarity, followed by detection using a UV spectrophotometer.[9] The aromatic ring and carboxylic acid group in this compound provide strong UV absorbance, making this method viable.
-
Expertise & Experience: HPLC-UV is a workhorse in many labs due to its robustness and cost-effectiveness. The key to a successful HPLC-UV method is achieving chromatographic resolution between the analyte and any UV-absorbing interferences from the matrix. An ion-pairing agent may be needed in the mobile phase to improve peak shape for the acidic analyte.[3]
-
Trustworthiness: While reliable for higher concentrations, its specificity is limited. A peak at the correct retention time does not unequivocally confirm analyte identity. This method is best suited for analyzing simpler matrices or when analyte concentrations are expected to be in the µg/mL range.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS offers high separation efficiency and highly specific detection based on the mass-to-charge ratio of the analyte and its fragments.
-
Expertise & Experience: Due to the low volatility of this compound (with its polar amino and carboxylic acid groups), a critical derivatization step is required.[8] This typically involves converting the polar groups into nonpolar silyl ethers/esters using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This adds a step to the sample preparation workflow and must be carefully controlled for reproducibility.
-
Trustworthiness: The mass spectrum provides a molecular fingerprint, offering very high confidence in analyte identification. GC-MS can achieve excellent sensitivity, often in the low ng/mL range, making it suitable for trace analysis.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This is the gold standard for quantitative bioanalysis. It couples the powerful separation of HPLC with the exceptional sensitivity and specificity of a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10] In MRM, a specific precursor ion (matching the analyte's molecular weight) is selected, fragmented, and a specific product ion is monitored. This two-stage filtering process virtually eliminates matrix interference at the detector level.
-
Expertise & Experience: LC-MS/MS avoids the need for derivatization. The primary challenge is managing matrix effects, specifically ion suppression or enhancement, where co-eluting matrix components interfere with the ionization of the analyte in the MS source.[2] This is mitigated by using a stable isotope-labeled internal standard and developing a clean, efficient sample preparation method (typically SPE).
-
Trustworthiness: LC-MS/MS provides the highest levels of sensitivity and specificity, allowing for quantification at the sub-ng/mL or pg/mL level. Method validation according to regulatory guidelines (e.g., ICH, FDA) is standard practice and ensures the data is reliable and defensible.[11][12]
General Workflow for LC-MS/MS Analysis
Caption: The logical flow of an LC-MS/MS system for quantitative analysis.
Quantitative Performance Comparison
The following table summarizes the anticipated performance characteristics of the three key analytical techniques for the detection of this compound. Data is extrapolated from typical performance characteristics and published methods for structural analogs.[8]
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.5 - 10 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 30 - 150 ng/mL | 1.5 - 30 ng/mL | 0.05 - 5 ng/mL |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 98 - 102% |
| Precision (% RSD) | < 10% | < 8% | < 5% |
| Specificity | Moderate | High | Very High |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is optimized for cleanup prior to LC-MS/MS analysis.
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., this compound-¹³C₆) and 500 µL of 2% formic acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 4 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Hypothetical MRM Transitions):
-
Ionization Mode: ESI Positive (protonation of the amino group).
-
Analyte Transition: m/z 206 → m/z 188 (Precursor → Product, corresponding to loss of H₂O).
-
Internal Standard Transition: m/z 212 → m/z 194 (Corresponding transition for ¹³C₆-labeled standard).
-
Note: Specific MRM transitions and collision energies must be optimized by infusing a standard solution of the analyte.
-
Conclusion and Recommendations
For the robust, sensitive, and specific quantification of this compound in biological matrices, the combination of Solid-Phase Extraction (SPE) followed by LC-MS/MS analysis is the unequivocally superior methodology. This approach provides the low limits of quantitation required for pharmacokinetic and toxicology studies, while its high selectivity minimizes the risk of interference from endogenous matrix components.
While HPLC-UV offers a cost-effective solution for high-concentration screening and GC-MS provides high specificity, the extensive sample manipulation for derivatization in GC-MS and the limited sensitivity of HPLC-UV make them less suitable for demanding bioanalytical applications. The adoption of an SPE-LC-MS/MS workflow, supported by a rigorous method validation compliant with ICH guidelines, will ensure the generation of accurate, reproducible, and defensible data.[12]
References
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- Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. (n.d.).
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- BenchChem. A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid.
- LabRulez LCMS. Bioanalytical Sample Preparation.
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- Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation.
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- Larose, J., et al. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. PubMed.
- Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
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A Researcher's Guide to Reactivity in Aminodichlorobenzoic Acids: The Decisive Influence of Halogen Position
For researchers and professionals in drug development, understanding the subtle nuances of a molecule's structure is paramount to predicting its behavior. Aminodichlorobenzoic acids are a class of compounds where the seemingly minor detail of substituent placement dramatically alters chemical reactivity. This guide provides an in-depth comparison of how the position of chlorine atoms on the aromatic ring dictates the reactivity of both the amino and carboxylic acid functional groups. We will move beyond mere observation to explore the underlying electronic and steric principles, supported by actionable experimental protocols to validate these concepts in your own laboratory.
The Theoretical Framework: Electronic and Steric Tug-of-War
The reactivity of any substituted benzene ring is governed by a delicate interplay of electronic and steric effects. In aminodichlorobenzoic acids, we have three key players: the electron-donating amino group (-NH₂), the electron-withdrawing carboxylic acid group (-COOH), and two electron-withdrawing chlorine atoms (-Cl).
-
Inductive Effects (-I): Electronegative atoms like chlorine and oxygen pull electron density away from the aromatic ring through the sigma bonds. This effect is distance-dependent, weakening as the substituent moves further from the reaction center.[1][2] All three substituent types (-Cl, -COOH, -NH₂) exert an electron-withdrawing inductive effect, with the halogens being particularly potent.[3][4]
-
Resonance Effects (+R/-R): Substituents with lone pairs, like the amino group and halogens, can donate electron density into the pi-system of the ring (+R effect). This increases electron density, particularly at the ortho and para positions.[5][6] Conversely, groups like the carboxylic acid withdraw electron density from the pi-system (-R effect). The +R effect of the amino group is strong, while that of chlorine is weak.
-
Steric Effects: The physical size of a group can hinder a reaction or force adjacent functional groups out of the plane of the aromatic ring. This is famously known as the "ortho effect," where a bulky group next to a carboxylic acid can disrupt conjugation, paradoxically increasing the acid's strength by destabilizing the neutral acid form more than its conjugate base.[3][4][7]
The specific placement of the two chlorine atoms relative to the amino and carboxyl groups determines which of these effects dominate, leading to significant differences in acidity and nucleophilicity among isomers.
Comparative Analysis: Acidity of the Carboxyl Group
The acidity of the carboxylic acid, measured by its pKa, is a critical parameter. A lower pKa signifies a stronger acid. The strength is determined by the stability of the resulting carboxylate anion; substituents that withdraw electron density stabilize this anion, increasing acidity.[2]
Let's compare three hypothetical isomers to illustrate these principles:
-
Isomer A: 3,5-Dichloro-4-aminobenzoic acid: The two chlorine atoms are meta to the carboxyl group. Their strong -I effect significantly withdraws electron density, stabilizing the carboxylate. The amino group is para, and its +R effect is directed away from the carboxyl group's position, having a less pronounced effect on acidity.
-
Isomer B: 2,3-Dichloro-4-aminobenzoic acid: One chlorine is ortho and one is meta to the carboxyl group. The ortho chlorine will exert a powerful inductive effect and a potential steric "ortho effect," both of which increase acidity.[3][7]
-
Isomer C: 4,5-Dichloro-2-aminobenzoic acid: The amino group is now ortho to the carboxyl group. While the chlorines still withdraw electron density, the powerful +R effect of the ortho amino group can partially destabilize the carboxylate. Furthermore, potential intramolecular hydrogen bonding between the -NH₂ and -COOH groups can complicate the acidity profile.
Based on these principles, we can predict a general trend in acidity.
| Isomer | Key Influences on Acidity | Predicted Relative pKa |
| B: 2,3-Dichloro-4-aminobenzoic acid | Strong -I effect from two chlorines, one being ortho. Potential "ortho effect" from the C2-chlorine. | Lowest (Strongest Acid) |
| A: 3,5-Dichloro-4-aminobenzoic acid | Strong -I effect from two chlorines meta to the carboxyl group. | Intermediate |
| C: 4,5-Dichloro-2-aminobenzoic acid | -I effect from chlorines is countered by the +R effect of the ortho amino group. Potential for intramolecular H-bonding. | Highest (Weakest Acid) |
Experimental Validation Workflows
These predictions must be validated empirically. The following protocols provide a self-validating system for comparing isomer reactivity.
Logical Workflow for Comparative Analysis
The overall experimental approach involves synthesizing or procuring the isomers, followed by parallel tracks of characterization and reactivity studies.
Caption: Experimental workflow for comparing aminodichlorobenzoic acid isomers.
Protocol 1: Determination of Acid Dissociation Constants (pKa)
This protocol uses potentiometric titration to accurately measure the pKa of each isomer.
Causality: Titration directly measures the pH at which the acid is half-neutralized, which by definition is the pKa.[8][9][10][11] Using a mixed-solvent system like water/ethanol is necessary if the acids have low aqueous solubility.
Methodology:
-
Preparation: Prepare 0.01 M solutions of each aminodichlorobenzoic acid isomer in a 1:1 ethanol/water mixture. Prepare a standardized 0.05 M solution of NaOH.
-
Calibration: Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).
-
Titration:
-
Place 25 mL of the acid solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (the point of sharpest inflection).
-
The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is the pKa of the acid.
-
-
Trustworthiness: Repeat the titration for each isomer at least three times to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.
Protocol 2: Comparative Kinetic Analysis of Esterification
This experiment compares the rate at which the different isomers undergo Fischer esterification, providing a measure of the carboxylic acid's reactivity toward a nucleophile.
Causality: The rate of acid-catalyzed esterification is sensitive to both electronic effects (electron-withdrawing groups enhance the electrophilicity of the carboxyl carbon) and steric hindrance around the carboxyl group.
Methodology:
-
Reaction Setup: For each isomer, combine 1 mmol of the acid, 10 mL of methanol (acting as both solvent and reactant), and 0.1 mmol of a strong acid catalyst (e.g., sulfuric acid) in a sealed reaction vial.
-
Kinetic Monitoring:
-
Place the vials in a heating block set to a constant temperature (e.g., 60°C).
-
At set time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume of a neutral solvent mixture (e.g., acetonitrile/water).
-
-
Quantification: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC). Develop a method that separates the starting acid from the methyl ester product.
-
Data Analysis:
-
Calculate the concentration of the starting acid at each time point using a calibration curve.
-
Plot the natural logarithm of the acid concentration (ln[Acid]) versus time.
-
For a pseudo-first-order reaction (since methanol is in large excess), the slope of this line is the negative of the rate constant (-k).
-
-
Trustworthiness: The linearity of the ln[Acid] vs. time plot (R² > 0.98) validates the pseudo-first-order assumption. Comparing the calculated rate constants (k) will provide a quantitative measure of relative reactivity.
Visualizing the Underlying Electronic Effects
The differing reactivity stems from how the substituents collectively influence the electron density of the aromatic ring.
Caption: Electronic effects of substituents on aminodichlorobenzoic acid isomers.
Conclusion
The position of halogen atoms on an aminobenzoic acid scaffold is not a trivial detail; it is a fundamental determinant of the molecule's chemical personality. By understanding the interplay of inductive, resonance, and steric effects, researchers can make informed predictions about reactivity. As demonstrated, isomers with halogens ortho to the carboxylic acid are predicted to be stronger acids and potentially more reactive in esterification reactions due to dominant inductive and steric effects. This guide provides both the theoretical foundation and the practical, validated experimental protocols for scientists to probe these relationships, enabling more rational design in the development of pharmaceuticals and advanced materials.
References
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Acidity of o-halobenzoic acids. (2015). Chemistry Stack Exchange. [Link]
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Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. (n.d.). Toppr. [Link]
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Effect of halogens in benzoic acid. (n.d.). thetestmag.com. [Link]
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Substituent Effects on Acidity. (2023). OpenStax. [Link]
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Correct Acidic order of ortho halogen benzoic acid. (2020). Brainly.in. [Link]
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Substituent Effects. (n.d.). Lumen Learning. [Link]
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Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. (2011). Semantic Scholar. [Link]
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Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (2021). UCL Discovery. [Link]
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Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. (2021). ACS Publications. [Link]
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Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. [Link]
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Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts. [Link]
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Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. (2021). UCL Discovery. [Link]
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Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. (2021). ResearchGate. [Link]
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Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021). PNAS. [Link]
-
Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]
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Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. (2014). ResearchGate. [Link]
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Bordwell pKa Table. (n.d.). Organic Chemistry Data. [Link]
-
Ranking Acidity, Using pKa, and Drawing Arrows in Acid-Base Reactions. (2023). YouTube. [Link]
-
Table of Acids with Ka and pKa Values. (n.d.). University of Massachusetts Lowell. [Link]
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A Researcher's Guide to Characterizing the Cross-Reactivity of 4-Amino-2,3-dichlorobenzoic Acid Derivatives
For researchers and drug development professionals, the journey of transforming a promising chemical scaffold into a selective and effective therapeutic agent is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of novel derivatives of 4-Amino-2,3-dichlorobenzoic acid, a versatile chemical intermediate. By understanding and applying the principles and protocols outlined herein, scientists can build a comprehensive selectivity profile, a cornerstone of any successful drug discovery program.
The Importance of Selectivity Profiling
This compound and its analogs are valuable starting points for the synthesis of a wide range of biologically active molecules. For instance, derivatives of the structurally related 4-amino-3-chlorobenzoic acid have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology[1]. When developing such inhibitors, particularly those targeting conserved enzyme families like kinases, the risk of off-target activity, or cross-reactivity, is significant. Unintended interactions can lead to a host of undesirable outcomes, from misleading structure-activity relationship (SAR) data to cellular toxicity and adverse clinical effects. Therefore, a rigorous and multi-tiered approach to evaluating cross-reactivity is not just recommended; it is essential.
This guide will walk you through a logical progression of experiments, from initial biochemical assays to broader cellular and systemic analyses, providing the rationale behind each step and detailed protocols to ensure the integrity of your findings.
A Multi-Tiered Strategy for Cross-Reactivity Assessment
A robust assessment of cross-reactivity should not rely on a single experiment. Instead, a tiered approach, as illustrated below, provides a progressively deeper understanding of a compound's specificity.
Caption: A tiered workflow for assessing compound cross-reactivity.
Tier 1: Foundational In Vitro Biochemical Assays
The first step in characterizing a new derivative is to quantify its interaction with the intended molecular target and a panel of closely related proteins. This provides the initial, direct evidence of potency and selectivity.
Enzyme Inhibition Assays: Quantifying Potency (IC50) and Affinity (Ki)
For derivatives designed to be enzyme inhibitors, determining the half-maximal inhibitory concentration (IC50) is a fundamental starting point.[2][3] The IC50 value, however, is dependent on the specific assay conditions, particularly the substrate concentration.[3] Therefore, it is crucial to also determine the inhibition constant (Ki), which represents the intrinsic binding affinity of the inhibitor for the enzyme.[3]
Table 1: Hypothetical Comparative Inhibition Data for a this compound Derivative
| Target Enzyme | IC50 (nM) | Ki (nM) | Fold Selectivity vs. Target X |
| Target X (Primary) | 15 | 8 | - |
| Kinase A | 350 | 180 | 23.3 |
| Kinase B | 1,200 | 650 | 80 |
| Kinase C | >10,000 | >5,000 | >667 |
| Protease Y | >10,000 | >5,000 | >667 |
This protocol provides a general framework. Specific buffer components, substrate concentrations, and detection methods will need to be optimized for the enzyme of interest.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the test compound in 100% DMSO.
-
Prepare a serial dilution of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).
-
Prepare the enzyme solution in the assay buffer.
-
Prepare the substrate solution in the assay buffer. The concentration of the substrate will vary depending on whether you are determining IC50 (typically at or near the Km) or Ki (multiple substrate concentrations are required).[4]
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add the test compound dilutions or vehicle control (DMSO) to the appropriate wells.
-
Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, luminescence).[5]
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
To determine the Ki, perform the assay at multiple substrate concentrations and analyze the data using methods such as Lineweaver-Burk plots or non-linear regression fitting to the appropriate inhibition model (e.g., competitive, non-competitive).[2][6]
-
Competitive Binding Assays
Competitive binding assays are used to determine the affinity of a test compound for a target protein by measuring its ability to displace a known, labeled ligand.[7][8] This is particularly useful when a direct functional assay is not available or when confirming that the inhibitor binds to the same site as the natural ligand.
-
Immobilization of the Target Protein:
-
Covalently immobilize the purified target protein onto the surface of an SPR sensor chip using standard amine coupling chemistry.
-
-
Binding of the Labeled Ligand:
-
Inject a known concentration of a labeled (e.g., fluorescently or radiolabeled) ligand over the sensor surface and measure the binding response to establish a baseline.
-
-
Competition Experiment:
-
Prepare a series of solutions containing a fixed concentration of the labeled ligand and increasing concentrations of the unlabeled test compound (the this compound derivative).
-
Inject these solutions sequentially over the sensor surface.
-
A decrease in the binding signal of the labeled ligand indicates that the test compound is competing for the same binding site.[8]
-
-
Data Analysis:
-
Plot the percentage of labeled ligand binding against the concentration of the test compound.
-
Fit the data to a competition binding model to calculate the IC50, which can then be used to determine the Ki value using the Cheng-Prusoff equation.[3]
-
Tier 2: Unbiased Cellular Target Engagement
While in vitro assays are essential, they do not fully recapitulate the complex environment inside a living cell. Cellular target engagement assays are crucial for confirming that a compound interacts with its intended target in a more physiologically relevant context and for identifying potential off-targets.
Thermal Proteome Profiling (TPP)
TPP is a powerful technique for identifying the cellular targets and off-targets of a drug by measuring changes in the thermal stability of proteins upon ligand binding.[9][10] When a compound binds to a protein, it often stabilizes the protein, leading to an increase in its melting temperature (Tm).[10]
Caption: A generalized workflow for a Thermal Proteome Profiling (TPP) experiment.
-
Cell Culture and Treatment:
-
Culture the chosen cell line to the desired confluency.
-
Treat the cells with the test compound or a vehicle control for a specified time.
-
-
Cell Lysis and Heating:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate and heat the aliquots to a range of different temperatures (e.g., from 37°C to 67°C).
-
-
Separation and Digestion:
-
Centrifuge the heated samples to separate the soluble proteins from the aggregated, denatured proteins.
-
Collect the supernatant (soluble fraction) and digest the proteins into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.[11]
-
-
Data Analysis:
-
For each protein, plot the relative amount of soluble protein as a function of temperature to generate a melting curve.
-
Compare the melting curves from the compound-treated and vehicle-treated samples. A significant shift in the melting curve for a particular protein indicates a direct interaction with the test compound.[11]
-
Tier 3: Assessing the Global Cellular Response
Even if a compound is highly selective for its primary target, it can still have broad, indirect effects on cellular signaling pathways. Transcriptomic analysis provides a global view of how a cell's gene expression profile changes in response to a compound, offering clues about its mechanism of action and potential off-target effects.[12][13]
Transcriptomic Analysis using RNA-Sequencing (RNA-Seq)
RNA-Seq is a high-throughput sequencing method that provides a comprehensive and quantitative snapshot of the transcriptome (the complete set of RNA transcripts) in a cell at a given time.[14] By comparing the transcriptomes of cells treated with a test compound versus a control, researchers can identify genes and pathways that are significantly up- or down-regulated.[12]
Table 2: Hypothetical RNA-Seq Data Summary
| Treatment | Differentially Expressed Genes (DEGs) | Top Upregulated Pathway | Top Downregulated Pathway |
| Derivative A (Selective) | 150 | Apoptosis | Cell Cycle Progression |
| Derivative B (Non-selective) | 2500 | Stress Response, Inflammation | Cell Cycle, DNA Repair |
-
Cell Treatment and RNA Extraction:
-
Treat cultured cells with the test compound or vehicle control for a defined period.
-
Lyse the cells and extract the total RNA.
-
-
Library Preparation:
-
Isolate the mRNA from the total RNA.
-
Fragment the mRNA and convert it into a library of cDNA fragments.
-
Add sequencing adapters to the ends of the cDNA fragments.
-
-
Sequencing:
-
Sequence the prepared library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Quantify the expression level of each gene.
-
Identify differentially expressed genes between the compound-treated and control samples.
-
Perform pathway analysis to identify the biological pathways that are significantly enriched in the set of differentially expressed genes.
-
Synthesizing the Data for a Comprehensive Profile
The true power of this multi-tiered approach lies in the integration of data from all three tiers. For example, if TPP identifies a potential off-target kinase, the in vitro enzyme inhibition assay can be used to confirm and quantify this interaction. If RNA-Seq reveals the upregulation of a specific signaling pathway, this may point to an off-target effect that can be further investigated with more targeted assays.
By systematically applying these methodologies, researchers can build a robust and reliable cross-reactivity profile for their this compound derivatives, enabling them to make informed decisions in the optimization of lead compounds and ultimately increasing the probability of success in the development of novel, selective, and safe therapeutics.
References
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- Assay setup for competitive binding measurements. NanoTemper Technologies.
- Profiling disease-selective drug targets: from proteomics to ligandomics. Signal Transduction and Targeted Therapy.
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Safety Operating Guide
Navigating the Disposal of 4-Amino-2,3-dichlorobenzoic Acid: A Guide for Laboratory Professionals
The Critical Importance of Proper Disposal: Understanding the Hazard Profile
4-Amino-2,3-dichlorobenzoic acid, as a halogenated aromatic compound, is presumed to share the hazardous characteristics of its isomers. The primary hazards associated with similar compounds include:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The chlorinated nature of this compound also raises environmental concerns, as halogenated organic compounds can be persistent in the environment and may have long-term adverse effects.[2] Therefore, it is imperative that this chemical is treated as hazardous waste and not disposed of through standard laboratory drains or as regular trash.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, the following minimum personal protective equipment must be worn:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended if there is a risk of splashing. | Protects against dust particles and potential splashes, which can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) and a long-sleeved, fully-buttoned lab coat. | Prevents direct skin contact, which can lead to irritation. Contaminated clothing should be removed and decontaminated before reuse.[1] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood to avoid inhalation of dust. | Minimizes the risk of respiratory tract irritation.[1] |
Spill Management: A Swift and Safe Response
In the event of a spill, a quick and informed response is crucial to mitigate exposure and contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material, avoiding dust generation. Place the swept material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). All cleaning materials must be collected as hazardous waste.
-
Final Cleaning: Wash the area with soap and water.
-
Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that requires careful attention to detail and adherence to institutional and regulatory guidelines.
Caption: Disposal workflow for this compound.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Crucial Step: this compound waste must be segregated as halogenated organic waste .[2][3]
-
Causality: Halogenated waste streams are typically incinerated at high temperatures to ensure complete destruction and to prevent the formation of toxic byproducts like dioxins and furans.[4] Mixing with non-halogenated waste can complicate the disposal process and increase costs.
-
-
Containerization and Labeling:
-
Collect all waste, including any contaminated materials and rinsates from glassware, in a designated, chemically compatible container with a secure lid.
-
The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ". Include the approximate quantity of the waste.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arrange for Licensed Disposal:
-
Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal request. This is essential for regulatory compliance and laboratory safety records.
-
Regulatory Considerations: EPA Hazardous Waste Codes
While a specific listing for this compound may not exist, it would likely be classified based on its chemical properties. Halogenated organic compounds from non-specific sources are often categorized under the "F-list" of hazardous wastes.[5][8] Your EHS department will be responsible for assigning the correct waste codes.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the rigorous protocols outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also contributing to a culture of safety and compliance within the scientific community. Always consult your institution's specific guidelines and the Safety Data Sheet for any chemical as the ultimate source of information.
References
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University of Maryland Environmental Safety, Sustainability & Risk. EPA Hazardous Waste Codes. Available from: [Link]
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ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Available from: [Link]
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United States Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available from: [Link]
-
University of Wisconsin-Madison. EPA HAZARDOUS WASTE CODES. Available from: [Link]
-
Suweb.site. EPA HAZARDOUS WASTE CODES. Available from: [Link]
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Alfred University. EPA Hazardous Waste Codes. Available from: [Link]
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University of California, Santa Cruz. Hazardous Waste Segregation. Available from: [Link]
-
ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Available from: [Link]
-
OC-Praktikum. Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available from: [Link]
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Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 4-Amino-2,3-dichlorobenzoic Acid
For the dedicated researcher, scientist, and drug development professional, the integrity of your work is paramount. This principle extends beyond experimental design and data analysis to the very core of laboratory practice: safety. This guide provides essential, in-depth information on the selection and use of Personal Protective Equipment (PPE) when handling 4-Amino-2,3-dichlorobenzoic acid, ensuring that your focus remains on innovation, shielded by a robust culture of safety.
Handling chemical reagents like this compound, a substituted aromatic carboxylic acid, requires a comprehensive understanding of its potential hazards and the appropriate measures to mitigate risk. This guide is structured to provide not just a list of equipment, but the scientific rationale behind each recommendation, empowering you to make informed safety decisions.
Hazard Identification and Risk Assessment: The 'Why' Behind PPE
This compound, and structurally similar compounds, present a trifecta of primary hazards that dictate our PPE strategy:
-
Skin Irritation: Direct contact can cause skin irritation.
-
Serious Eye Irritation: The compound can cause significant irritation or damage if it comes into contact with the eyes.
-
Respiratory Irritation: Inhalation of dust particles may lead to irritation of the respiratory tract.
The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers develop and implement a written Chemical Hygiene Plan (CHP).[1][2] This plan must outline the specific protective measures to be taken in the laboratory, including the use of PPE.[1][3] A thorough risk assessment of your specific experimental protocol is the first and most critical step in determining the necessary level of protection.[4]
Core Protective Measures: Your First Line of Defense
For any work involving this compound, a baseline of PPE is non-negotiable. This standard ensemble addresses the primary routes of exposure in a controlled laboratory setting.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when there is a splash hazard. A face shield should be worn over goggles for large-scale operations. | Protects against accidental splashes and airborne dust particles. Standard safety glasses offer impact protection, while goggles provide a seal around the eyes to guard against chemical splashes and dust.[5] Face shields offer an additional layer of protection for the entire face. |
| Hand Protection | Chemically resistant gloves (Nitrile recommended for incidental contact). | Prevents skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals, including weak acids and organic solvents, making them suitable for handling this compound in solid form or in solution for short durations.[6][7] For prolonged contact or immersion, heavier-duty gloves should be considered after consulting manufacturer-specific chemical resistance data. |
| Protective Clothing | A buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. A lab coat should be worn at all times in the laboratory and removed before exiting. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Respiratory Protection: An In-Depth Analysis
The need for respiratory protection is dictated by the potential for generating airborne dust. Handling the solid form of this compound, particularly when weighing or transferring the powder, is a primary concern.
When is Respiratory Protection Necessary?
-
When working outside of a certified chemical fume hood.
-
If visible dust is generated during handling.
-
During spill clean-up of the solid material.
-
If you experience any respiratory irritation.
Selecting the Right Respirator:
For protection against the dust of this compound, a NIOSH-approved air-purifying respirator is recommended.[8][9]
-
Minimum Protection: An N95 filtering facepiece respirator (dust mask) can be used for low levels of dust.[10]
-
Enhanced Protection: For higher potential exposures or as a more robust protective measure, a half-mask or full-facepiece elastomeric respirator with P100 (HEPA) particulate filters is recommended.[11] A full-facepiece model also offers the advantage of integrated eye protection.[11]
All respirator use must be in accordance with a comprehensive respiratory protection program as required by OSHA (29 CFR 1910.134), which includes medical evaluation, fit testing, and training.[2][3]
Operational Plan: Step-by-Step PPE Protocol
Adherence to a strict protocol for donning and doffing PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety glasses, goggles, or face shield.
-
Gloves: Select the appropriate size and type of gloves. Inspect for any tears or defects before putting them on. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.
Doffing (Taking Off) PPE:
The principle here is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove gloves using the appropriate technique to avoid touching the outside of the gloves with your bare hands.
-
Lab Coat: Unbutton your lab coat. Remove it by folding it inward, keeping the contaminated exterior away from your body.
-
Eye and Face Protection: Remove by handling the earpieces or strap.
-
Respirator (if worn): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated PPE is a critical final step in the safety workflow.
-
Gloves: Dispose of contaminated gloves in a designated hazardous waste container immediately after removal.
-
Disposable PPE: Other disposable items such as contaminated bench paper or disposable lab coats should also be placed in the hazardous waste stream.
-
Reusable PPE: Reusable items like lab coats should be laundered by a professional service that handles contaminated laundry. Do not take lab coats home to be washed. Goggles and face shields should be decontaminated according to your institution's approved procedures.
All waste should be managed in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
References
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
-
University of Texas at Austin Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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University of California, Riverside Environmental Health & Safety. OSHA Glove Selection Chart. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
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East Carolina University Office of Environmental Health and Safety. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]
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University of Colorado Colorado Springs Emergency & Safety Services. (n.d.). Glove Selection. Retrieved from [Link]
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WellBefore. (2022, December 29). Nitrile Gloves Chemical Resitance: What You Need to Know. Retrieved from [Link]
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S&G Gloves. (2025, June 23). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Unisafe. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]
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Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
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Mississippi State University Extension Service. (2018, March 23). Respiratory Protection for Occupational Users of Pesticides. Retrieved from [Link]
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Wikipedia. (n.d.). Respirator. Retrieved from [Link]
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Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (2019). A Guide to Atmosphere-Supplying Respirators. Retrieved from [Link]
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- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
